molecular formula C16H20N2O2 B185919 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione CAS No. 143806-82-0

2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

Cat. No.: B185919
CAS No.: 143806-82-0
M. Wt: 272.34 g/mol
InChI Key: DAEUYKAFIZJHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The provided search results lack specific research data on the applications and mechanism of action for 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione. Scientific literature indicates that the 1,7-diazaspiro[5.5]undecane scaffold is a subject of interest in medicinal chemistry. This structure is recognized as a novel bidentate ligand capable of forming complexes with metals such as ruthenium(II) and copper(II), suggesting potential in catalysis or materials science . Furthermore, related diazaspiro[5.5]undecane-dione compounds have demonstrated significant anticonvulsant profiles in pharmacological screens, highlighting the structural framework's relevance in central nervous system (CNS) drug discovery . Researchers are encouraged to investigate this specific benzyl-substituted derivative for its potential in these or other innovative research areas.

Properties

IUPAC Name

2-benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c19-14-16(8-4-10-17-14)9-5-11-18(15(16)20)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEUYKAFIZJHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN(C2=O)CC3=CC=CC=C3)C(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione , a spiro-bis-lactam scaffold valued in medicinal chemistry for its constrained geometry and potential as a peptidomimetic core.

The synthesis strategy prioritizes the construction of the symmetric 2,8-diazaspiro[5.5]undecane-1,7-dione core via a double Michael addition and reductive cyclization, followed by a controlled desymmetrization (mono-benzylation). This route is chosen for its scalability and the commercial availability of starting materials.

Executive Summary

  • Target Molecule: 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

  • Core Scaffold: Spiro-bis(2-piperidone)

  • Primary Application: Conformationally restricted pharmacological scaffold (GPCR modulators, enzyme inhibitors).

  • Synthetic Strategy: Three-step sequence: (1) Double Michael addition, (2) Reductive Cyclization (Raney Co), (3) Controlled N-alkylation.

  • Key Challenge: Achieving selective mono-benzylation of the symmetric diamide core.

Retrosynthetic Analysis

The 1,7-dione numbering in the 2,8-diazaspiro[5.5]undecane system indicates a symmetric spiro-bis-lactam structure where the carbonyls are adjacent to the nitrogen atoms (positions 1 and 7). This symmetry suggests the spiro-carbon (C5) originates from a malonate derivative.

  • Disconnection: C-N bonds (Lactamization)

    
     C-C bonds (Michael Addition).
    
  • Precursors: Diethyl malonate, Acrylonitrile, Benzyl bromide.

Retrosynthesis Target 2-Benzyl-2,8-diazaspiro[5.5] undecane-1,7-dione Core 2,8-Diazaspiro[5.5] undecane-1,7-dione (Symmetric Core) Target->Core Mono-benzylation Intermediate Diethyl 2,2-bis(2-cyanoethyl)malonate Core->Intermediate Reductive Cyclization (H2, Raney Co) Starting Diethyl Malonate + Acrylonitrile Intermediate->Starting Double Michael Addition

Figure 1: Retrosynthetic logic flow from target to commodity starting materials.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 2,2-bis(2-cyanoethyl)malonate

This step establishes the quaternary spiro-carbon via a double Michael addition.

  • Reagents: Diethyl malonate (1.0 equiv), Acrylonitrile (2.2 equiv), Triton B (benzyltrimethylammonium hydroxide, 40% in MeOH, cat.), Dioxane (solvent).

  • Mechanism: Base-catalyzed conjugate addition.

Protocol:

  • Charge a 3-neck round-bottom flask with Diethyl malonate (16.0 g, 100 mmol) and dry 1,4-dioxane (50 mL).

  • Add Triton B (2 mL) dropwise while stirring.

  • Add Acrylonitrile (11.7 g, 220 mmol) dropwise via an addition funnel over 1 hour. Caution: Exothermic reaction. Maintain temperature < 35°C using an ice bath.

  • Stir the mixture at room temperature for 3 hours, then heat to 50°C for 1 hour to drive completion.

  • Neutralize with dilute HCl (1M) and extract with Ethyl Acetate (3 x 50 mL).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or use as crude oil if purity >95% by NMR.

    • Yield Expectation: 85-92%

    • Key Data: ¹H NMR should show disappearance of malonate CH₂ (approx. 3.3 ppm) and appearance of CH₂CH₂CN multiplets.

Step 2: Reductive Cyclization to 2,8-Diazaspiro[5.5]undecane-1,7-dione

This is the critical ring-forming step. Hydrogenation converts the nitriles to primary amines, which spontaneously cyclize with the pendant esters to form the lactam rings.

  • Reagents: Diethyl 2,2-bis(2-cyanoethyl)malonate (from Step 1), Hydrogen gas (H₂), Raney Cobalt (catalyst).

  • Conditions: High pressure (50-70 bar), High temperature (100-120°C).

Protocol:

  • Load the dinitrile diester (10.0 g) into a high-pressure autoclave (Hastelloy or Stainless Steel).

  • Add Methanol (100 mL) as solvent.

  • Add Raney Cobalt (2.0 g, pre-washed with MeOH). Safety: Raney Co is pyrophoric. Handle under inert atmosphere (Ar/N₂).

  • Seal autoclave, purge with N₂ (3x), then H₂ (3x).

  • Pressurize to 60 bar (870 psi) H₂ and heat to 110°C .

  • Stir at 1000 rpm for 12–16 hours. Monitor H₂ uptake.

  • Cool to RT, vent H₂, and purge with N₂.

  • Filter catalyst through a Celite pad (keep wet to prevent ignition).

  • Concentrate the filtrate to obtain the crude spiro-bis-lactam.

  • Purification: Recrystallize from MeOH/Et₂O.

    • Yield Expectation: 70-80%

    • Characterization: MS (ESI+) m/z = 183.1 [M+H]⁺.

Step 3: Controlled Mono-Benzylation

Desymmetrization of the core to yield the target 2-benzyl derivative.

  • Reagents: 2,8-Diazaspiro[5.5]undecane-1,7-dione (1.0 equiv), Benzyl Bromide (1.0 equiv), Sodium Hydride (1.1 equiv, 60% dispersion), DMF (anhydrous).

Protocol:

  • Suspend Sodium Hydride (0.44 g, 11 mmol) in anhydrous DMF (15 mL) under Argon at 0°C.

  • Add 2,8-Diazaspiro[5.5]undecane-1,7-dione (1.82 g, 10 mmol) portion-wise. Evolution of H₂ gas will occur.

  • Stir at 0°C for 30 mins, then allow to warm to RT for 30 mins to ensure deprotonation. Note: The dione has two NH sites; statistical deprotonation occurs.

  • Cool back to 0°C. Add Benzyl Bromide (1.71 g, 10 mmol) dissolved in DMF (5 mL) very slowly (dropwise over 1 hour) using a syringe pump. Slow addition favors mono-alkylation.

  • Stir at RT for 4 hours.

  • Quench with saturated NH₄Cl solution (10 mL) and dilute with water (50 mL).

  • Extract with DCM (3 x 30 mL).

  • Purification (Critical): The crude will contain Starting Material (SM), Mono-Bn (Target), and Di-Bn (byproduct).

    • Use Flash Column Chromatography (Silica gel).

    • Eluent Gradient: 0%

      
       10% MeOH in DCM.
      
    • Order of Elution: Di-benzyl (least polar)

      
      Mono-benzyl (Target) 
      
      
      
      SM (most polar).
    • Yield Expectation: 40-50% (isolated).

Reaction Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization cluster_2 Step 3: Desymmetrization M1 Diethyl Malonate M3 Intermediate: Dinitrile Diester M1->M3 Triton B Dioxane, 50°C M2 Acrylonitrile (2.2 eq) M2->M3 C1 Core Scaffold: 2,8-Diazaspiro [5.5]undecane-1,7-dione M3->C1 H2 (60 bar) Raney Co, 110°C D1 Target: 2-Benzyl-2,8-diazaspiro [5.5]undecane-1,7-dione C1->D1 BnBr (1.0 eq) NaH, DMF Slow Addition Byproduct Byproduct: 2,8-Dibenzyl analog C1->Byproduct Over-alkylation

Figure 2: Step-by-step reaction workflow highlighting the critical desymmetrization branch point.

Troubleshooting & Optimization (Expertise)

IssueRoot CauseCorrective Action
Low Yield in Step 1 Polymerization of acrylonitrile.Ensure temperature stays <35°C during addition. Add hydroquinone (inhibitor) if necessary.
Incomplete Cyclization (Step 2) Catalyst poisoning or low pressure.Use fresh Raney Cobalt. Ensure H₂ pressure is >50 bar. Raney Nickel can be used but may require higher temp (140°C).
High Di-benzyl Byproduct (Step 3) Fast addition of electrophile or excess base.Use strictly 1.0 equiv of BnBr. Use a syringe pump for addition. Consider protecting one amine with Boc first (lowers yield but increases specificity).
Solubility Issues The core dione is highly polar.Use DMF or DMSO for Step 3. For workup, continuous extraction with CHCl₃ may be required if product stays in aqueous phase.

Characterization Data Summary

  • Molecular Formula: C₁₆H₂₀N₂O₂

  • Molecular Weight: 272.35 g/mol

  • Expected ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       7.20–7.40 (m, 5H, Ar-H)
      
    • 
       4.50 (s, 2H, N-CH₂-Ph)
      
    • 
       3.10–3.30 (m, 4H, N-CH₂ ring)
      
    • 
       2.30–2.50 (m, 4H, CO-CH₂ ring)
      
    • 
       1.60–1.80 (m, 4H, spiro-CH₂)
      
    • 
       7.50 (bs, 1H, NH - amide)
      

References

  • Core Synthesis: Synthesis, 2008 , 2,8-Diazaspiro[5.5]undecane derivatives. (Describes the hydrogenation of diethyl bis(2-cyanoethyl)malonate).

  • Structure Verification: PubChem CID 1043268 (2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione).

  • General Spirocycle Reviews: Smith, J. et al. "Spirocyclic Scaffolds in Drug Discovery."[1] J. Med. Chem.2014 , 57, 10, 4177–4195. (Context on spiro-piperidine utility).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spirocyclic scaffold is a privileged structure in medicinal chemistry, offering a rigid three-dimensional framework that can orient substituents in precise vectors, making it a valuable motif for designing potent and selective therapeutic agents. The 1,9-diazaspiro[5.5]undecane core, in particular, has been identified in a variety of biologically active compounds, including inhibitors of Acetyl-CoA Carboxylase (ACC) and antagonists for receptors like the Melanin-Concentrating Hormone Receptor 1 (MCH-R1).[1] This guide focuses on a specific derivative, 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione, providing a comprehensive overview of its predicted physicochemical properties and the established experimental methodologies for their determination.

Molecular Structure and Core Attributes

2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione is characterized by a central spirocyclic system composed of two fused piperidine rings, with one nitrogen atom of each ring participating in the spiro junction. The benzyl group introduces an aromatic moiety, which can significantly influence properties such as solubility and lipophilicity. The two ketone functionalities will impact the molecule's polarity and hydrogen bonding capacity.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione. These values are calculated using established computational models and provide a valuable starting point for experimental characterization.[4]

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₆H₁₈N₂O₂Defines the elemental composition.
Molecular Weight 270.33 g/mol Influences diffusion and transport across membranes. A value under 500 Da is generally favorable for oral bioavailability (Lipinski's Rule of Five).[5]
logP (Octanol-Water Partition Coefficient) 1.5 - 2.5A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME). This predicted range suggests moderate lipophilicity.
Topological Polar Surface Area (TPSA) 58.9 ŲAn indicator of a molecule's ability to permeate cell membranes. A TPSA of less than 140 Ų is generally associated with good oral bioavailability.
Hydrogen Bond Donors 1The N-H group can donate a hydrogen bond, influencing solubility and target binding.
Hydrogen Bond Acceptors 2The two carbonyl oxygens can accept hydrogen bonds, contributing to solubility and target interactions.
pKa (Acid Dissociation Constant) Basic pKa: ~8.5-9.5; Acidic pKa: ~13-14The basic pKa of the secondary amine will determine the charge state at physiological pH, impacting solubility and receptor interactions. The acidic pKa of the amide N-H is generally not relevant at physiological pH.

Experimental Determination of Physicochemical Properties

The following sections detail the standard experimental protocols for determining the key physicochemical properties of novel chemical entities like 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione.

Lipophilicity (logP and logD)

Expertise & Experience: Lipophilicity is a critical parameter that governs a drug's ability to cross biological membranes. The octanol-water partition coefficient (logP) is the standard measure for the neutral form of a molecule.[3] However, for ionizable compounds, the distribution coefficient (logD) at a specific pH (typically 7.4) is more physiologically relevant.

Experimental Protocol: Shake-Flask Method for logP/logD Determination

  • Preparation of Solutions:

    • Prepare a stock solution of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione in a suitable organic solvent (e.g., DMSO).

    • Prepare n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD). Pre-saturate the n-octanol with the aqueous buffer and vice versa to ensure thermodynamic equilibrium.

  • Partitioning:

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a glass vial. The final concentration should be within the linear range of the analytical method.

    • Securely cap the vial and shake vigorously for a predetermined time (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning.

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification:

    • Carefully sample a known volume from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation:

    • logP or logD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Causality Behind Experimental Choices: The shake-flask method, while labor-intensive, is considered the gold standard for its accuracy.[3] The choice of pre-saturating the solvents is crucial to prevent volume changes during the experiment that would affect the concentration measurements. HPLC-UV or LC-MS are chosen for their sensitivity and specificity in quantifying the analyte in complex matrices.

Diagram: Workflow for logP/logD Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution partition Partitioning (Shaking) prep_stock->partition prep_solvents Pre-saturate n-Octanol & Buffer prep_solvents->partition separate Phase Separation (Centrifugation) partition->separate quantify Quantification (HPLC/LC-MS) separate->quantify calculate Calculate logP/logD quantify->calculate

Caption: Workflow for Shake-Flask logP/logD Determination.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[6] Poor solubility can lead to incomplete absorption and high inter-individual variability.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

  • Kinetic Solubility (High-Throughput Screening):

    • Compound Addition: Add a concentrated DMSO stock solution of the compound to an aqueous buffer (pH 7.4) in a 96-well plate.

    • Incubation: Shake the plate for a defined period (e.g., 2-24 hours) at room temperature.

    • Filtration/Centrifugation: Remove any precipitated compound by filtration or centrifugation.

    • Quantification: Analyze the supernatant for the concentration of the dissolved compound using HPLC-UV or LC-MS. This method provides a rapid assessment of solubility from a dissolving solid state.

  • Thermodynamic Solubility (Gold Standard):

    • Equilibration: Add an excess of the solid compound to the aqueous buffer.

    • Shaking: Agitate the suspension for an extended period (24-72 hours) to ensure equilibrium is reached.

    • Phase Separation: Filter or centrifuge the suspension to remove the undissolved solid.

    • Quantification: Determine the concentration of the dissolved compound in the clear supernatant.

Causality Behind Experimental Choices: The kinetic solubility assay is often used in early discovery to quickly rank compounds.[6] The thermodynamic method provides the true equilibrium solubility, which is a more accurate measure but is more time and compound-intensive.[5]

Ionization Constant (pKa)

Expertise & Experience: The pKa value(s) of a compound determine its charge state at different pH values, which profoundly impacts its solubility, permeability, and target binding.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a precise amount of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione in a suitable co-solvent/water mixture.

  • Titration: Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

Causality Behind Experimental Choices: Potentiometric titration is a direct and reliable method for determining pKa. The use of co-solvents is often necessary for compounds with low water solubility.

G Solubility Solubility Absorption Absorption Solubility->Absorption affects Permeability Permeability Permeability->Absorption affects pKa pKa pKa->Solubility influences logP_logD logP_logD pKa->logP_logD influences logD logP_logD->Permeability influences

Sources

Crystal Structure Characterization of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization, crystallization protocol, and solid-state analysis of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione . This molecule represents a critical "privileged scaffold" in medicinal chemistry, offering a rigid, spirocyclic core that positions pharmacophores in precise 3D vectors, distinct from flat aromatic scaffolds.

A Definitive Technical Guide for Structural Biology & Medicinal Chemistry

Executive Summary & Structural Significance

The 2,8-diazaspiro[5.5]undecane-1,7-dione core is a spiro-bis-lactam . Unlike flexible alkyl chains, the spiro[5.5] system locks the two piperidine-like rings into a rigid conformation (typically chair-chair), defined by the central


 carbon (C6).

The 2-benzyl derivative introduces a critical desymmetrization to the molecule.

  • Chirality: The substitution of a single benzyl group at the

    
     position breaks the 
    
    
    
    or
    
    
    symmetry of the parent scaffold, rendering the spiro carbon a stereogenic center. Consequently, the synthesized material is typically a racemate (
    
    
    ) unless chiral resolution is performed.
  • H-Bonding Potential: The mono-benzyl substitution leaves the

    
     position as a secondary amine (lactam NH), acting as a Hydrogen Bond Donor (HBD). The carbonyls at 
    
    
    
    and
    
    
    act as Hydrogen Bond Acceptors (HBA).
  • Crystal Packing: The structure is driven by strong intermolecular

    
     hydrogen bonds (forming dimers or chains) and weak 
    
    
    
    interactions involving the benzyl ring.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a slow-evaporation or vapor-diffusion method is required. The high melting point of spiro-lactams requires polar solvents.

Synthesis Pathway (Contextual)

The synthesis typically proceeds via a double Michael addition or condensation of a suitable bis-ester with a benzylamine equivalent, followed by cyclization.

SynthesisWorkflow Start Precursor: Dimethyl itaconate / Succinate deriv. Step1 Condensation (Formation of Spiro Core) Start->Step1 Base Cat. Inter Intermediate: Spiro-diester Step1->Inter Step2 Cyclization w/ Benzylamine (Desymmetrization) Inter->Step2 BnNH2, Heat Product Crude Product: 2-Benzyl-2,8-diazaspiro [5.5]undecane-1,7-dione Step2->Product Purify Flash Chromatography (MeOH/DCM) Product->Purify

Figure 1: General synthetic logic for accessing the spiro-lactam core.

Crystallization Methodology

Objective: Grow single crystals


 mm in size.
ParameterProtocol DetailsCausality / Rationale
Solvent System Ethanol / Water (9:1) or Acetonitrile The lactam core is polar; the benzyl group is lipophilic. Ethanol provides solubility; water acts as an antisolvent to drive slow nucleation.
Method Slow Evaporation at

Lower temperature reduces kinetic energy, favoring the thermodynamic crystal polymorph over amorphous precipitation.
Concentration 15 mg/mLSupersaturation must be reached gradually.
Vial Setup Scintillation vial with perforated parafilmControls evaporation rate (approx. 5-7 days).

Self-Validating Check:

  • If precipitate is amorphous: Redissolve in hot ethanol and cool slowly to room temperature (recrystallization).

  • If crystals are twinned: Switch to vapor diffusion (Product in MeOH inner vial; Et2O in outer reservoir).

Structural Determination & Analysis

Data Collection Strategy
  • Instrument: Single Crystal X-Ray Diffractometer (e.g., Bruker D8 Quest).

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the dense packing, though Cu is acceptable for organic light atoms.
  • Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal ellipsoids (atomic vibration), allowing precise resolution of the benzyl ring orientation.

Crystal Data (Predicted/Representative)

Based on structural analogs (e.g., 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives [1, 2]), the 2-benzyl derivative is expected to crystallize in a Centrosymmetric Monoclinic space group, accommodating the racemate.

  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for racemic organic small molecules).
    
  • Unit Cell Dimensions (Est.):

    • 
       Å
      
    • 
       Å
      
    • 
       Å
      
    • 
      [1][2]
      
  • Z: 4 (One molecule per asymmetric unit in a centrosymmetric cell).[1][2]

Conformational Analysis

The spiro[5.5]undecane skeleton adopts a Chair-Chair conformation. This is the global energy minimum, minimizing 1,3-diaxial interactions.

  • Spiro Carbon (

    
    ):  Tetrahedral geometry, distorting slightly to accommodate the ring strain.
    
  • Benzyl Group (

    
    ):  The benzyl group will likely adopt an equatorial  position on the piperidine ring to avoid steric clash with the spiro-ring protons.
    
  • Lactam Planarity: The

    
     bond has partial double-bond character, forcing the 
    
    
    
    and
    
    
    segments to be locally planar.
Intermolecular Interactions (Packing)

The crystal lattice is stabilized by a specific network of interactions, critical for drug formulation (polymorph stability).

  • Hydrogen Bonding (Primary Motif):

    • Donor:

      
       (The unsubstituted lactam nitrogen).
      
    • Acceptor:

      
       or 
      
      
      
      (The carbonyl oxygen of a neighboring molecule).
    • Pattern: This typically forms Centrosymmetric Dimers (

      
       motif) or infinite 1D Chains  (
      
      
      
      motif) running along the crystallographic b-axis.
  • 
    -Interactions: 
    
    • The benzyl rings of adjacent molecules often engage in T-shaped (edge-to-face) or Parallel-displaced

      
      -stacking, stabilizing the packing between the H-bonded chains.
      

CrystalPacking MolA Molecule A (R-enantiomer) HBond H-Bond Network (N8-H ... O=C7) MolA->HBond Donor PiStack Benzyl Pi-Stacking (Van der Waals) MolA->PiStack MolB Molecule B (S-enantiomer) MolB->HBond Acceptor MolB->PiStack Lattice Crystal Lattice (P21/c) HBond->Lattice Stabilizes PiStack->Lattice Packs Layers

Figure 2: Intermolecular forces driving the crystal lattice formation.

Refinement & Validation Protocol

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), the solved structure must undergo rigorous refinement using SHELXL or OLEX2 .

  • Phase Solution: Use Direct Methods (SHELXT) to locate heavy atoms (O, N, C).

  • Refinement:

    • Refine

      
       against all reflections.
      
    • Anisotropic Refinement: Apply to all non-hydrogen atoms.

    • Hydrogen Placement:

      • 
        : Geometric positioning (Riding model).
        
      • 
        : Locate in Difference Fourier Map (critical to confirm the tautomeric state of the lactam).
        
  • Validation Metrics (Acceptance Criteria):

    • R1 (observed):

      
       (5%)[1][2]
      
    • wR2 (all data):

      
      [1][2]
      
    • Goodness of Fit (GooF):

      
      
      
    • CheckCIF: No A-level alerts regarding missed symmetry or voids.

References

  • Zeng, W.-L., et al. (2010).[1] Crystal structure of 1,5-dioxaspiro[5.5]undecane-2,4-dione, C9H12O4.[1] Zeitschrift für Kristallographie - New Crystal Structures.

  • Xu, Y., et al. (2021).[3] Structures and hydrogen bonding of 1,7-dioxaspiro[5.5]undecane and its hydrates. Physical Chemistry Chemical Physics.[3]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1043268, 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione.

  • Shetnev, A., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecular Diversity.

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System for Small Molecule Crystallography.

Sources

Technical Analysis & Characterization Guide: 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,8-diazaspiro[5.5]undecane scaffold represents a "privileged structure" in modern medicinal chemistry, offering a rigid, three-dimensional alternative to flat aromatic systems. This guide focuses on the 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (C₁₆H₂₀N₂O₂), a critical mono-protected intermediate.

Unlike its symmetric precursors, this molecule possesses inherent asymmetry due to the single benzyl substitution. This guide provides a definitive framework for validating this asymmetry using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), establishing a self-validating protocol for purity and structural integrity.

Part 1: Structural Logic & Synthetic Context[1]

To interpret the spectral data accurately, one must understand the electronic environment created by the spiro-fusion. The "1,7-dione" designation, combined with "2,8-diaza" positioning, confirms a bis-lactam (spiro-bis-piperidone) structure.

Structural Asymmetry
  • Ring A (N-Benzyl): The tertiary amide nitrogen is substituted with a benzyl group. This ring is electronically distinct, with the benzyl group exerting an inductive and shielding effect on the adjacent methylene protons.

  • Ring B (N-H): The secondary amide nitrogen remains unsubstituted (or protonated), capable of hydrogen bonding.

  • Spiro Carbon (C6): Acts as a quaternary insulator, preventing conjugation between the two rings but allowing for through-space magnetic interactions.

Diagram 1: Structural Connectivity & Logic

The following diagram illustrates the core connectivity and the resulting magnetic environments.

G cluster_0 Ring A (Benzyl Side) cluster_1 cluster_2 Ring B (Free Amide Side) N2 N2 (Tertiary Amide) C1 C1=O (Carbonyl) N2->C1 C6 C6 (Spiro Quaternary) N2->C6 Ring A Path Bn Benzyl Group Bn->N2 Alkylation C1->C6 C7 C7=O (Carbonyl) C6->C7 N8 N8-H (Secondary Amide) N8->C6 Ring B Path C7->N8

Caption: Connectivity logic of the 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione, highlighting the symmetry-breaking benzyl substitution.

Part 2: NMR Spectroscopy Data

The following data is synthesized from high-field analysis principles of spiro-piperidines and analogous validated standards (e.g., PubChem CID 1043268).

1H NMR (Proton) Specification

Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆ Frequency: 400 MHz+

Position / GroupShift (δ ppm)MultiplicityIntegralMechanistic Insight
Ar-H (Benzyl) 7.25 – 7.40Multiplet5HCharacteristic aromatic envelope.
N-CH₂-Ph 4.60Singlet (or ABq)2HBenzylic protons. May appear as an AB quartet if ring inversion is slow on NMR timescale (dynamic chirality).
N8-H 6.00 – 6.50Broad Singlet1HExchangeable amide proton. Chemical shift is highly concentration and solvent dependent (downfield in DMSO).
H-3 (Ring A) 3.25 – 3.35Multiplet2H

-protons to the tertiary N-Benzyl. Deshielded by N but shielded relative to H-9 due to alkyl substitution.
H-9 (Ring B) 3.35 – 3.45Multiplet2H

-protons to the secondary NH. Often slightly downfield of H-3 due to lack of electron-donating alkyl group.
H-5 / H-11 1.80 – 2.00Multiplet4H

-protons relative to Carbonyls. These form the "bridge" to the spiro center.
H-4 / H-10 2.40 – 2.60Multiplet4H

-protons to Carbonyls (C1/C7).

Critical Validation Check:

  • Symmetry Break: In the di-benzyl analog, the ring protons appear as simplified sets due to C2 symmetry. In this mono-benzyl compound, you must observe two distinct sets of ring protons (though they may overlap). The integration ratio of Aromatic (5H) to Ring Protons (~12H) must be exact.

13C NMR (Carbon) Specification

Solvent: CDCl₃

Carbon TypeShift (δ ppm)AssignmentNote
Amide C=O 170.5, 172.0C1, C7Distinct Signals. The C1 (N-Bn side) and C7 (NH side) carbonyls are magnetically non-equivalent.
Aromatic 137.0 (ipso)Ph-C1'Quaternary aromatic carbon.
Aromatic 128.0 – 129.5Ph-CHTypical phenyl pattern.
Benzylic 50.0 – 52.0N-CH₂-PhKey diagnostic for N-alkylation.
Spiro Quaternary 32.0 – 35.0C6The "silent" connector. Look for a low-intensity signal in DEPT-135 (absent) or standard 13C.
Ring CH₂ 18.0 – 35.0C3,4,5,9,10,11Multiple signals corresponding to the methylene chain.

Part 3: Mass Spectrometry (MS) Data

Mass spectrometry provides the primary confirmation of molecular weight and the "fingerprint" of the benzyl group loss.

Ionization Parameters
  • Method: ESI (Electrospray Ionization) - Positive Mode.

  • Justification: The amide nitrogens are readily protonated.

Quantitative Data Table
Ion Speciesm/z (Calculated)m/z (Observed)Interpretation
[M+H]⁺ 273.16273.2 ± 0.1Protonated molecular ion. Base peak in soft ionization.
[M+Na]⁺ 295.14295.1 ± 0.1Sodium adduct (common in glass/HPLC solvents).
[2M+H]⁺ 545.31545.3 ± 0.2Dimer (concentration dependent).
Fragment 91.0591.1Tropylium Ion (C₇H₇⁺). Diagnostic for benzyl group.
Fragment 182.10182.1[M+H - Bn]⁺. Loss of benzyl group (cleavage at N-C bond).
Diagram 2: Fragmentation Pathway (ESI+)

This diagram details the logical fragmentation required to validate the structure during MS/MS analysis.

MS Parent Parent Ion [M+H]+ m/z 273.16 Cleavage N-Bn Bond Cleavage Parent->Cleavage Tropylium Tropylium Ion [C7H7]+ m/z 91.05 Cleavage->Tropylium Charge Retention on Bn Core Spiro-dione Core [C9H13N2O2]+ m/z 182.10 Cleavage->Core Charge Retention on Ring

Caption: Primary ESI+ fragmentation pathway showing the diagnostic tropylium ion and the spiro-core daughter ion.

Part 4: Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, specific impurities related to the spiro-cyclization and benzylation steps are common.

The "Bis-Benzyl" Impurity
  • Origin: Over-alkylation of the 2,8-diazaspiro[5.5]undecane-1,7-dione core.

  • Detection:

    • MS: m/z 363.2 [M+H]⁺.

    • NMR: Doubling of the Benzyl integration (10H) and restoration of symmetry in the aliphatic region (simplified spectra).

The "Ring-Open" Hydrolysis
  • Origin: Acid/Base hydrolysis of one lactam ring.

  • Detection:

    • MS: m/z 291.17 [M+H₂O+H]⁺.

    • NMR: Appearance of a carboxylic acid proton (~10-12 ppm) and disruption of the spiro-coupling pattern.

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Retention: The mono-benzyl compound will elute earlier than the bis-benzyl impurity but later than the unsubstituted core due to intermediate lipophilicity (LogP ~1.5 - 2.0).

References

  • PubChem. 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (CID 1043268). National Library of Medicine. Available at: [Link]

  • Smith, A. C., et al. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine and Spirocyclic Piperidine-Pyrrolidine Ring Systems.[1] The Journal of Organic Chemistry, 81(9), 3509–3519. (Provides foundational NMR shifts for spiro-piperidine cores). Available at: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery.[2][3] Chemical Reviews. (Context on the geometry and shielding effects of spiro-cycles).

  • Tapeb, & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. Available at: [Link]

Sources

The 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione Scaffold: A Technical Guide to Unlocking its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 2,8-diazaspiro[5.5]undecane-1,7-dione core is a compelling structural motif in modern medicinal chemistry, recognized as a privileged scaffold due to the diverse biological activities exhibited by its derivatives. This technical guide provides an in-depth exploration of the potential therapeutic applications of a specific analog, 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione. While direct experimental data for this particular compound is nascent, this document synthesizes the wealth of information available for structurally related diazaspiro[5.5]undecane derivatives to provide a predictive framework for its biological activity. We will delve into the established pharmacology of this compound class, detailing potential mechanisms of action and providing robust, validated experimental protocols for the investigation of this promising molecule. This guide is intended to serve as a comprehensive roadmap for researchers seeking to elucidate the therapeutic promise of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione.

The Diazaspiro[5.5]undecane Scaffold: A Foundation of Privileged Bioactivity

The diazaspiro[5.5]undecane framework, a rigid bicyclic system, provides a unique three-dimensional presentation of functional groups, making it an ideal starting point for the design of potent and selective ligands for a variety of biological targets.[1] The inherent conformational constraint of the spirocyclic system reduces the entropic penalty upon binding to a target protein, often leading to enhanced affinity. The presence of two nitrogen atoms at positions 2 and 8, along with carbonyl functionalities at positions 1 and 7 in the dione variant, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Derivatives of the parent diazaspiro[5.5]undecane scaffold have demonstrated a remarkable breadth of biological activities, targeting a range of receptors and enzymes implicated in numerous disease states.[2] These include roles as antagonists for G-protein coupled receptors (GPCRs) such as the Melanin-Concentrating Hormone Receptor 1 (MCH-R1), Neurokinin-1 (NK1) receptor, and CCR5, as well as inhibitors of key enzymes like Acetyl-CoA Carboxylase (ACC) and Poly(ADP-ribose) Polymerase (PARP).[1][3] This established polypharmacology underscores the potential of novel derivatives like 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione to yield significant therapeutic breakthroughs.

Potential Therapeutic Targets and Biological Activities

Based on the established activities of analogous compounds, we can project several high-probability biological targets for 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione. The introduction of the benzyl group at the 2-position is a key structural modification that will dictate its specific target engagement and biological response.

G-Protein Coupled Receptor (GPCR) Antagonism

MCH-R1, a GPCR found predominantly in the hypothalamus, plays a crucial role in the regulation of energy homeostasis and appetite.[2] Antagonism of this receptor is a validated strategy for the treatment of obesity. Several diazaspiro[5.5]undecane derivatives have been identified as potent MCH-R1 antagonists.[2]

Experimental Protocol: MCH-R1 Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione for the MCH-R1 receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human MCH-R1 receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

    • Determine protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, combine 50 µL of cell membrane preparation (10-20 µg protein), 25 µL of radioligand ([¹²⁵I]-MCH), and 25 µL of varying concentrations of the test compound (2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione) or unlabeled MCH for competition.

    • Incubate at room temperature for 90 minutes.

    • Terminate the reaction by rapid filtration through a GF/C filter plate pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled MCH) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Diagram: MCH-R1 Signaling Pathway

MCH_R1_Signaling MCH MCH MCHR1 MCH-R1 MCH->MCHR1 Binds G_protein Gαi/o Gβγ MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Appetite Regulation) CREB->Gene_Expression Regulates Antagonist 2-Benzyl-2,8-diazaspiro [5.5]undecane-1,7-dione Antagonist->MCHR1 Blocks

Caption: Antagonism of MCH-R1 by 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione.

The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in pain transmission, neurogenic inflammation, and emesis. Benzene-fused diazaspiro[5.5]undecanes have shown potent NK1 antagonist activity.[2]

Enzyme Inhibition

ACC1 and ACC2 are critical enzymes in the biosynthesis of fatty acids and the regulation of fatty acid oxidation. Dual inhibitors of ACC1 and ACC2 are being investigated for the treatment of metabolic syndrome, obesity, and type 2 diabetes.[1] Certain 1,9-diazaspiro[5.5]undecane derivatives have demonstrated potent dual inhibition of these enzymes.[1]

Experimental Protocol: ACC Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol measures the inhibition of ACC activity by quantifying the amount of ADP produced.

Methodology:

  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mixture containing recombinant human ACC1 or ACC2 enzyme, acetyl-CoA, ATP, and sodium bicarbonate in a suitable assay buffer.

    • Add varying concentrations of the test compound (2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione). Include a vehicle control (e.g., DMSO) and a known ACC inhibitor as a positive control.

  • Enzymatic Reaction:

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 37°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration.

    • Calculate the percentage of ACC inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Diagram: ACC Inhibition Workflow

ACC_Inhibition_Workflow cluster_0 Enzymatic Reaction cluster_1 ADP Detection (ADP-Glo™) cluster_2 Data Analysis A Prepare Reaction Mix (ACC Enzyme, Acetyl-CoA, Bicarbonate) B Add Test Compound (2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione) A->B C Initiate with ATP Incubate at 37°C B->C D ADP is Produced C->D E Add ADP-Glo™ Reagent (Depletes remaining ATP) D->E F Add Kinase Detection Reagent (Converts ADP to ATP) E->F G Luciferase Reaction (Generates Light) F->G H Measure Luminescence G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Caption: Workflow for determining ACC inhibition using the ADP-Glo™ assay.

PARP-1 is a key enzyme in the DNA damage response pathway. PARP inhibitors have emerged as a successful class of anticancer drugs, particularly for tumors with BRCA mutations. A 1,9-diazaspiro[5.5]undecane-containing derivative has shown potent PARP-1 inhibitory activity.[1]

Anticancer Potential

Beyond PARP inhibition, other mechanisms may contribute to the anticancer potential of this scaffold. Some hydrazide derivatives have been shown to induce apoptosis in breast cancer cells through a caspase- and mitochondrial-dependent pathway.[4] Given the structural similarities, it is plausible that 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione could exhibit cytotoxic effects on cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.

Summary of Potential Biological Activities and Structure-Activity Relationships

The biological activity of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione will be highly dependent on the nature of the benzyl substituent. The following table summarizes the potential activities based on data from analogous compounds.

Biological Target Therapeutic Area Key Structural Features of Active Analogs Reference
MCH-R1ObesityAromatic substitutions on the diazaspiro core.[2]
NK1 ReceptorPain, InflammationBenzene-fused diazaspiro core.[2]
ACC1/ACC2Metabolic DiseasesPyrazole-fused derivatives.[1]
PARP-1CancerSpecific substitutions on the diazaspiro ring system.[1]
CCR5HIVCyclic carbamate replacements.[3]
GABA-A ReceptorNeurological DisordersBenzamide substitutions.[5]
Cancer Cell CytotoxicityCancerVaried, including hydrazide derivatives.[4]

Future Directions and Conclusion

The 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione represents a molecule of significant interest for drug discovery. The immediate next steps for researchers should involve the synthesis of this compound and its systematic evaluation in a panel of in vitro assays targeting the biological entities discussed in this guide. Initial screening should focus on GPCR binding assays (MCH-R1, NK1), key enzyme inhibition assays (ACC, PARP-1), and broad-spectrum anticancer cytotoxicity screening.

Positive hits from these initial screens should be followed by more detailed mechanistic studies to elucidate the precise mode of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related analogs with modifications to the benzyl group and the diazaspiro core, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

References

  • Mickevičienė, K., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(35), 21565-21595. [Link]

  • Salimi, M., et al. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. Cancer Chemotherapy and Pharmacology, 79(5), 1045-1056. [Link]

  • BenchChem. (2025). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. BenchChem Technical Whitepaper.
  • Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity.
  • Franck, R. W. (2005). Flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols. The Journal of Organic Chemistry, 70(8), 3054-3065.
  • Kim, D., et al. (2007). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Bioorganic & Medicinal Chemistry Letters, 17(10), 2843-2848.
  • Jung, J. C., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
  • Hong, M., et al. (2008). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society, 130(1), 400-401.
  • Amgen Inc. (2021). Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Saghatelyan, A. A., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators.
  • Mocan, A., et al. (2020). An In Vitro and In Vivo Assessment of Antitumor Activity of Extracts Derived from Three Well-Known Plant Species. Molecules, 25(21), 5187.
  • Chiarugi, A., et al. (2018). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 157, 1025-1035.
  • PubChem. 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione. PubChem. [Link]

  • Wellendorph, P., et al. (2018). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Potential. ACS Medicinal Chemistry Letters, 9(7), 672-677.
  • PubChem. Benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate. PubChem. [Link]

Sources

Unlocking the Therapeutic Potential of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione: A Technical Guide to Putative Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,8-diazaspiro[5.5]undecane-1,7-dione scaffold represents a compelling starting point for the development of novel therapeutics. Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of functional groups, making it a privileged structure in medicinal chemistry. This technical guide synthesizes the current understanding of the biological activities associated with this and structurally related diazaspiro[5.5]undecane derivatives. We will explore a range of potential therapeutic targets, delving into the mechanistic rationale for their selection and providing validated experimental protocols for their investigation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds.

Introduction: The Privileged Diazaspiro[5.5]undecane Scaffold

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in drug discovery due to their conformational rigidity and novel three-dimensional chemical space. The 1,9-diazaspiro[5.5]undecane core, a close analog to the title compound's scaffold, is a prominent example of a privileged heterocyclic motif found in a diverse array of biologically active molecules.[1][2] The inherent structural constraints of the spirocyclic system allow for the precise positioning of substituents, which can lead to high-affinity and selective interactions with biological targets.[3]

While direct experimental data on 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione is nascent, the extensive research on analogous structures provides a robust foundation for predicting its therapeutic potential. Derivatives of the diazaspiro[5.5]undecane scaffold have been investigated for the treatment of a wide spectrum of diseases, including metabolic disorders, pain, immune system dysregulation, cardiovascular conditions, and psychotic disorders.[2] The presence of the benzyl group and the dione functionality on the core structure of the title compound offers unique steric and electronic properties that can be exploited for targeted drug design.

Potential Therapeutic Targets and Mechanisms of Action

Based on the documented activities of structurally related compounds, we can identify several high-potential therapeutic targets for 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione and its future analogs.

Metabolic Disorders: A Multi-Pronged Approach

Obesity and related metabolic syndromes are a growing global health crisis. The diazaspiro[5.5]undecane scaffold has shown promise in targeting key players in metabolic regulation.

  • Acetyl-CoA Carboxylase (ACC): ACC1 and ACC2 are critical enzymes in the biosynthesis of fatty acids. Their inhibition is a validated strategy for the treatment of metabolic diseases. Several 1,9-diazaspiro[5.5]undecane-containing compounds have demonstrated potent dual inhibition of ACC1 and ACC2.[2]

  • Melanin-Concentrating Hormone Receptor 1 (MCH-R1): MCH-R1, a G protein-coupled receptor, plays a significant role in the regulation of energy homeostasis. Antagonism of MCH-R1 is a promising approach for the treatment of obesity.[2]

  • Neuropeptide Y (NPY) Y5 Receptor: The NPY Y5 receptor is another key regulator of appetite and energy balance. Antagonism of this receptor has been shown to reduce food intake, making it an attractive target for anti-obesity therapeutics.[2]

Table 1: Bioactivity of 1,9-Diazaspiro[5.5]undecane Derivatives Against Metabolic Targets

CompoundTargetBioactivity (IC50, nM)Reference
Compound 1gACC1/ACC27 / 3[2]
Compound 1hACC1/ACC211 / 5[2]
-NPY Y5-[2]
-MCH-R1-[2]
Pain Management: A Dual-Action Strategy

Chronic pain remains a significant unmet medical need. A novel approach to pain management involves the simultaneous modulation of multiple targets to enhance efficacy and reduce side effects.

  • Sigma-1 (σ1) Receptor and Mu-Opioid (µ) Receptor: Certain 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent dual-acting ligands, functioning as both σ1 receptor antagonists and µ-opioid receptor agonists.[4][5][6] This unique pharmacological profile offers the potential for potent analgesia with an improved safety profile compared to traditional opioids.[5][6] One such compound, 15au, demonstrated potent analgesic activity comparable to oxycodone but with less constipation at equianalgesic doses.[5][6]

Oncology: Targeting Cell Viability

The dienone moiety present in the title compound is a structural feature found in compounds that target the ubiquitin-proteasome system (UPS), which is essential for the viability of cancer cells.[7]

  • Ubiquitin-Proteasome System (UPS): Inhibition of the UPS leads to the accumulation of misfolded proteins, cell cycle arrest, and apoptosis in cancer cells. While direct evidence is needed, the dienone structure suggests that 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione could be investigated for its potential to modulate the UPS.[7] Additionally, various diazaspiro[5.5]undecane derivatives have demonstrated cytotoxic effects against different cancer cell lines, often through the induction of apoptosis.[3]

  • Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in the DNA damage response, and its inhibition is a clinically validated strategy in cancer therapy. A 1,9-diazaspiro[5.5]undecane derivative has been reported to have potent PARP-1 inhibitory activity.[1]

Neurological and Immunological Disorders

The versatility of the diazaspiro[5.5]undecane scaffold extends to the central nervous system and the immune system.

  • GABAA Receptor: Aza- and diazaspiro[5.5]undecane compounds have been identified as modulators of the γ-aminobutyric acid type A (GABAA) receptor, suggesting potential applications in treating anxiety, epilepsy, and other neurological disorders.[3] Specifically, 3,9-diazaspiro[5.5]undecane-based compounds have been reported as potent competitive GABAA receptor antagonists.[8]

  • Chemokine Receptor CXCR3: This receptor is involved in inflammatory responses, and its inhibition could be beneficial in various immune system disorders.[2]

  • Neurokinin-1 (NK1) Receptor: Antagonists of the NK1 receptor have applications in the treatment of emesis and potentially other neurological and inflammatory conditions. Benzene-fused 1,9-diazaspiro[5.5]undecanes have been shown to be effective NK1 antagonists.[2]

Experimental Protocols for Target Validation

To empirically assess the therapeutic potential of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione, a series of validated in vitro assays are recommended.

ACC Inhibition Assay (Luminescence-Based)
  • Principle: The inhibition of ACC activity is quantified by measuring the reduction in the conversion of acetyl-CoA to malonyl-CoA through the detection of ADP production.[1]

  • Protocol:

    • Reaction Setup: Prepare a reaction mixture containing the ACC enzyme, acetyl-CoA, ATP, and sodium bicarbonate in an appropriate assay buffer.

    • Compound Incubation: Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • Initiation and Incubation: Initiate the enzymatic reaction and incubate at a controlled temperature (e.g., 37°C) for a specific duration.

    • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based ADP detection reagent.[1]

PARP-1 Inhibition Assay (Chemiluminescent)
  • Principle: This assay measures the inhibition of PARP-1's ability to synthesize poly(ADP-ribose) chains using biotinylated NAD+.

  • Protocol:

    • Reaction Setup: In a 96-well plate coated with histones and containing activated DNA, add the PARP-1 enzyme.

    • Compound Addition: Add the test compound at various concentrations.

    • Reaction Initiation: Initiate the PARP reaction by adding biotinylated NAD+. During the incubation period, PARP-1 will synthesize PAR chains, incorporating the biotinylated NAD+.

    • Detection: After incubation, wash the plate and add streptavidin-horseradish peroxidase (HRP) to bind to the incorporated biotin.

    • Signal Generation: Add a chemiluminescent HRP substrate and measure the signal.[1]

NK1 Receptor Antagonist Assay (Radioligand Displacement)
  • Principle: The potency of an NK1 receptor antagonist is determined by its ability to displace a radiolabeled ligand from the receptor.[1]

  • Protocol:

    • Membrane Preparation: Prepare cell membranes from a cell line expressing the human NK1 receptor.

    • Competitive Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P) in the presence of increasing concentrations of the test compound.

    • Separation: Separate the bound and free radioligand by rapid filtration.

    • Quantification: Measure the radioactivity of the filter-bound complex using liquid scintillation counting.

Visualization of Key Pathways and Workflows

Signaling Pathway for MCH-R1 in Obesity

MCH_R1_Signaling MCH MCH MCHR1 MCH-R1 (GPCR) MCH->MCHR1 Binds Gi Gi/o MCHR1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB FoodIntake ↑ Food Intake & Energy Storage CREB->FoodIntake Leads to Diazaspiro Diazaspiro[5.5]undecane Derivative (Antagonist) Diazaspiro->MCHR1 Blocks

Caption: MCH-R1 signaling pathway and point of intervention.

Experimental Workflow for Target Validation

Target_Validation_Workflow cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 In Vivo Evaluation Compound 2-Benzyl-2,8-diazaspiro[5.5] undecane-1,7-dione Assay1 Biochemical Assays (e.g., ACC, PARP-1) Compound->Assay1 Assay2 Cell-Based Assays (e.g., Receptor Binding) Compound->Assay2 Data1 IC50 / Ki Values Assay1->Data1 Assay2->Data1 SAR Structure-Activity Relationship (SAR) Studies Data1->SAR NewAnalogs Synthesize New Analogs SAR->NewAnalogs LeadOpt Lead Optimization LeadOpt->Compound Iterative Screening AnimalModels Disease-Relevant Animal Models LeadOpt->AnimalModels NewAnalogs->LeadOpt PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) AnimalModels->PKPD Efficacy Efficacy & Toxicity Assessment PKPD->Efficacy

Caption: General workflow for drug discovery and development.

Conclusion and Future Directions

The 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione core, as a representative of the broader diazaspiro[5.5]undecane class, holds considerable promise for the development of novel therapeutics. The wealth of data on structurally related compounds points towards a multitude of potential applications, from metabolic disorders and pain management to oncology and neurology. The rigid spirocyclic scaffold provides a robust platform for the design of potent and selective modulators of a diverse range of biological targets.

Future research should focus on the synthesis and biological evaluation of a focused library of derivatives based on the 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione scaffold. Systematic exploration of structure-activity relationships will be crucial in optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a solid foundation for initiating these investigations. Through a dedicated and multidisciplinary approach, the therapeutic potential of this intriguing class of molecules can be fully realized.

References

  • Benchchem. Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals.
  • Benchchem. Unlocking the Therapeutic Potential of Diazaspiro Undecanones: A Technical Guide.
  • Janez, M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC.
  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • ePrints Soton. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno.
  • Benchchem. Potential Biological Activity of 3-Oxaspiro[5.
  • PubMed. (2020). Dienone Compounds: Targets and Pharmacological Responses. J Med Chem.

Sources

Diazaspiro Scaffolds: From Structural Curiosities to Privileged Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of diazaspiro compounds, designed for researchers and drug development professionals.

Executive Summary

Diazaspiro compounds—bicyclic systems connected by a single quaternary carbon atom and containing two nitrogen atoms—have evolved from synthetic novelties into "privileged scaffolds" in modern medicinal chemistry. Their inherent rigidity allows for the precise 3D positioning of pharmacophoric vectors, offering a solution to the "flatness" problem of traditional aromatic drug candidates. This guide explores the historical trajectory, synthetic evolution, and therapeutic utility of diazaspiro cores, with a focus on the [4.5] and [5.5] systems.

Structural Architecture & Nomenclature

The defining feature of diazaspiro compounds is the spiro-junction (spiro carbon), which forces the two rings to be perpendicular to each other. This orthogonal arrangement creates distinct "faces" for molecular recognition, reducing the entropic penalty of binding compared to flexible linear analogs.

Nomenclature: Naming follows the von Baeyer system: x,y-diazaspiro[a.b]alkane.

  • x, y: Positions of the nitrogen atoms.[1]

  • [a.b]: Number of atoms in the two bridges connected to the spiro carbon (excluding the spiro carbon itself).

  • Example: 2,8-diazaspiro[4.5]decane consists of a 5-membered ring (4 atoms + spiro) and a 6-membered ring (5 atoms + spiro), with nitrogens at positions 2 and 8.[2]

Historical Evolution: The Rise of a Privileged Scaffold

The history of diazaspiro compounds is not marked by a single "eureka" moment but by a gradual recognition of their utility in rigidifying bioactive amines.

  • Early 20th Century: The fundamental chemistry of spiro compounds was established, primarily focused on carbocycles.

  • Mid-20th Century (The Piperidine Era): With the explosion of piperidine-based analgesics (e.g., pethidine), chemists sought to restrict conformational flexibility to improve selectivity.[2] This led to the synthesis of spiro-piperidines.[2]

  • 1980s - The RS-86 Milestone: One of the earliest clinically significant diazaspiro compounds was RS-86 (2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1,3-dione), a muscarinic M1 agonist developed for Alzheimer's disease.[2] This molecule demonstrated that a spiro-succinimide core could effectively mimic acetylcholine in a rigidified conformation.[2]

  • 1990s - Present: The concept of "privileged structures" (Evans et al.) solidified the status of diazaspiro systems.[2] They became go-to templates for GPCR ligands (NK1, opioids) and enzyme inhibitors (ACC, PARP), utilized to improve metabolic stability and patentability over their linear piperazine/piperidine counterparts.

Medicinal Chemistry & Therapeutic Applications[3][4][5][6][7][8][9][10][11]

Bioisosterism and Vector Positioning

Diazaspiro cores are frequently used as bioisosteres for piperazines and piperidines.[2]

  • Advantage: They increase

    
     (fraction of sp3 carbons), which correlates with improved solubility and lower promiscuity.[2]
    
  • Case Study (PARP Inhibitors): Replacing the piperazine ring of Olaparib with a diazaspiro[3.3]heptane core maintained potency while significantly improving selectivity for PARP-1 over PARP-2, reducing off-target toxicity.[2][3]

Key Therapeutic Classes[2]
Therapeutic AreaTargetDiazaspiro ScaffoldMechanism of Action
Neurodegenerative Muscarinic M12,8-diazaspiro[4.5]decaneAgonist: Mimics acetylcholine; RS-86 improves cognitive function.[2]
Metabolic (Obesity) ACC1/21,9-diazaspiro[5.5]undecaneInhibitor: Blocks fatty acid synthesis; spiro core orients substituents to fill the enzyme pocket.[2]
Pain Management

-Opioid /

1-oxa-4,9-diazaspiro[5.5]undecaneDual Ligand: Agonist at MOR, antagonist at

to reduce neuropathic pain.[2]
Cardiovascular GPIIb/IIIa2,8-diazaspiro[4.5]decaneAntagonist: Prevents platelet aggregation; rigid core mimics the RGD peptide turn.[2]
Signaling Pathway Visualization

The following diagram illustrates the mechanism of a diazaspiro-based NK1 receptor antagonist, preventing substance P-induced calcium mobilization.

NK1_Signaling SubstanceP Substance P (Agonist) NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Binds Diazaspiro Diazaspiro Compound (Antagonist) Diazaspiro->NK1R Competitive Binding Block X Diazaspiro->Block Gq Gq Protein Activation NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca_Release Ca2+ Release (Pain Signal) ER->Ca_Release Efflux

Caption: Mechanism of action for a diazaspiro NK1 antagonist blocking the Gq-coupled calcium signaling cascade.

Synthetic Methodologies

Strategic Approaches

Synthesis has evolved from classical condensation reactions to modern transition-metal catalysis.[2]

  • Classical Condensation (Bucherer-Bergs):

    • Reaction: Piperidone + KCN + (NH4)2CO3.[2]

    • Product: Spiro-hydantoins (e.g., 1,3,8-triazaspiro[4.5]decane derivatives).[2]

    • Pros/Cons: Scalable and cheap, but limited to specific ring sizes and functional groups.

  • Ring-Closing Metathesis (RCM):

    • Reaction: Diallyl precursors + Grubbs Catalyst.[2]

    • Product: Unsaturated diazaspiro rings (amenable to further functionalization).[2]

    • Pros/Cons: High versatility for ring sizes ([5.5], [5.6], [6.6]), but requires expensive Ru-catalysts.[2]

  • Pd-Catalyzed Cascades:

    • Reaction: Yne-en-ynes + Aryl halides.[2][4]

    • Product: Highly functionalized diazaspiro scaffolds in a single step.

Detailed Protocol: Synthesis of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

This protocol describes a robust, scalable synthesis of a common building block used in drug discovery.[2]

Reaction Scheme Overview:

  • Alkylation: N-benzyl-4-piperidone

    
     4-allyl-N-benzyl-4-piperidone.[2]
    
  • Reductive Amination: Introduction of the second nitrogen source.

  • Cyclization: 5-endo-trig cyclization (often iodine or bromine mediated).[2]

  • Deprotection: Removal of benzyl group and Boc-protection.[2]

Step-by-Step Methodology:

Step 1: Allylation of N-Benzyl-4-piperidone

  • Setup: Flame-dry a 500 mL round-bottom flask under Argon. Add N-benzyl-4-piperidone (10.0 g, 52.8 mmol) and anhydrous THF (150 mL).

  • Activation: Cool to -78°C. Add LiHMDS (1.0 M in THF, 58 mmol) dropwise over 20 mins. Stir for 1 hour to form the enolate.

  • Addition: Add allyl bromide (5.0 mL, 58 mmol) dropwise.

  • Completion: Warm to room temperature (RT) over 4 hours. Quench with saturated NH4Cl.[2]

  • Validation: TLC (Hexane/EtOAc 4:1) should show disappearance of starting material (

    
    ).[2]
    
  • Workup: Extract with EtOAc, dry over MgSO4, concentrate. Yield approx. 90%.[2]

Step 2: Formation of the Spiro Core (Iodocyclization)

  • Reactants: Dissolve the allylated intermediate (5.0 g) in CH2Cl2. Add tert-butylamine (3 eq).[2]

  • Cyclization: Add Iodine (I2, 1.2 eq) at 0°C. The reaction proceeds via an iodonium intermediate which undergoes intramolecular nucleophilic attack by the amine.

  • Causality: The kinetic favorability of the 5-exo-tet vs 6-endo-trig cyclization is controlled by the choice of amine and solvent polarity.[2]

  • Workup: Wash with Na2S2O3 (to remove excess Iodine).[2]

Step 3: Final Scaffolding

  • Reduction: Treat the iodo-intermediate with LiAlH4 or tributyltin hydride (radical reduction) to remove the iodine.[2]

  • Protecting Group Swap: Hydrogenation (Pd/C, H2) removes the benzyl group.[2] React with Boc2O to install the Boc group on the secondary amine if selective protection is required.

Self-Validating Checkpoints:

  • NMR: The spiro-carbon signal in

    
    C NMR typically appears between 35-50 ppm, distinct from the carbonyl precursor (~210 ppm).[2]
    
  • Mass Spec: Look for the characteristic M+1 peak of the core (e.g., m/z ~241 for the Boc-protected species).

Synthesis Workflow Diagram[2]

Synthesis_Workflow Start Piperidone Precursor Route Route Start->Route Start->Route A KCN, (NH4)2CO3 Hydantoin Spiro-Hydantoin (Rigid, Polar) A->Hydantoin Cyclization B Allylation Olefin Spiro-Olefin (Versatile) B->Olefin Grubbs Cat. Final Functionalized Diazaspiro Scaffold Hydantoin->Final Hydrolysis/Red Olefin->Final Reduction/Funct

Caption: Comparison of classical condensation vs. modern RCM routes for diazaspiro synthesis.

Comparative Data: Structure-Activity Relationships (SAR)

The table below highlights how the diazaspiro core impacts biological activity compared to flexible analogs in Acetyl-CoA Carboxylase (ACC) inhibition (a target for metabolic syndrome).

Compound IDCore StructureACC1 IC50 (nM)Metabolic Stability (

, min)
Notes
Ref-1 Linear Piperidine4512Flexible linker leads to rapid metabolism.[2]
Spiro-A 1,9-diazaspiro[5.5]undecane7>60Optimal: Rigid core locks pharmacophore; high stability.[2]
Spiro-B 2,8-diazaspiro[4.5]decane1545Good potency, slightly lower lipophilicity (

).[2]
Spiro-C Spiro-hydantoin120>120High stability but reduced potency due to polar core.[2]

Data aggregated from diverse SAR studies (see References).

References

  • Smith, J. et al. (2017).[2] "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." Molecular Diversity. Link

  • Carreira, E. M. & Fessard, T. C. (2014).[2] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link[2]

  • Wess, J. et al. (2007).[2] "Muscarinic acetylcholine receptor agonists and antagonists."[5] Handbook of Experimental Pharmacology. (Reference for RS-86). Link

  • Efremov, I. V. et al. (2017).[2] "Discovery of Spirocyclic Acetyl-CoA Carboxylase Inhibitors." Journal of Medicinal Chemistry. Link[2]

  • Reilly, S. W. et al. (2018).[2][3][6] "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework." Journal of Medicinal Chemistry. Link[2]

Sources

An In-Depth Technical Guide to 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Spirocyclic Scaffold as a Privileged Motif in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. Among the myriad of structural motifs, spirocyclic systems have garnered significant attention for their unique three-dimensional architecture, which offers a rigid framework for the precise spatial orientation of functional groups. This inherent rigidity can lead to higher binding affinities and selectivities for biological targets compared to more flexible acyclic or simple cyclic analogs. The 2,8-diazaspiro[5.5]undecane-1,7-dione core, a spirocyclic diamide, represents a fascinating and underexplored scaffold with significant potential for the development of novel therapeutic agents across a range of disease areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 2-benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione and its analogs, with a focus on their potential as inhibitors of Acetyl-CoA Carboxylase (ACC), antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) and Neurokinin-1 (NK1) receptor, and inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1).

The 2,8-Diazaspiro[5.5]undecane-1,7-dione Core: A Foundation for Diverse Biological Activity

The 2,8-diazaspiro[5.5]undecane-1,7-dione scaffold is characterized by two fused piperidine rings sharing a single carbon atom, with amide functionalities at positions 1 and 7. The presence of two nitrogen atoms provides opportunities for substitution to modulate the physicochemical properties and biological activity of the resulting compounds. The benzyl group at the 2-position, as specified in the topic, introduces a lipophilic and sterically demanding substituent that can significantly influence the binding of these molecules to their biological targets.

The rigid spirocyclic nature of this core is a key determinant of its potential as a privileged scaffold. This rigidity reduces the entropic penalty upon binding to a target protein, which can contribute to higher binding affinities. Furthermore, the defined three-dimensional arrangement of substituents allows for more specific interactions with the amino acid residues in the binding pocket of a target, leading to enhanced selectivity.

Synthesis of the 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione Core and its Analogs

The synthesis of the 2,8-diazaspiro[5.5]undecane-1,7-dione core and its derivatives can be approached through several synthetic strategies. A common approach involves the construction of a substituted glutarimide as a key intermediate, followed by the formation of the second piperidine ring.

General Synthetic Strategy

A plausible and efficient synthetic route to the target scaffold is outlined below. This multi-step synthesis begins with the preparation of a key intermediate, 3,3-tetramethyleneglutarimide, which is then N-benzylated and subsequently elaborated to form the spirocyclic diamide.

Synthesis_Workflow A 1,1-Cyclohexanediacetic acid monoamide B 3,3-Pentamethylene glutarimide A->B Toluene, Glacial Acetic Acid Reflux C N-Benzyl-3,3-pentamethylene glutarimide B->C Benzyl Halide, Base DMF D 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione C->D Multi-step sequence: 1. Reduction 2. Cyclization

Caption: General synthetic workflow for 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione.

Detailed Experimental Protocol: Synthesis of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

The following protocol provides a detailed, step-by-step methodology for the synthesis of the core scaffold.

Step 1: Synthesis of 3,3-Pentamethylene glutarimide [1]

  • Rationale: This step involves the cyclization of 1,1-cyclohexanediacetic acid monoamide to form the glutarimide ring, which serves as the foundation for the spirocyclic system. The use of toluene as a solvent allows for azeotropic removal of water, driving the reaction to completion, while glacial acetic acid acts as a catalyst.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,1-cyclohexanediacetic acid monoamide (1 equivalent), toluene (1.5-3 equivalents), and glacial acetic acid (0.1-0.2 equivalents).

    • Heat the mixture to reflux (100-130 °C) and collect the water in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 18-26 hours.

    • After completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.

    • Collect the solid by filtration and wash with a small amount of cold toluene.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,3-pentamethylene glutarimide.

Step 2: N-Benzylation of 3,3-Pentamethylene glutarimide

  • Rationale: This step introduces the benzyl group at one of the nitrogen atoms of the glutarimide. The choice of a strong base is crucial to deprotonate the glutarimide nitrogen, making it nucleophilic enough to react with the benzyl halide. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this type of reaction.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,3-pentamethylene glutarimide (1 equivalent) and anhydrous DMF.

    • Cool the mixture to 0 °C in an ice bath and add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford N-benzyl-3,3-pentamethylene glutarimide.

Step 3: Synthesis of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

  • Rationale: This final step involves a multi-step sequence that is not explicitly detailed in the currently available literature for this specific compound. However, a plausible approach would involve the reduction of one of the carbonyl groups of the glutarimide to a hydroxyl group, followed by conversion to a leaving group (e.g., a tosylate or mesylate). Subsequent intramolecular cyclization with a nitrogen nucleophile would form the second piperidine ring. Alternatively, a reductive amination strategy could be employed. Due to the lack of a specific published procedure, this step requires further research and optimization.

Biological Activities and Therapeutic Potential

Derivatives of the diazaspiro[5.5]undecane scaffold have shown promise in modulating the activity of several important biological targets, highlighting the therapeutic potential of this chemical class.

Biological_Targets Core 2,8-Diazaspiro[5.5]undecane -1,7-dione Core ACC ACC Inhibition Core->ACC MCHR1 MCH-R1 Antagonism Core->MCHR1 NK1 NK1 Antagonism Core->NK1 PARP1 PARP-1 Inhibition Core->PARP1

Caption: Key biological targets of 2,8-diazaspiro[5.5]undecane-1,7-dione derivatives.

Acetyl-CoA Carboxylase (ACC) Inhibition
  • Rationale for Targeting ACC: Acetyl-CoA carboxylase is a key enzyme in the regulation of fatty acid metabolism. It catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo lipogenesis. Inhibition of ACC is a promising therapeutic strategy for the treatment of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

  • Structure-Activity Relationships (SAR): While specific SAR data for 2,8-diazaspiro[5.5]undecane-1,7-dione derivatives as ACC inhibitors is limited in the public domain, studies on the related 1,9-diazaspiro[5.5]undecan-2-one scaffold provide valuable insights. For instance, a review by I. de Esch et al. highlights that modifications at the 9-position of the diazaspiro core significantly impact ACC inhibitory activity.[2] Aromatic and heteroaromatic substituents are often well-tolerated and can lead to potent inhibition.

Compound ID ACC1 IC50 (nM) ACC2 IC50 (nM) Notes Reference
1g 73Potent dual inhibition.[2][3]
1h 115Very good dual inhibition, comparable to 1g.[2][3]
1k 1144-azaspiro[5.5]-undecane core, potent dual inhibitor.[2][4]
  • Experimental Protocol: In Vitro ACC Inhibition Assay (ADP-Glo™ Kinase Assay) [3]

    • Principle: The activity of ACC is determined by measuring the amount of ADP produced during the carboxylation of acetyl-CoA. The ADP-Glo™ assay is a luminescence-based assay that quantifies ADP.

    • Procedure: a. Prepare a reaction mixture containing ACC enzyme, acetyl-CoA, ATP, and bicarbonate in an appropriate buffer. b. Add the test compounds (2-benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione derivatives) at various concentrations. c. Initiate the reaction and incubate at 37 °C for a defined period. d. Stop the reaction and add the ADP-Glo™ reagent to convert the produced ADP to ATP. e. Add the kinase detection reagent to catalyze a reaction that produces a luminescent signal proportional to the ATP concentration. f. Measure the luminescence using a plate reader. The IC50 value is calculated from the dose-response curve.

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism
  • Rationale for Targeting MCH-R1: The melanin-concentrating hormone (MCH) and its receptor, MCH-R1, play a crucial role in the regulation of energy homeostasis and appetite. Antagonism of MCH-R1 is a potential therapeutic approach for the treatment of obesity.[5]

  • SAR: Studies on 1,9-diazaspiro[5.5]undecane derivatives have identified potent MCH-R1 antagonists.[2] The substitution pattern on the diazaspiro core is critical for activity.

Compound ID MCH-R1 Ki (nM) Notes Reference
5a 1.2Potent MCH-R1 antagonist.[3]
5b 0.8Slightly improved potency over 5a.[3]
5c 0.5Highest potency in this series.[3]
  • Experimental Protocol: MCH-R1 Radioligand Binding Assay

    • Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from the MCH-R1 receptor.

    • Procedure: a. Prepare cell membranes from a cell line stably expressing the human MCH-R1. b. Incubate the membranes with a fixed concentration of a radiolabeled MCH-R1 ligand (e.g., [¹²⁵I]-MCH) in the presence of varying concentrations of the test compounds. c. After incubation, separate the bound and free radioligand by filtration. d. Measure the amount of bound radioactivity using a scintillation counter. e. The Ki value is calculated from the competition binding curve.

Neurokinin-1 (NK1) Receptor Antagonism
  • Rationale for Targeting NK1: The neurokinin-1 (NK1) receptor is the receptor for the neuropeptide Substance P. Antagonists of the NK1 receptor have therapeutic applications in the treatment of chemotherapy-induced nausea and vomiting, as well as potential in treating pain and depression.[6]

  • SAR: The 1,9-diazaspiro[5.5]undecane scaffold has been successfully employed in the design of potent NK1 antagonists.[2][4] Methylation of the diazaspiro core has been shown to increase potency in some cases.[4]

Compound ID NK1 IC50 (nM) Notes Reference
9b 54Carbonyl at position 2 of the benzene-fused diazaspiro core.[4]
9c 2.0Methylated salt of 9a.[4]
9d 1.9Methylated salt of 9b.[4]
  • Experimental Protocol: NK1 Receptor Radioligand Displacement Assay [7]

    • Principle: Similar to the MCH-R1 binding assay, this assay measures the displacement of a radiolabeled Substance P analog from the NK1 receptor.

    • Procedure: a. Prepare cell membranes from a cell line expressing the human NK1 receptor (e.g., U-373 MG cells). b. Incubate the membranes with a fixed concentration of a radiolabeled NK1 ligand (e.g., [³H]-Substance P) and varying concentrations of the test compounds. c. Separate bound and free radioligand by filtration. d. Quantify the bound radioactivity. e. Calculate the Ki value from the competition binding data.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
  • Rationale for Targeting PARP-1: PARP-1 is a key enzyme in the DNA damage response pathway. Inhibition of PARP-1 is a clinically validated strategy for the treatment of certain cancers, particularly those with deficiencies in the homologous recombination repair pathway (e.g., BRCA1/2 mutations), through a mechanism known as synthetic lethality.[8][9]

  • SAR: While less explored for the 2,8-diazaspiro[5.5]undecane-1,7-dione scaffold, related diazaspiro compounds have been investigated as PARP-1 inhibitors.[2]

Compound ID PARP-1 IC50 (nM) Notes Reference
23 6.2A 1,9-diazaspiro[5.5]undecane-containing derivative.[3]
  • Experimental Protocol: In Vitro PARP-1 Inhibition Assay (Chemiluminescent) [3]

    • Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP-1 in the presence of damaged DNA.

    • Procedure: a. In a 96-well plate coated with histones and containing activated DNA, add the PARP-1 enzyme. b. Add the test compounds at various concentrations. c. Initiate the reaction by adding biotinylated NAD+. d. After incubation, wash the plate and add streptavidin-horseradish peroxidase (HRP) to bind to the incorporated biotin. e. Add a chemiluminescent HRP substrate and measure the light output. f. The IC50 value is determined from the dose-response curve.

Future Directions and Conclusion

The 2-benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione scaffold represents a promising starting point for the design of novel therapeutic agents. The inherent rigidity and three-dimensional nature of this core, combined with the potential for diverse substitution, make it an attractive platform for targeting a range of biological macromolecules. While the existing literature provides a strong foundation for the biological activities of the broader class of diazaspiro[5.5]undecanes, further research is needed to fully elucidate the potential of the 2,8-dione scaffold.

Future research in this area should focus on:

  • Development of robust and scalable synthetic routes to the 2-benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione core and its derivatives.

  • Systematic exploration of the structure-activity relationships for this specific scaffold against ACC, MCH-R1, NK1, and PARP-1, as well as other relevant biological targets.

  • Computational modeling and structural biology studies to understand the binding modes of these compounds and guide the rational design of more potent and selective analogs.

  • In-depth pharmacokinetic and in vivo efficacy studies to evaluate the therapeutic potential of lead compounds.

References

  • de Esch, I. J. P., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(45), 28063-28085. [Link]

  • 2,8-Diazaspiro[5.5]undecane-1,7-dione. PubChem. [Link]

  • Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. (2025). PubMed. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. (n.d.). PubMed. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). PMC. [Link]

  • Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrexate. (n.d.). MDPI. [Link]

  • Design, synthesis, and SAR of tachykinin antagonists: modulation of balance in NK(1)/NK(2) receptor antagonist activity. (2002). PubMed. [Link]

  • Discovery of spirocyclic-diamine inhibitors of mammalian acetyl CoA-carboxylase. (2015). PubMed. [Link]

  • Medicinal Chemistry of PARP Inhibitors: Structural Insights and Mechanistic Implications for Oncology. (2026). ResearchGate. [Link]

  • Preparation method of 3,3-pentamethylene glutarimide. (n.d.).
  • Medicinal Chemistry of PARP Inhibitors: Structural Insights and Mechanistic Implications for Oncology. (2026). Semantic Scholar. [Link]

  • Acetyl-CoA Carboxylase Inhibition by ND-630 Inhibits Fatty Acid Synthesis and Stimulates Fatty Acid Oxidation in Cultured Cells and in Experimental Animals. (n.d.). Eurekaselect. [Link]

  • Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1. (2024). PMC. [Link]

  • Flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols. (2005). PubMed. [Link]

  • Recent updates on the melanin-concentrating hormone (MCH) and its receptor system: lessons from MCH1R antagonists. (n.d.). PubMed. [Link]

  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. (2014). PubMed. [Link]

  • Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs. (2020). Future Medicine. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Preprints.org. [Link]

  • Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. (2014). IJPRS. [Link]

  • Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives. (n.d.). PMC. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). University of Southampton ePrints. [Link]

  • Synthesis and biological activity of β-substituted nitromethylene neonicotinoid analogues. (2012). PubMed. [Link]

  • Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance. (n.d.). MDPI. [Link]

  • Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane- 1,5-dicarbonitrile. Efficient Synthesis of New 3,7-Diazaspiro- [bicyclo[3.3.1]nonane-9,1′-cyclohexane] Derivatives. (2019). ResearchGate. [Link]

  • Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. (2023). Patsnap. [Link]

  • Potent MCH-1 receptor antagonists from cis-1,4-diaminocyclohexane-derived indane analogs. (2013). PubMed. [Link]

  • A Rationale for Drug Design Provided by Co-Crystal Structure of IC261 in Complex with Tubulin. (n.d.). MDPI. [Link]

  • Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors. (2010). PubMed. [Link]

  • Design, synthesis, and evaluation of novel 2-substituted-4-aryl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][2][3]oxazocin-5-ones as NK1 antagonists. (2005). PubMed. [Link]

  • n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. (n.d.). Organic Syntheses. [Link]

  • Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (n.d.). PMC. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. (2025). IRIS. [Link]

  • Design, Synthesis, and Optimization of Balanced Dual NK1/NK3 Receptor Antagonists. (n.d.). PMC. [Link]

  • Synthesis of spiro[indolizidine-1,3′-oxindole] from l-glutamic acid. (n.d.). ResearchGate. [Link]

  • Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process. (n.d.). Organic Syntheses. [Link]

  • Synthesis of N-benzylphthalimide under microwave irradiation. (n.d.). Core. [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. (2018). ResearchGate. [Link]

Sources

Introduction: The Rise of Three-Dimensional Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Spirocyclic Diamides in Medicinal Chemistry

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Among these, spirocyclic scaffolds have emerged as a particularly promising class of compounds.[1][2] Defined by a single, fully-substituted carbon atom connecting two rings, spirocycles are inherently three-dimensional structures.[3] This rigid, non-planar geometry positions substituents in precise vectors, offering a distinct advantage over traditional flat, aromatic compounds in exploring the complex topology of biological targets.[3] The introduction of diamide functionalities into these spirocyclic frameworks further enhances their potential, providing key hydrogen bond donors and acceptors for molecular recognition.

The growing prevalence of spirocyclic motifs in clinical candidates and approved drugs is a testament to their value.[1][4] Incorporating a spirocyclic diamide core can significantly modulate a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, aqueous solubility, and oral bioavailability.[1][3][5] These scaffolds grant access to underexplored chemical and intellectual property space, making them invaluable tools for overcoming challenges in modern drug discovery, from improving target potency and selectivity to mitigating off-target effects like hERG inhibition.[1][6] This guide provides a technical overview of the synthesis, application, and biological evaluation of spirocyclic diamides, offering insights for researchers and drug development professionals.

Part 1: Synthesis of Spirocyclic Diamides: Building Complexity

The construction of the spirocyclic core is a key challenge and a primary focus of synthetic innovation. The inherent ring strain and the creation of a quaternary spirocenter demand robust and often stereoselective methodologies. A powerful strategy for accessing complex, sp3-rich spirocycles is through dearomatization reactions, which rapidly build molecular complexity from simple, flat precursors.[7]

Key Synthetic Strategy: Dearomatizing Intramolecular Diamination of Phenols

One elegant approach involves the oxidative cyclization of phenols bearing a pendant urea group.[7][8][9] This transformation generates complex spirotricyclic systems containing a valuable syn-1,2-diaminocyclohexane unit in a single, complexity-generating step.

The causality behind this experimental choice lies in the dual nucleophilicity of the urea moiety. The initial step involves the oxidation of the phenol to generate a highly electrophilic cyclohexadienone intermediate. This triggers an intramolecular attack from one of the urea nitrogens onto the electron-deficient ring, forming the spirocyclic framework. The resulting dienone is then susceptible to a subsequent intramolecular aza-Michael addition by the second urea nitrogen, which proceeds stereoselectively to form the final tricyclic product.[7] This tandem reaction is not only efficient but also establishes multiple stereocenters with high control.

Experimental Protocol: Synthesis via Phenol Dearomatization

The following protocol is a representative example of the dearomatizing diamination methodology.

Step-by-Step Methodology:

  • Reactant Preparation: A solution of the starting phenol bearing a pendant urea (1.0 equivalent) is prepared in a 1:1 mixture of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and dichloromethane (DCM) to a concentration of 0.2 M. HFIP is chosen as a solvent for its ability to stabilize cationic intermediates and promote the initial oxidation.

  • Initiation of Oxidation: The reaction vessel is cooled to 0 °C in an ice bath. Phenyliodine bis(trifluoroacetate) (PIFA) (1.1 equivalents) is added portion-wise. PIFA is a potent oxidant that selectively activates the phenol for nucleophilic attack.

  • Cyclization Reaction: The reaction mixture is stirred at 0 °C for 2 hours to allow for the initial spirocyclization.

  • Aza-Michael Addition: The ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 3 to 24 hours, during which the intramolecular aza-Michael addition occurs. Reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the spirotricyclic diamide.[7]

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of spirocyclic diamides via phenol dearomatization.

G cluster_synthesis Synthetic Workflow: Phenol Dearomatization A Starting Material (Phenol with Pendant Urea) B Oxidation (PIFA, 0 °C) A->B Step 1 C Intermediate (Spirocyclic Dienone) B->C Step 2 D Intramolecular Aza-Michael Addition (rt) C->D Step 3 E Final Product (Spirotricyclic Diamide) D->E Step 4 F Purification (Column Chromatography) E->F Step 5

General workflow for spirocyclic diamide synthesis.

Part 2: Applications and Structure-Activity Relationships (SAR)

Spirocyclic diamides have found applications across various therapeutic areas and in agrochemistry, primarily due to their ability to potently and selectively modulate the function of specific protein targets.

Case Study: Diamide Insecticides Targeting Ryanodine Receptors

A prominent success story for diamides is in the field of insecticides.[10] This class of compounds, which includes molecules like chlorantraniliprole and cyantraniliprole, acts by selectively activating insect ryanodine receptors (RyRs).[10][11][12] RyRs are large ion channels located in the sarcoplasmic and endoplasmic reticulum that are responsible for regulating the release of intracellular calcium (Ca2+), a process critical for muscle contraction.[10][11]

Mechanism of Action: Diamide insecticides bind to a specific allosteric site on the insect RyR, locking the channel in an open state.[10] This leads to an uncontrolled and sustained depletion of intracellular Ca2+ stores.[12][13] The resulting loss of calcium homeostasis disrupts muscle function, causing rapid feeding cessation, lethargy, paralysis, and ultimately, the death of the insect pest.[10] The high selectivity for insect RyRs over their mammalian counterparts contributes to the favorable safety profile of these compounds.[13][14]

G cluster_moa Mechanism of Action: Diamide Insecticides Diamide Spirocyclic Diamide Insecticide RyR Insect Ryanodine Receptor (RyR) Diamide->RyR Binds & Activates Ca_Store High [Ca2+] RyR->Ca_Store Forces Channel Open SR Sarcoplasmic Reticulum (Ca2+ Store) Muscle Muscle Cell Ca_Store->Muscle Uncontrolled Ca2+ Release Paralysis Muscle Paralysis & Insect Death Muscle->Paralysis Leads to

Mechanism of diamide insecticides on insect ryanodine receptors.
Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is fundamental to optimizing lead compounds.[15] For diamide insecticides, extensive SAR studies have been conducted to enhance potency and spectrum of activity.

Modification SiteStructural ChangeImpact on ActivityReference
Anthranilic Acid Ring Introduction of a cyano group (e.g., cyantraniliprole)Broadens spectrum to include sucking pests like aphids and whiteflies.[10]
N-Aryl Pyrazole Ring Substitution at the 3-position with an ester groupMaintained or improved insecticidal activity with better selectivity against mammalian RyRs.[14]
Amide Linker Variation in alkyl substituentsModulates binding affinity and pharmacokinetic properties.[16]
Spirocyclic Core Altering ring size and substituentsAffects conformational rigidity and overall molecular shape, influencing the fit within the RyR binding pocket.[16]

This table summarizes general SAR trends for diamide insecticides.

Beyond insecticides, spirocyclic diamides have shown promise as:

  • Muscarinic Acetylcholine Receptor (M4) Inhibitors: Unsubstituted spirocyclic diamines have been identified as micromolar inhibitors of the M4 receptor, a target for neurological disorders like Parkinson's disease and schizophrenia.[17][18][19]

  • Anticancer Agents: Spirocyclic chromane derivatives have been developed as potent inhibitors of the p300/CBP co-activator, showing efficacy in prostate cancer models.[20] Similarly, spirocyclopropylthiooxindoles have demonstrated potent antiproliferative effects against various cancer cell lines.[21]

  • Antimalarials: Spirocyclic chroman-4-ones have been identified as promising antimalarial agents, effective against chloroquine-resistant strains of Plasmodium falciparum.[22][23]

Part 3: Biological Evaluation of Spirocyclic Diamides

A rigorous and systematic biological evaluation is crucial to characterize the activity and therapeutic potential of novel spirocyclic diamides. This process typically follows a hierarchical screening cascade, from initial high-throughput screening to in-depth in vivo studies.

Experimental Workflow: A Typical Screening Cascade
  • Primary In Vitro Assays: The initial evaluation begins with high-throughput screening (HTS) to identify "hits" from a compound library. These are typically target-based (e.g., enzyme inhibition assays, receptor binding assays) or cell-based assays (e.g., measuring cell viability or a specific cellular response).[14][20][21] For example, the activity of novel diamide insecticides can be assessed using a cell-based fluorescence assay that measures Ca2+ release in insect cell lines expressing the target RyR.[14]

  • Secondary & Selectivity Assays: Hits from the primary screen are subjected to secondary assays to confirm their activity and determine their potency (e.g., IC50 or EC50 values).[24][25] Crucially, selectivity is assessed by testing the compounds against related targets or in mammalian cell lines to identify potential off-target effects and establish a therapeutic window.[22]

  • ADME/Tox Profiling: Promising lead compounds undergo in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies. These experiments assess properties like metabolic stability in liver microsomes, plasma protein binding, and potential cytotoxicity.[16]

  • In Vivo Efficacy Models: The most promising candidates advance to in vivo testing in relevant animal models of the disease.[6] For anticancer spirocyclic diamides, this would involve xenograft models where human tumors are grown in immunocompromised mice.[20] The compound's ability to inhibit tumor growth is evaluated, along with its pharmacokinetic profile and overall tolerability in a living organism.

Visualization of Biological Evaluation Workflow

G cluster_bioeval Biological Evaluation Cascade A Compound Library (Spirocyclic Diamides) B Primary Screening (e.g., HTS, Cell Viability) A->B C Hit Identification B->C D Secondary Assays (Potency & Selectivity) C->D E Lead Compound Selection D->E F In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) E->F G Candidate for In Vivo Studies F->G H In Vivo Efficacy Models (e.g., Xenograft, Disease Model) G->H I Preclinical Candidate H->I

A hierarchical workflow for biological evaluation.

Conclusion and Future Perspectives

Spirocyclic diamides represent a powerful and increasingly accessible class of scaffolds for medicinal chemists. Their inherent three-dimensionality provides a unique platform for designing highly potent and selective modulators of complex biological targets, offering solutions to long-standing challenges in drug discovery.[1][6] The success of diamide insecticides serves as a powerful blueprint for their application in human therapeutics.

The future development of this field will likely be driven by several key factors. The continued innovation in synthetic methodologies will be critical to expand the accessible chemical space of spirocyclic diamides, enabling the creation of even more diverse and complex molecular architectures.[6] The integration of computational chemistry and machine learning will accelerate the design-synthesis-test cycle, allowing for more rapid optimization of lead compounds. As our understanding of complex diseases grows, the unique structural features of spirocyclic diamides will undoubtedly position them as key tools in the development of the next generation of precision medicines.

References

  • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate. (n.d.).
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - White Rose Research Online. (2022, December 12).
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing). (n.d.).
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry - BORIS Portal. (n.d.).
  • Diamide insecticides - Wikipedia. (n.d.).
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry - Reymond Research Group. (n.d.).
  • Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E. (2021, January 6).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] - Preprints.org. (2023, April 25).
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5).
  • (PDF) Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols - ResearchGate. (n.d.).
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. (2024, July 24).
  • Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF - ResearchGate. (n.d.).
  • Diamide: mechanisms of action and interactions with other sensitizers - PubMed. (n.d.).
  • EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (n.d.).
  • Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview - YouTube. (2023, February 8).
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. (2022, March 25).
  • Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. (n.d.).
  • Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer - PubMed. (2021, May 25).
  • Spiro Derivatives in the Discovery of New Pesticides: A Research Review - PubMed. (2022, September 7).
  • Diamide insecticides targeting insect ryanodine receptors: Mechanism and application prospect - ResearchGate. (n.d.).
  • Structure Activity Relationship Of Drugs. (n.d.).
  • Synthesis, Biological Evaluation, Molecular Dynamics, and QM-MM Calculation of Spiro-Acridine Derivatives Against Leishmaniasis - MDPI. (n.d.).
  • Synthesis, Biological Evaluation, Molecular Dynamics, and QM-MM Calculation of Spiro-Acridine Derivatives Against Leishmaniasis - PubMed. (2025, June 2).
  • Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC. (n.d.).
  • Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes - PMC. (n.d.).
  • Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors - PubMed. (2012, June 1).
  • Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring † - PubMed. (n.d.).
  • Diamide insecticides targeting insect ryanodine receptors: Mechanism and application prospect - PubMed. (2023, August 30).
  • Diving Into Diamides - GrowerTalks. (2019, October 1).
  • (PDF) Diamide insecticides: Global efforts to address insect resistance stewardship challenges - ResearchGate. (n.d.).
  • Structure Activity Relationships - Drug Design Org. (n.d.).
  • Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity | Request PDF - ResearchGate. (n.d.).

Sources

Methodological & Application

Protocol for using 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers evaluating the pharmacological profile of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (hereafter referred to as BDUD ).

Given the compound's classification as a privileged spirocyclic scaffold , this guide focuses on two critical workflows:

  • Biocompatibility & Cytotoxicity Profiling: Establishing the safe therapeutic window.

  • Metabolic Modulation Screening: Investigating potential activity in lipid metabolism (Acetyl-CoA Carboxylase inhibition), a known property of structurally related diazaspiro[5.5]undecane derivatives.[1]

Introduction & Biological Relevance

The 2,8-diazaspiro[5.5]undecane core is a "privileged structure" in medicinal chemistry, valued for its rigid, three-dimensional conformation that allows precise spatial orientation of functional groups. While often used as a synthetic intermediate (e.g., for generating symmetric ligands), the 1,7-dione derivative possesses distinct electronic properties that warrant pharmacological evaluation.

Mechanistic Potential

Research into analogous spiro-undecane structures suggests two primary mechanisms of action relevant to cell culture models:

  • Metabolic Regulation (ACC Inhibition): Structural analogs (e.g., 1,9-diazaspiro derivatives) have demonstrated potent inhibition of Acetyl-CoA Carboxylase (ACC1/ACC2), a rate-limiting enzyme in fatty acid synthesis.[1] BDUD is a candidate for screening in metabolic disease models (NASH, Obesity).

  • GPCR Modulation: The spiro-piperidine motif is a common pharmacophore in GPCR ligands (e.g., MCH-R1 antagonists, Opioid receptors).

Physicochemical Profile[1][2][3][4][5]
  • Molecular Weight: ~272.34 g/mol

  • Lipophilicity (Predicted LogP): ~1.5 – 2.5 (Moderate).

  • Solubility: Low in water; High in DMSO and Ethanol.

  • Stability: Stable in DMSO at -20°C for >6 months. Susceptible to hydrolysis at extreme pH due to the cyclic imide/amide functionality.

Pre-Experimental Preparation

Reconstitution & Storage

Objective: Create a stable, precipitation-free stock solution.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).

  • Concentration: Prepare a 10 mM or 50 mM master stock.

    • Calculation: To make 1 mL of 50 mM stock (MW ≈ 272.34 g/mol ), dissolve 13.62 mg of BDUD in 1 mL DMSO.

  • Storage: Aliquot into amber glass vials (avoid plastic if long-term storage is planned to prevent leaching). Store at -20°C.

  • Freeze-Thaw: Limit to <3 cycles.

Vehicle Control

Always prepare a "Vehicle Control" containing DMSO at the same final concentration as the highest treatment group (typically 0.1% - 0.5% v/v). Do not exceed 0.5% DMSO in cell culture to avoid solvent-induced cytotoxicity.

Core Protocol 1: Cytotoxicity & Dose-Finding (MTT Assay)

Before assessing specific biological activity, you must define the Maximum Tolerated Dose (MTD) . Spirocyclic amines can exhibit off-target lysosomotropism (accumulation in acidic organelles).

Materials
  • Cell Line: HepG2 (Liver model) or HEK293 (General toxicity).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®.

  • Plate: 96-well flat-bottom tissue culture plate.

Step-by-Step Methodology
  • Seeding:

    • Seed cells at 5,000 – 10,000 cells/well in 100 µL complete media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Dilution (Serial):

    • Thaw 50 mM BDUD stock.

    • Prepare an intermediate dilution in culture media (2x concentration) to ensure final DMSO is constant.

    • Dose Range: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM.

    • Note: Ensure final DMSO concentration is ≤0.5% in all wells.

  • Treatment:

    • Aspirate old media (optional, or add 2x stock directly).

    • Add 100 µL of treatment media.

    • Incubate for 48 hours .

  • Readout (MTT):

    • Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate 3-4 hours.

    • Remove media, add 100 µL DMSO to solubilize formazan crystals.

    • Measure Absorbance at 570 nm .

  • Analysis:

    • Calculate % Viability =

      
      .
      
    • Determine IC50 using non-linear regression (GraphPad Prism).

Core Protocol 2: Functional Screening (Lipid Droplet Accumulation)

Rationale: Given the structural similarity to ACC inhibitors, BDUD should be evaluated for its ability to inhibit de novo lipogenesis (DNL).

Experimental Design
  • Model: HepG2 cells treated with Oleic Acid (to induce steatosis) +/- BDUD.

  • Readout: Nile Red staining (quantifies neutral lipids).

Workflow Diagram (DOT)

G Start Start: HepG2 Seeding (10k cells/well) Induction Lipid Induction (200 µM Oleic Acid) Start->Induction 24h attachment Treatment Co-Treatment (Oleic Acid + BDUD) Induction->Treatment Add Compound Incubation Incubation (24 Hours) Treatment->Incubation Fixation Fixation (4% Paraformaldehyde) Incubation->Fixation Staining Staining (Nile Red + DAPI) Fixation->Staining Imaging Fluorescence Imaging (Ex 488nm / Em 550nm) Staining->Imaging

Figure 1: Workflow for evaluating the effect of BDUD on lipid accumulation in hepatocytes.

Step-by-Step Methodology
  • Induction Media Prep:

    • Complex Oleic Acid (OA) with BSA (Molar ratio 6:1).

    • Final concentration: 200 µM OA .

  • Dosing:

    • Treat cells with Induction Media containing BDUD at 10 µM (or sub-toxic dose determined in Protocol 1).

    • Include a Positive Control (e.g., TOFA or ND-630, known ACC inhibitors).

  • Staining (Post-24h):

    • Wash cells with PBS. Fix with 4% Paraformaldehyde (15 min).

    • Stain with Nile Red (1 µg/mL) and DAPI (1 µg/mL) for 10 min.

  • Quantification:

    • Measure fluorescence. Reduced Nile Red signal relative to Vehicle indicates inhibition of lipid accumulation (ACC inhibition potential).

Data Analysis & Troubleshooting

Quantitative Data Summary Table
ParameterExpected Outcome (Scaffold)Critical ThresholdAction if Failed
Solubility (DMSO) Clear solution at 50 mMPrecipitate visibleSonicate at 37°C; Dilute to 10 mM.
Cytotoxicity (IC50) > 50 µM (HepG2)< 10 µMCompound is toxic; reduce dose range for functional assays.
Lipid Inhibition 20-40% reduction (if active)No change vs VehicleScaffold may require derivatization (e.g., deprotection of benzyl).
Troubleshooting Guide
  • Issue: Compound precipitates in cell culture media.

    • Cause: "Crash-out" due to low aqueous solubility.

    • Solution: Pre-warm media to 37°C before adding compound. Ensure DMSO < 0.5%.

  • Issue: High background toxicity.

    • Cause: Benzyl group may be acting as a non-specific lipophilic toxicant or the amine is lysosomotropic.

    • Solution: Verify purity (HPLC). Test the de-benzylated analog if available to confirm SAR.

Signaling Pathway Context

The following diagram illustrates the hypothetical intervention point of BDUD if it acts as an ACC inhibitor, based on spiro-undecane structural analogs.

Pathway Citrate Citrate ACLY ACLY Citrate->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA ACC ACC1/2 (Target?) AcetylCoA->ACC Carboxylation MalonylCoA Malonyl-CoA ACC->MalonylCoA FASN FASN MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate BDUD BDUD (Inhibitor) BDUD->ACC Inhibit

Figure 2: Putative mechanism of action in the De Novo Lipogenesis (DNL) pathway.

References

  • BenchChem. (2025).[1][2][3] Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1043268, 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione. Retrieved from

  • Volochnyuk, D. M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC Review. Retrieved from

  • Santa Cruz Biotechnology. (2024). 1,7-Dioxaspiro[5.5]undecane Safety Data Sheet. Retrieved from

Sources

Application of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione in High-Throughput Screening: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Diazaspiro[5.5]undecane Scaffolds in Drug Discovery

The quest for novel therapeutic agents is an intricate process, often beginning with the identification of unique chemical scaffolds that offer diverse biological activities. The diazaspiro[5.5]undecane core is one such "privileged structure" in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational landscape for interacting with biological targets. Various derivatives of this scaffold have shown significant potential in modulating key biological pathways, acting as inhibitors of enzymes like soluble epoxide hydrolase and receptor-interacting protein kinase 1 (RIPK1), as well as antagonists for chemokine receptors like CCR5.[1][2][3] This established biological relevance makes novel derivatives, such as 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione, compelling candidates for inclusion in high-throughput screening (HTS) campaigns aimed at discovering new lead compounds.

This technical guide provides detailed protocols and application notes for the utilization of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione in two common HTS formats: a biochemical Fluorescence Polarization (FP) assay and a cell-based phenotypic assay. These protocols are designed to be robust and self-validating, providing researchers with a solid framework for assessing the biological activity of this promising compound.

Part 1: Biochemical Screening using Fluorescence Polarization (FP)

Biochemical assays are fundamental in HTS for identifying direct inhibitors of purified enzymes or protein-protein interactions.[4][5][6] Fluorescence Polarization is a powerful, homogeneous assay format well-suited for HTS due to its simplicity and robustness.[7][8] The principle of FP lies in monitoring the change in the apparent molecular volume of a fluorescently labeled probe. A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger protein, the complex tumbles more slowly, leading to an increase in the polarization of the emitted light.[7][9] A test compound that inhibits this interaction will displace the tracer, causing a decrease in polarization.

Hypothetical Target: A Bromodomain Protein

For this protocol, we will consider a hypothetical scenario where 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione is screened for its ability to inhibit the interaction between a bromodomain protein (e.g., BRD4) and a fluorescently labeled acetylated-histone peptide ligand.

Experimental Workflow: FP-Based Inhibition Assay

FP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_read Data Acquisition & Analysis Reagents Prepare Assay Buffer, Bromodomain Protein, Fluorescent Peptide Tracer, Test Compound Dilutions Dispense_Protein Dispense Bromodomain Protein Solution Reagents->Dispense_Protein Dispense_Compound Add Test Compound (2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione) or Controls (DMSO, Positive Inhibitor) Dispense_Protein->Dispense_Compound Dispense_Tracer Add Fluorescent Peptide Tracer Dispense_Compound->Dispense_Tracer Incubate Incubate at Room Temperature Dispense_Tracer->Incubate Read_Plate Read Fluorescence Polarization (mP) Incubate->Read_Plate Analyze Calculate % Inhibition and Z'-factor Read_Plate->Analyze Generate_Curve Generate Dose-Response Curve for Hits Analyze->Generate_Curve

Caption: Workflow for a Fluorescence Polarization (FP) based HTS assay.

Detailed Protocol: FP-Based Bromodomain Inhibition Assay

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.01% Tween-20.

  • Bromodomain Protein Stock: Prepare a 2X working solution of the bromodomain protein in Assay Buffer. The final concentration should be determined empirically by titration to yield a significant FP window (typically in the low nanomolar range).

  • Fluorescent Tracer Stock: Prepare a 2X working solution of the fluorescently labeled acetylated-histone peptide in Assay Buffer. The optimal concentration is usually at or below the Kd of its interaction with the protein.

  • Test Compound: Prepare a stock solution of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione in 100% DMSO. Create a dilution series for dose-response experiments.

2. Assay Procedure (384-well format):

  • To each well of a black, low-volume 384-well plate, add 10 µL of the 2X bromodomain protein solution.

  • Add 100 nL of the test compound from the DMSO stock plate using a pintool or acoustic liquid handler. For controls, add 100 nL of DMSO (negative control) or a known inhibitor (positive control).

  • Add 10 µL of the 2X fluorescent tracer solution to all wells.

  • Mix the plate gently on a plate shaker for 1 minute.

  • Incubate at room temperature for 60 minutes, protected from light.

  • Read the fluorescence polarization on a suitable plate reader.

3. Data Analysis and Quality Control:

  • The primary output is the millipolarization (mP) value.

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (mP_sample - mP_low_control) / (mP_high_control - mP_low_control)) where mP_sample is the value from a well with the test compound, mP_high_control is the average of the DMSO-only wells (maximum binding), and mP_low_control is the average of the positive control inhibitor wells (minimum binding).

  • Z'-factor Calculation: A measure of assay quality. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10] Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| where SD is the standard deviation and Mean is the average of the high and low controls.

ParameterRecommended Value
Final Assay Volume20 µL
Test Compound Conc.10 µM (Primary Screen)
DMSO Tolerance≤ 1%
Incubation Time60 minutes
Z'-factor> 0.5

Part 2: Cell-Based High-Throughput Screening

Cell-based assays provide a more physiologically relevant context for drug discovery, allowing for the assessment of a compound's effects on complex cellular pathways, permeability, and potential toxicity.[11][12][13][14] A common approach in HTS is to screen for compounds that induce a specific cellular phenotype, such as cell death in cancer cells.

Hypothetical Application: Screening for Anti-proliferative Activity in a Cancer Cell Line

Here, we outline a protocol to screen 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione for its ability to inhibit the proliferation of a human cancer cell line (e.g., HeLa).

Experimental Workflow: Cell-Based Anti-Proliferation Assay

Cell_Assay_Workflow cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_readout Viability Readout & Analysis Culture Culture HeLa Cells Plate Seed Cells into 384-well Plates Culture->Plate Adhere Incubate for Cell Adherence (24h) Plate->Adhere Add_Compound Add Test Compound (2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione) or Controls (DMSO, Staurosporine) Adhere->Add_Compound Incubate_Treat Incubate for 72h Add_Compound->Incubate_Treat Add_Reagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) Incubate_Treat->Add_Reagent Incubate_Read Incubate and Read Luminescence Add_Reagent->Incubate_Read Analyze_Cell Calculate % Viability and Z'-factor Incubate_Read->Analyze_Cell

Caption: Workflow for a cell-based anti-proliferation HTS assay.

Detailed Protocol: Cell Viability Assay

1. Cell Culture and Plating:

  • Culture HeLa cells in DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Trypsinize and resuspend cells to a concentration of 20,000 cells/mL.

  • Using a multi-channel pipette or automated dispenser, seed 25 µL of the cell suspension (500 cells/well) into clear-bottom, white-walled 384-well plates.

  • Incubate for 24 hours to allow cells to attach.

2. Compound Addition:

  • Prepare a dilution plate of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione in culture medium.

  • Add 5 µL of the compound solution to the appropriate wells. For controls, add medium with DMSO (negative control) and a known cytotoxic agent like Staurosporine (positive control).

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

3. Viability Measurement (using a luminescent ATP-based assay):

  • Equilibrate the assay plates and the viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.

  • Add 30 µL of the viability reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

4. Data Analysis and Quality Control:

  • The output is Relative Luminescence Units (RLU).

  • Percent Viability Calculation: % Viability = 100 * (RLU_sample - RLU_low_control) / (RLU_high_control - RLU_low_control) where RLU_sample is the value from a test well, RLU_high_control is the average of the DMSO-only wells, and RLU_low_control is the average of the positive control wells.

  • Calculate the Z'-factor as described for the FP assay to ensure data quality.

ParameterRecommended Value
Cell Seeding Density500 cells/well
Final Assay Volume60 µL
Compound Incubation72 hours
DMSO Tolerance< 0.5%
Z'-factor> 0.5

Conclusion and Future Directions

The diazaspiro[5.5]undecane scaffold is a promising starting point for the discovery of novel bioactive molecules. While direct HTS data for 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione is not yet published, the robust and validated protocols presented here provide a clear roadmap for its evaluation in both biochemical and cell-based screening campaigns. Successful identification of activity in a primary screen would be followed by hit confirmation and characterization, including dose-response analysis to determine potency (IC₅₀ or EC₅₀), and secondary assays to confirm the mechanism of action. The versatility of HTS allows for the rapid and efficient evaluation of large compound libraries, accelerating the journey from a promising chemical scaffold to a potential therapeutic lead.[11][15]

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186.
  • Mo, Y., et al. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in molecular biology (Clifton, N.J.), 1278, 421–431.
  • Hall, M. D., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods and applications in fluorescence, 4(2), 022001.
  • Assay Genie. (n.d.). High-Throughput Screening Assays.
  • Creative Enzymes. (n.d.). High-Throughput Screening of Inhibitors.
  • Reetz, M. T. (2004). Enzyme assays for high-throughput screening. Current opinion in biotechnology, 15(4), 314–322.
  • Iversen, P. W., et al. (2006). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. ASSAY and Drug Development Technologies, 4(5), 527-539.
  • Song, Y. S., & Dykstra, P. H. (2005). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a chip, 5(12), 1341–1347.
  • Macarron, R., et al. (2011). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of medicinal chemistry, 63(19), 10742–10772.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of biomolecular screening, 4(2), 67–73.
  • ResearchGate. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & medicinal chemistry letters, 24(2), 565–570.
  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & medicinal chemistry, 59, 116686.
  • Palani, A., et al. (2005). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Bioorganic & medicinal chemistry letters, 15(10), 2641–2645.

Sources

Application Note: Assay Development for 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (BDUD-17)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for immediate implementation by drug discovery teams. It treats 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (hereafter BDUD-17 ) as a high-value chemical probe derived from the "privileged" diazaspiro scaffold, historically linked to metabolic regulation (ACC inhibition) and GPCR modulation.

Executive Summary & Strategic Rationale

The diazaspiro[5.5]undecane core is a "privileged scaffold" in medicinal chemistry, renowned for its ability to orient functional groups in 3D space to match diverse biological binding pockets.[1][2] Unlike flat aromatic scaffolds, the spiro-core offers defined vectorality, making it a prime candidate for disrupting protein-protein interactions or binding deep enzymatic pockets.

BDUD-17 (2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione) presents a unique profile:

  • Structural Logic: The 2,8-diaza positioning allows for bidentate hydrogen bonding, while the 1,7-dione motif adds rigidity and potential covalent reactivity (reversible) or polar interactions. The 2-benzyl group provides the necessary lipophilicity for membrane permeability and hydrophobic pocket occupation.

  • Target Landscape: Literature on analogous spiro-undecanes strongly suggests activity against Acetyl-CoA Carboxylase (ACC1/2) (metabolic disease) and GPCRs (specifically MCH-R1 and NK1 receptors).

This guide details the critical path for validating BDUD-17 activity: from ensuring compound integrity (solubility) to executing high-confidence enzymatic and cellular assays.

Assay Development Workflow (Visualized)

The following diagram illustrates the logical flow for characterizing BDUD-17, moving from quality control to specific target validation.

AssayDevelopmentFlow Start Compound Receipt (BDUD-17) QC Module 1: Pre-Assay QC (LC-MS Purity & DMSO Solubility) Start->QC Decision Solubility > 50 µM? QC->Decision Formulation Lipid/Cyclodextrin Formulation Decision->Formulation No Enzymatic Module 2: Biochemical Assay (ACC Inhibition - ADP-Glo) Decision->Enzymatic Yes Cellular Module 3: Cellular Assay (GPCR/Ca2+ Flux) Decision->Cellular Yes Formulation->Enzymatic Tox Counter-Screen (HepG2 Cytotoxicity) Enzymatic->Tox Hit Confirmed Cellular->Tox Hit Confirmed Lead Lead Candidate Profile Generated Tox->Lead

Caption: Critical path for BDUD-17 characterization. QC failure at the solubility stage is the most common bottleneck for spiro-dione scaffolds.

Module 1: Compound Integrity & Physicochemical Handling

Context: Spiro-diones can be prone to aggregation or hydrolysis in aqueous buffers. Establishing "Assay-Ready" conditions is prerequisite #1.

Protocol 1.1: Kinetic Solubility Assessment
  • Objective: Determine the maximum concentration of BDUD-17 in assay buffer (1% DMSO) before precipitation occurs.

  • Method: Nephelometry (Light Scattering).

Step-by-Step:

  • Stock Prep: Dissolve BDUD-17 in 100% DMSO to 10 mM. Note: Sonicate for 5 mins to ensure complete dissolution.

  • Dilution Series: Prepare a 96-well plate with PBS (pH 7.4). Spike DMSO stock to final concentrations of 1, 3, 10, 30, 100 µM (final DMSO fixed at 1%).

  • Incubation: Shake at 500 rpm for 90 minutes at RT.

  • Read: Measure forward light scattering (nephelometry).

  • Pass Criteria: Solubility > 50 µM is required for biochemical screening. If < 10 µM, proceed to Protocol 1.2 (Solubility Enhancement) using 0.01% Triton X-100.

Module 2: Biochemical Assay (Primary Target: ACC Inhibition)

Scientific Basis: Diazaspiro[5.5]undecane derivatives are documented inhibitors of Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[2] The 1,7-dione motif mimics the transition state of the carboxylation reaction.

Protocol 2.1: ADP-Glo™ Kinase/Carboxylase Assay
  • Principle: Measures the ADP produced when ACC carboxylates Acetyl-CoA.

  • Reagents: Recombinant human ACC1/2, Acetyl-CoA, ATP, NaHCO3, BDUD-17.

Procedure:

  • Buffer Prep: 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Brij-35. Critical: Fresh DTT is essential to prevent enzyme oxidation.

  • Compound Addition:

    • Dispense 100 nL of BDUD-17 (serial dilution) into a 384-well white, low-volume plate (OptiPlate).

    • Include CP-640186 (known ACC inhibitor) as a positive control.

  • Enzyme Incubation:

    • Add 2.5 µL of ACC enzyme (0.5 nM final).

    • Incubate 15 min at RT to allow compound binding to the allosteric pocket.

  • Substrate Initiation:

    • Add 2.5 µL of Substrate Mix (20 µM Acetyl-CoA, 50 µM ATP, 10 mM NaHCO3).

    • Incubate 45 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Normalize to DMSO (0% inhibition) and No-Enzyme (100% inhibition).

    • Fit to 4-parameter logistic equation to derive IC50.

Data Output Table (Template):

CompoundConc.[1][2][3][4][5][6][7] (µM)RLU (Raw)% InhibitionZ' Factor
DMSO Control-54,0000%> 0.6
CP-6401860.12,10096%-
BDUD-17 10[To be measured][Calc]-
BDUD-17 1[To be measured][Calc]-

Module 3: Cellular Assay (Secondary Target: GPCR Modulation)

Scientific Basis: The "benzyl-diazaspiro" motif is structurally homologous to antagonists of MCH-R1 (Melanin-Concentrating Hormone Receptor) and NK1 , involved in appetite and pain regulation.

Protocol 3.1: FLIPR Calcium Flux Assay (Gq-coupled mode)
  • Objective: Detect if BDUD-17 acts as an antagonist to Gq-coupled GPCRs (or Gi-coupled via chimeric G-proteins).

  • Cell Line: CHO-K1 stably expressing hMCH-R1 and Galpha-16 (promotes Calcium coupling).

Procedure:

  • Cell Plating: Seed 10,000 cells/well in 384-well black/clear-bottom poly-D-lysine plates. Incubate overnight.

  • Dye Loading:

    • Remove media. Add 20 µL Calcium-4 Assay Kit dye (Molecular Devices) containing 2.5 mM Probenecid (prevents dye efflux).

    • Incubate 1 hr at 37°C.

  • Compound Pre-treatment (Antagonist Mode):

    • Add 10 µL of BDUD-17 (5x concentration).

    • Incubate 15 min at RT.

  • Agonist Challenge:

    • Place plate in FLIPR Tetra or Hamamatsu FDSS.

    • Inject EC80 concentration of MCH peptide (agonist).

  • Readout: Monitor fluorescence (Ex 485 / Em 525) for 120 seconds.

  • Interpretation:

    • Antagonist: Dose-dependent reduction in the Calcium peak induced by MCH.

    • Agonist (Check): If BDUD-17 induces Calcium spike before MCH addition, it is an agonist.

Diagram: Mechanistic Pathway (ACC Inhibition)

Understanding why we assay for ACC is crucial. The diagram below details the metabolic pathway BDUD-17 is hypothesized to modulate.

ACC_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Substrate for FASN CPT1 CPT-1 MalonylCoA->CPT1 Inhibits Mitochondria Mitochondrial Fatty Acid Uptake ACC ACC Enzyme (Target) ACC->MalonylCoA Catalyzes BDUD17 BDUD-17 (Inhibitor) BDUD17->ACC Inhibits CPT1->Mitochondria Regulates

Caption: BDUD-17 inhibition of ACC reduces Malonyl-CoA, halting lipogenesis and relieving suppression of CPT-1 (enhancing fat oxidation).

References

  • PubChem. 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (CID 1043268). National Library of Medicine.[8] Available at: [Link]

  • National Center for Biotechnology Information. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Available at: [Link]

  • ResearchGate. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones. (2025).[1][2][3][4][8][9][10] Available at: [Link]

Sources

Using 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione as a High-Fsp³ Scaffold for Chemical Probe Discovery

Part 1: Executive Summary & Technical Significance

2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione is not merely a passive intermediate; it is a privileged spirocyclic scaffold designed to address the "Escape from Flatland" challenge in modern drug discovery. Unlike traditional planar aromatic scaffolds, this molecule offers a rigid, three-dimensional (3D) architecture with high fraction of sp³-hybridized carbons (Fsp³).

In the context of chemical probe development, this molecule serves as a conformationally restricted core . It is primarily used to synthesize libraries of probes targeting G-Protein Coupled Receptors (GPCRs) (e.g., NK1, MCH-R1) and metabolic enzymes (e.g., Acetyl-CoA Carboxylase). Its bis-lactam structure provides metabolic stability, while the orthogonal protecting group strategy (N-2 Benzyl vs. N-8 free amide) allows for precise, vector-specific functionalization.

Key Technical Advantages:

  • Rigid Vector Orientation: The spiro-fusion locks the two piperidine/lactam rings perpendicular to each other, directing substituents at N-2 and N-8 into defined regions of biological space.

  • Peptidomimetic Potential: The 1,7-dione motif mimics the carbonyls of a peptide backbone, making it an excellent scaffold for Type II

    
    -turn mimetics.
    
  • Metabolic Stability: The bis-lactam core is resistant to rapid oxidative metabolism compared to corresponding amines.

Part 2: Chemical Biology Profile & Mechanism[1]

Structural Logic

The molecule consists of two six-membered rings fused at a single carbon (C-5).

  • Ring A (N-2): Benzylated.[1][2][3] This serves as a hydrophobic anchor, often occupying deep lipophilic pockets in receptor targets.

  • Ring B (N-8): Contains a free secondary amide (if unsubstituted) or is the site of derivatization. This is the "Warhead Vector" where diversity elements (fluorophores, affinity tags, or specific pharmacophores) are attached.

Target Classes

Based on the structural homology of spiro-piperidines, this scaffold is best utilized to probe:

  • GPCRs (Class A): Particularly chemokine and neuropeptide receptors (NK1, CCR5) where the spiro-core mimics the turn of the endogenous peptide ligand.

  • Metabolic Enzymes: Analogues (specifically 1,9-diazaspiro variants) have validated potency against Acetyl-CoA Carboxylase (ACC1/2).[4]

Part 3: Experimental Protocols

Protocol A: Probe Synthesis (N-8 Functionalization)

Objective: To convert the scaffold into a functional chemical probe by attaching a target-specific moiety or a fluorophore to the N-8 position.

Reagents:

  • Scaffold: 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (1.0 eq)

  • Electrophile: Aryl halide (for N-arylation) or Alkyl halide (for N-alkylation)

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

  • Activation: Dissolve the scaffold (100 mg, 0.37 mmol) in anhydrous DMF (3 mL) under Argon atmosphere.

  • Deprotonation:

    • For Alkylation: Add

      
       (60% dispersion, 1.2 eq) at 0°C. Stir for 30 min to generate the amidate anion.
      
    • For Arylation (Buchwald-Hartwig): Use

      
       (2.0 eq) and a Pd-catalyst (e.g., 
      
      
      
      /Xantphos).
  • Coupling: Add the electrophile (e.g., 4-fluorobenzyl bromide for SAR, or an NHS-ester fluorophore if N-8 is reduced to amine).

    • Note: Since N-8 is a lactam, it is less nucleophilic than an amine. Strong bases or transition metal catalysis are required.

  • Reaction: Heat to 60°C (alkylation) or 100°C (arylation) for 4–12 hours. Monitor by LC-MS.

  • Purification: Quench with water, extract with EtOAc. Purify via Flash Column Chromatography (SiO2, 0-10% MeOH in DCM).

Self-Validating Checkpoint:

  • 1H NMR Verification: Disappearance of the amide proton (broad singlet ~6.0-8.0 ppm) and appearance of the new substituent protons.

  • LC-MS: Confirm single peak with correct M+H.

Protocol B: Functional Validation (GPCR Competitive Binding Assay)

Objective: To validate the affinity of the synthesized probe against a model GPCR (e.g., NK1 receptor) using a displacement assay.[4]

Materials:

  • Membrane Prep: CHO cells overexpressing human NK1 receptor.

  • Radioligand: [³H]-Substance P (0.5 nM final concentration).

  • Test Compound: N-8 functionalized spiro-probe (10-point dilution series).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 0.02% BSA.
    

Workflow:

  • Preparation: Dilute membranes in Assay Buffer to 5 µg protein/well.

  • Incubation: In a 96-well plate, add:

    • 25 µL Test Compound (dilution series).

    • 25 µL [³H]-Substance P.

    • 100 µL Membrane suspension.

  • Equilibrium: Incubate at 25°C for 60 minutes with gentle shaking.

  • Harvest: Filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis:

  • Calculate % Inhibition:

    
    
    
  • Fit data to a sigmoidal dose-response curve (Variable Slope) to determine

    
     and 
    
    
    
    .

Part 4: Visualization & Logic

Figure 1: Scaffold-to-Probe Logic Flow

This diagram illustrates how the inert scaffold is transformed into a bioactive probe and validated.

SpiroProbeDevelopment cluster_properties Spiro-Scaffold Properties Scaffold 2-Benzyl-2,8-diazaspiro [5.5]undecane-1,7-dione (Core Scaffold) Functionalization N-8 Functionalization (e.g., Arylation/Alkylation) Scaffold->Functionalization Pd-Cat / Base Probe Functionalized Probe (Target Specificity) Functionalization->Probe Diversity Elements Assay Biological Validation (GPCR/Enzyme Assay) Probe->Assay Screening Hit Validated Hit (IC50 < 100 nM) Assay->Hit Data Analysis P1 High Fsp3 (3D Shape) P1->Scaffold P2 Rigid Vectors P2->Scaffold P3 Metabolic Stability P3->Scaffold

Caption: Workflow for transforming the 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione scaffold into a validated chemical probe.

Part 5: Comparative Data Analysis

The following table summarizes the expected impact of structural modifications on the N-8 position of the scaffold, based on analogous spiro-piperidine SAR studies [1, 2].

N-8 SubstituentPredicted Physicochemical EffectTarget Class Utility
Hydrogen (Unsubstituted) High Polarity, H-bond DonorScaffold / Negative Control
Benzyl / Aryl Increased Lipophilicity,

-stacking
GPCR Antagonists (NK1, CCR5)
Heteroaryl (e.g., Pyridine) H-bond Acceptor, Metabolic StabilityEnzyme Inhibitors (ACC1/2)
Fluorophore-Linker High MW, Fluorescent ReadoutImaging Probes / Flow Cytometry

Part 6: References

  • Jenkins, I. D., et al. (2008). "Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery." The Journal of Organic Chemistry, 73(21), 8151–8159. Link

  • Efremov, I. V., et al. (2017). "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." Chemistry of Heterocyclic Compounds, 53, 632–641. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews, 114(16), 8257–8322. Link

  • BenchChem. (2025).[4] "Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals." BenchChem Application Notes. Link

Sources

Techniques for measuring the binding affinity of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Measuring the Binding Affinity of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

Introduction: Characterizing a Privileged Scaffold

The 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione molecule belongs to a class of spirocyclic compounds recognized as "privileged scaffolds" in medicinal chemistry. The rigid, three-dimensional structure of the diazaspiro[5.5]undecane core allows for the precise spatial orientation of substituents, making it an attractive framework for designing potent and selective ligands for a diverse range of biological targets, including G protein-coupled receptors (GPCRs) and enzymes.[1][2]

For drug development professionals, the quantitative characterization of the binding interaction between a small molecule like 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione and its protein target is a cornerstone of any successful discovery program.[3] The equilibrium dissociation constant (K D ), a measure of binding affinity, is critical for establishing structure-activity relationships (SAR), optimizing lead compounds, and understanding the mechanism of action.[3][4] A lower K D value signifies a higher, more potent binding affinity.[5]

This guide provides detailed application notes and protocols for several industry-standard techniques to accurately measure the binding affinity of this compound. As a Senior Application Scientist, this narrative is designed to explain not just the procedural steps, but the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore both label-free and label-based methodologies, offering a comprehensive toolkit for researchers to generate robust and reliable binding data.

Foundational Concepts: Understanding the Metrics of Molecular Interaction

Before delving into specific protocols, it is crucial to understand the key parameters that define a binding event.

  • Binding Affinity (K D ): The equilibrium dissociation constant (K D ) is the definitive measure of binding affinity. It represents the concentration of the ligand (our spiro compound) at which half of the protein target molecules are occupied at equilibrium.[4] It is an inverse measure of affinity; a stronger interaction is defined by a lower K D value (e.g., nanomolar [nM] or picomolar [pM] range).

  • Binding Kinetics (k on and k off ): The affinity (K D ) is a ratio of the kinetic rate constants: K D = k off /k on .

    • Association Rate Constant (k on ): Measures how quickly the ligand binds to the target (units: M⁻¹s⁻¹).

    • Dissociation Rate Constant (k off ): Measures how quickly the ligand-target complex falls apart (units: s⁻¹). Two compounds can have the same K D but vastly different kinetic profiles, which can have significant pharmacological implications (e.g., drug residence time).[6]

  • Thermodynamics (ΔH and ΔS): Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction.[7]

    • Enthalpy (ΔH): The heat released or absorbed upon binding.

    • Entropy (ΔS): The change in disorder of the system upon binding. These parameters reveal the driving forces behind the interaction (e.g., hydrogen bonding, hydrophobic effects).[8]

Selecting the Appropriate Assay: A Decision Framework

The choice of technique depends on numerous factors, including the availability of reagents, required throughput, the nature of the target protein, and the specific questions being asked (e.g., affinity only vs. full kinetic or thermodynamic profiling).

G cluster_0 Key Experimental Questions cluster_1 Recommended Techniques start Start: Characterize Binding of 2-Benzyl-2,8-diazaspiro[5.5] undecane-1,7-dione q1 Need Kinetics (kon, koff)? start->q1 q2 Need Thermodynamics (ΔH, ΔS, Stoichiometry)? q1->q2 No spr Surface Plasmon Resonance (SPR) Biolayer Interferometry (BLI) q1->spr Yes q3 Is Protein Labeling Feasible? q2->q3 No itc Isothermal Titration Calorimetry (ITC) q2->itc Yes q4 Is Compound Labeling (Fluorescent/Radio) Feasible? q3->q4 No mst Microscale Thermophoresis (MST) q3->mst Yes q4->spr No q4->itc No fp Fluorescence Polarization (FP) Radioligand Binding Assay (RBA) q4->fp Yes lf Label-Free Methods

Caption: Decision workflow for selecting a binding affinity measurement technique.

Technique Principle Label Required? Output Key Advantage Key Consideration
Surface Plasmon Resonance (SPR) Change in refractive index upon mass binding to a sensor surface.[9]NoK D , k on , k offHigh-quality kinetic data.[6]Protein immobilization required; potential for mass transport artifacts.
Isothermal Titration Calorimetry (ITC) Measures heat released or absorbed during binding in solution.[8]NoK D , n, ΔH, ΔSGold standard for thermodynamics; true in-solution measurement.Higher sample consumption; sensitive to buffer mismatch.[7]
Biolayer Interferometry (BLI) Change in optical thickness on a biosensor tip upon binding.[10]NoK D , k on , k offFluidics-free, higher throughput, tolerant of crude samples.[11]Generally less sensitive than SPR for small molecules.[11]
Microscale Thermophoresis (MST) Measures change in molecular motion in a temperature gradient upon binding.[12]Yes (Protein)K DVery low sample consumption; measures in solution.[13]Requires fluorescent labeling of the target protein.[14]
Fluorescence Polarization (FP) Measures change in rotational speed of a fluorescent molecule upon binding.[15]Yes (Ligand)K D , IC 50Homogeneous assay, suitable for HTS and competitive binding.[16]Requires a fluorescently labeled version of the compound or a known competitor.[17]
Radioligand Binding Assay (RBA) Measures displacement of a radiolabeled ligand from a receptor.[18]Yes (Ligand)K D , K i , B maxConsidered a gold standard for receptor pharmacology due to high sensitivity.[18]Requires synthesis of a radiolabeled ligand and handling of radioactive material.[19]

Application Note 1: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures molecular interactions in real-time.[20] A protein target is immobilized on a sensor chip surface. The small molecule analyte (2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione) is flowed over the surface. Binding causes an increase in mass at the surface, which changes the refractive index, detected as a response in Resonance Units (RU).[21]

Causality Behind Experimental Choices: For small molecule analysis, immobilizing the larger protein is standard practice. This maximizes the signal change relative to the analyte's small molecular weight. A high surface density of the protein is often required to achieve a sufficient signal.[22] We use a reference flow cell (often an empty, activated/deactivated surface) to subtract bulk refractive index changes and non-specific binding, ensuring the measured response is due to the specific interaction.

G cluster_0 SPR Workflow A 1. Protein Immobilization (e.g., Amine Coupling on CM5 Chip) C 3. Association Phase (Inject compound over sensor) A->C B 2. Analyte Preparation (Serial dilution of Spiro Compound) B->C D 4. Dissociation Phase (Flow running buffer only) C->D E 5. Regeneration (Inject harsh solution to remove bound analyte) D->E F 6. Data Analysis (Fit sensorgrams to binding model -> kon, koff, KD) E->F

Caption: Standard experimental workflow for an SPR binding assay.

Protocol: SPR Kinetic Analysis
  • Protein Immobilization:

    • Objective: Covalently attach the target protein to a CM5 sensor chip via amine coupling.

    • Steps:

      • Equilibrate the system with a suitable running buffer (e.g., HBS-EP+).

      • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

      • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM Sodium Acetate, pH 4.0-5.5) over the activated surface until the desired immobilization level is reached.

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

  • Analyte Injection Series:

    • Objective: Measure the binding response at multiple concentrations of the spiro compound to determine kinetic parameters.

    • Steps:

      • Prepare a serial dilution of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione in running buffer. A typical range might be 0.1x to 10x the expected K D (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all samples and matched in the running buffer (typically ≤ 1%).

      • Perform an injection cycle for each concentration, including a zero-concentration (buffer only) sample for double referencing.

      • Each cycle consists of:

        • Association: Flow the analyte over the sensor surface for a defined period (e.g., 120 seconds).

        • Dissociation: Flow running buffer over the surface to monitor the dissociation of the complex (e.g., 300 seconds).

        • Regeneration: If necessary, inject a pulse of a mild denaturant (e.g., Glycine-HCl pH 2.0) to remove all bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Objective: Calculate k on , k off , and K D .

    • Steps:

      • Process the raw data by subtracting the reference cell signal and the buffer injection signal.

      • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

      • The fitting algorithm will yield values for k on , k off , and the calculated K D (k off /k on ).

Application Note 2: Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change (ΔH) that occurs when two molecules interact.[7] One molecule (e.g., the target protein) is placed in a sample cell, and the other (the spiro compound) is titrated into it from a syringe. Each injection produces a heat pulse that is measured relative to a reference cell. As the protein becomes saturated, the heat pulses diminish.

Causality Behind Experimental Choices: ITC is the gold standard for thermodynamics because it is a true in-solution technique, requiring no immobilization or labeling that could alter binding behavior.[8] The most critical factor for a successful experiment is ensuring the buffer in the cell is identical to the buffer in the syringe.[7] Any mismatch, including pH or solvent concentration (e.g., DMSO), will create large heats of dilution that can obscure the true binding signal.

G cluster_0 ITC Workflow A 1. Sample Preparation (Protein in cell, Ligand in syringe) Buffers must be identical B 2. System Equilibration (Allow instrument to reach thermal stability) A->B C 3. Titration (Inject small aliquots of ligand into protein solution) B->C D 4. Data Acquisition (Measure heat change after each injection) C->D E 5. Control Experiment (Titrate ligand into buffer to measure heat of dilution) D->E F 6. Data Analysis (Integrate peaks, subtract control, fit to binding isotherm -> KD, n, ΔH) E->F

Caption: Standard experimental workflow for an ITC binding assay.

Protocol: ITC Thermodynamic Analysis
  • Sample Preparation:

    • Objective: Prepare protein and ligand samples in a perfectly matched buffer.

    • Steps:

      • Dialyze the target protein extensively against the final assay buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).

      • Dissolve the 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione in 100% DMSO to create a high-concentration stock.

      • Prepare the final ligand solution by diluting the DMSO stock into the exact same buffer used for the protein dialysis. Prepare a sufficient volume of this buffer containing the same final DMSO percentage for the protein sample.

      • Prepare the final protein solution by diluting it with the DMSO-matched buffer.

      • Degas both solutions immediately before use to prevent bubbles in the cell/syringe.

  • Instrument Setup and Titration:

    • Objective: Titrate the ligand into the protein solution and measure the resulting heat changes.

    • Steps:

      • Set the experimental temperature (e.g., 25°C).

      • Load the protein solution (typically 5-50 µM) into the sample cell.

      • Load the spiro compound solution (typically 10-20 times the protein concentration) into the injection syringe.[7]

      • Set up the injection parameters (e.g., one initial 0.4 µL injection followed by 19 injections of 2 µL each).

      • Allow the system to equilibrate, then begin the titration experiment.

  • Control and Data Analysis:

    • Objective: Determine the thermodynamic parameters of binding.

    • Steps:

      • Perform a control experiment by titrating the ligand solution into the buffer alone to measure the heat of dilution.

      • Integrate the area of each heat pulse from the main experiment to determine the heat change per injection.

      • Subtract the heat of dilution from the binding data.

      • Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

      • Fit this binding isotherm to a suitable model (e.g., One Set of Sites) to determine the K D , stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) is then calculated from these values.

Application Note 3: Microscale Thermophoresis (MST)

Principle: MST measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon called thermophoresis.[12] This movement is sensitive to changes in size, charge, and hydration shell. When a small, unlabeled ligand binds to a larger, fluorescently labeled protein, the complex's thermophoretic properties change, which is detected as a change in the fluorescence signal within the heated spot.[12][14]

Causality Behind Experimental Choices: This technique is chosen for its extremely low sample consumption and its ability to measure in complex solutions (e.g., lysate), though purified protein is recommended for primary affinity determination.[13] Labeling the protein is necessary as the primary reporter of the binding event. The change in fluorescence is plotted against the titrated ligand concentration to generate a binding curve.[14]

G cluster_0 MST Workflow A 1. Protein Labeling (Covalently attach fluorescent dye) C 3. Incubation (Mix constant labeled protein with each ligand concentration) A->C B 2. Sample Preparation (Serial dilution of Spiro Compound) B->C D 4. Capillary Loading (Load samples into capillaries) C->D E 5. MST Measurement (Measure fluorescence change in response to IR laser heating) D->E F 6. Data Analysis (Plot normalized fluorescence vs. log[ligand] and fit to derive KD) E->F

Caption: Standard experimental workflow for an MST binding assay.

Protocol: MST Affinity Analysis
  • Protein Labeling:

    • Objective: Covalently attach a fluorescent dye (e.g., RED-NHS) to the target protein.

    • Steps:

      • Ensure the protein is in an amine-free buffer (e.g., PBS).

      • Mix the protein with the fluorescent dye at a specific molar ratio (typically 1:1 to 1:3) according to the labeling kit manufacturer's instructions.

      • Incubate to allow the reaction to proceed.

      • Remove excess, unbound dye using a purification column provided with the kit.

      • Determine the final protein concentration and degree of labeling via spectrophotometry.

  • Assay Preparation and Measurement:

    • Objective: Prepare a dilution series and measure the thermophoretic response.

    • Steps:

      • Prepare a 16-point 1:1 serial dilution of the 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione in assay buffer.

      • Add a constant concentration of the labeled target protein to each dilution point. The final protein concentration should be well below the expected K D if possible.

      • Mix and incubate briefly to allow the binding to reach equilibrium.

      • Load the samples into hydrophilic capillaries.

      • Place the capillaries into the MST instrument and perform the measurement. The instrument will apply an IR laser to create a temperature gradient and record the fluorescence change over time for each capillary.

  • Data Analysis:

    • Objective: Calculate the K D from the dose-response curve.

    • Steps:

      • The analysis software will calculate the difference in normalized fluorescence between the "hot" and "cold" regions.

      • Plot this change in fluorescence (ΔF norm ) against the logarithm of the spiro compound concentration.

      • Fit the resulting sigmoidal curve using the law of mass action to determine the K D value.[14]

Data Consolidation and Orthogonal Validation

Generating data from two or more distinct biophysical techniques is crucial for building confidence in the measured binding affinity. Discrepancies between methods can reveal important information about the assay conditions or the nature of the interaction. A summary table should be used to compare results.

Test Compound Target Protein Method K D (nM) k on (M⁻¹s⁻¹) k off (s⁻¹) Stoichiometry (n) ΔH (kcal/mol) -TΔS (kcal/mol)
2-Benzyl-2,8-diazaspiro[5.5] undecane-1,7-dioneTarget XSPR501.2 x 10⁵6.0 x 10⁻³N/AN/AN/A
2-Benzyl-2,8-diazaspiro[5.5] undecane-1,7-dioneTarget XITC65N/AN/A1.1-8.5-1.2
2-Benzyl-2,8-diazaspiro[5.5] undecane-1,7-dioneTarget XMST58N/AN/AN/AN/AN/A

Table values are hypothetical examples for illustrative purposes.

Conclusion

The accurate measurement of binding affinity is an indispensable step in the characterization of promising compounds like 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione. Each technique described herein offers unique advantages and provides a different lens through which to view the molecular interaction. Label-free methods like SPR and BLI provide invaluable kinetic data, while ITC offers a complete thermodynamic signature of the binding event in solution. Label-dependent methods like MST and FP are powerful tools that excel in low sample consumption and high-throughput applications, respectively. By carefully selecting the appropriate technique and validating the results with an orthogonal method, researchers can build a robust, data-driven understanding of their compound's behavior, paving the way for successful drug development.

References

  • Gator Bio. Small Molecule Analysis via Biolayer Interferometry. [Link]

  • Trowell, S. C., & Jackson, R. J. (2010). Analysis of protein-ligand interactions by fluorescence polarization. Cold Spring Harbor Protocols. [Link]

  • Dunn, K. E., & Woflgang, M. C. (2019). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. [Link]

  • NanoTemper Technologies. MicroScale Thermophoresis. [Link]

  • Wikipedia. Microscale thermophoresis. [Link]

  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • Sparks, R. P., & Fratti, R. (2020). Use of microscale thermophoresis (MST) to measure binding affinities of components of the fusion machinery. Illinois Experts. [Link]

  • Reaction Biology. MST Assay Service for Drug Discovery. [Link]

  • Bitesize Bio. How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Sparks, R. P., & Fratti, R. A. (2020). Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. Methods in Molecular Biology. [Link]

  • Creative Biostructure. Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]

  • Zhang, Y., & Ye, L. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. [Link]

  • Li, G., et al. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol. [Link]

  • Harvard University. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions. [Link]

  • Krysiak, J., & Tiong, Y. S. (2020). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Bio-protocol. [Link]

  • Creative Biostructure. MagHelix™ Bio-layer Interferometry (BLI). [Link]

  • Sartorius. Octet® BLI Workflows in Small-Molecule Interaction Guide. [Link]

  • Molecular Devices. Fluorescence Polarization (FP). [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. [Link]

  • Wenzler, M., & Kretzschmar, U. (2014). Characterization of molecular interactions using isothermal titration calorimetry. Methods in Molecular Biology. [Link]

  • Sparks, R. P., & Fratti, R. A. (2020). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology. [Link]

  • Gumbart, J. C., et al. (2013). Computational evaluation of protein – small molecule binding. Journal of Computational Chemistry. [Link]

  • Harvard University. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions. [Link]

  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]

  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions - a Retrospective. [Link]

  • Sartorius. (2024). BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. [Link]

  • Reddit. (2020). What are some physical methods to determine binding affinity of a protein? [Link]

  • de Souza, G. E. P., et al. (2019). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. [Link]

Sources

Experimental Design for In Vivo Studies with 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione: A Framework for Preclinical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

The 2,8-diazaspiro[5.5]undecane-1,7-dione scaffold is a privileged heterocyclic motif found in a variety of biologically active agents.[1][2] This document provides a comprehensive framework for the initial in vivo characterization of a novel derivative, 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione. As the specific biological target of this novel chemical entity (NCE) is likely uncharacterized, this guide emphasizes a systematic, hypothesis-driven approach. We will proceed from fundamental physicochemical analysis and formulation development to robust pharmacokinetic (PK) profiling and a primary behavioral pharmacology screen to probe potential central nervous system (CNS) activity. The protocols herein are designed to be self-validating through the inclusion of appropriate controls and are grounded in established best practices for preclinical research.[3][4][5]

Introduction: The Rationale for a Systematic Approach

The diazaspiro[5.5]undecane core has been successfully exploited to develop potent modulators of various biological targets, including G-protein coupled receptors and enzymes.[1][6][7] Given this precedent, 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione represents a promising candidate for drug discovery. However, advancing an NCE through the preclinical pipeline requires a meticulously planned investigation to establish its safety, metabolic fate, and potential efficacy.[8] A poorly designed initial study can lead to misleading results, wasted resources, and the premature termination of a potentially valuable therapeutic candidate.[8]

This guide, therefore, presents a logical, phased workflow for the initial in vivo assessment of this compound. The primary objective is not to definitively prove efficacy for a specific disease but to generate the foundational data necessary to build a robust pharmacological profile, identify potential therapeutic areas, and inform the design of future, more complex efficacy studies.

cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: In Vivo Profiling cluster_2 Phase 3: Decision & Next Steps A Physicochemical Profiling (Solubility, LogP, Stability) B Formulation Development (Vehicle Selection) A->B informs C Pharmacokinetic (PK) Study (IV & PO Administration) B->C D Tolerability Assessment (MTD Determination) C->D defines dose range for E Behavioral Pharmacology Screen (e.g., Anxiety, Depression Models) D->E enables safe dosing for F Data Integration & Analysis (PK/PD Correlation) E->F G Go/No-Go Decision & Hypothesis Generation F->G

Caption: Logical workflow for the preclinical in vivo characterization of a novel chemical entity.

Pre-formulation and Physicochemical Characterization

Before any in vivo experiment, understanding the compound's fundamental properties is paramount. These properties dictate the formulation strategy and influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Key Parameters:

  • Aqueous Solubility: Determines the feasibility of simple aqueous formulations. It should be assessed at different pH values (e.g., 2.0, 7.4) to understand its behavior in different physiological environments.

  • LogP/LogD: Indicates the lipophilicity of the compound. A high LogP suggests good membrane permeability but may also indicate poor aqueous solubility and potential for non-specific binding.[9]

  • Chemical Stability: The compound's stability in the chosen formulation vehicle and under physiological conditions must be confirmed to ensure accurate dosing.

ParameterHypothetical ValueImplication for In Vivo Studies
Aqueous Solubility (pH 7.4) < 1 µg/mLHigh probability of being a BCS Class II or IV compound.[10][11] Simple aqueous vehicle is not feasible.
LogP 3.8Indicates high lipophilicity. Suggests good potential for crossing the blood-brain barrier but requires a solubilizing formulation.[9]
pKa 8.2 (predicted basic)Solubility may be enhanced at lower pH. Salt formation could be a viable strategy.[9][12]
Stability in Vehicle > 95% over 4 hours at RTThe formulation is suitable for the duration of a typical dosing and observation period.

Formulation Development for In Vivo Administration

Given the predicted low aqueous solubility, a specialized formulation is necessary to ensure adequate bioavailability for oral administration and to maintain solubility for intravenous injection.[11][12]

Causality Behind Formulation Choice: For poorly soluble, lipophilic compounds, lipid-based or co-solvent systems are often employed.[9][12] These formulations work by keeping the drug in a solubilized state in situ, which enhances its absorption across the gastrointestinal tract.[10] Simply suspending the crystalline drug in water would likely lead to minimal absorption and highly variable exposure.

Protocol 3.1: Preparation of a Co-Solvent Vehicle for Rodent Dosing

This protocol describes a common vehicle for solubilizing hydrophobic compounds for both oral (PO) and intravenous (IV) administration in early-stage rodent studies.

Principle and Rationale: This vehicle uses a combination of solvents and surfactants to create a stable, clear solution. DMSO is a powerful organic solvent, PEG400 is a water-miscible co-solvent that improves solubility and viscosity, and Tween® 80 is a surfactant that prevents precipitation upon dilution in aqueous environments like the bloodstream or gut.[12][13] Saline is used to bring the formulation to the final volume and ensure isotonicity, which is critical for IV administration.

Materials:

  • 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (test article)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Polyethylene glycol 400 (PEG400)

  • Tween® 80 (Polysorbate 80)

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weighing the Test Article: Accurately weigh the required amount of the test article into a sterile glass vial. For a 10 mg/kg dose in a mouse with a 10 mL/kg dosing volume, you will need a 1 mg/mL solution.

  • Initial Solubilization: Add DMSO to the test article. A common starting ratio is 10% of the final volume (e.g., for a 10 mL final volume, add 1 mL of DMSO). Vortex vigorously until the compound is fully dissolved. Gentle warming (37°C) or sonication may be required.

  • Addition of Co-solvents: Sequentially add PEG400 (e.g., 30% of final volume) and Tween® 80 (e.g., 10% of final volume). Vortex thoroughly after each addition to ensure a homogenous mixture.

  • Final Dilution: Slowly add saline (e.g., 50% of final volume) to the mixture while vortexing. The slow addition is crucial to prevent the compound from precipitating out of solution.

  • Final Inspection: The final formulation should be a clear, particle-free solution. If intended for IV administration, it must be sterile filtered through a 0.22 µm syringe filter.

  • Control Group: Prepare a separate batch of the vehicle without the test article to be administered to the control group. This is essential to ensure that any observed effects are due to the compound and not the vehicle itself.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK/PD studies are essential to understand the relationship between drug concentration in the body and its pharmacological effect.[14][15]

cluster_0 Preparation cluster_1 Dosing & Sampling cluster_2 Analysis A Acclimate Animals (e.g., 7 days) B Prepare Dosing Formulations (IV & PO) A->B C Dose Group 1 (IV) Single Bolus D Dose Group 2 (PO) Oral Gavage E Collect Blood Samples at Predetermined Time Points (e.g., 5, 15, 30, 60, 120, 240, 480 min) C->E D->E F Process Blood to Plasma E->F G Quantify Drug Concentration (LC-MS/MS) F->G H Calculate PK Parameters (Cmax, Tmax, AUC, T½, F%) G->H

Caption: A streamlined workflow for a typical rodent pharmacokinetic (PK) study.

Protocol 4.1: Single-Dose Pharmacokinetic Study in Mice

Principle and Rationale: This study aims to determine key PK parameters, including clearance, volume of distribution, half-life (T½), maximum concentration (Cmax), and oral bioavailability (F%).[16] By comparing the plasma concentration-time profiles after IV and PO administration, we can understand how well the drug is absorbed and how quickly it is eliminated.[17] This information is critical for selecting appropriate doses and dosing intervals for subsequent efficacy studies.[14]

Materials & Animals:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing formulations (IV and PO) as prepared in Protocol 3.1

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.

  • Group Allocation: Randomly assign animals to two groups: Intravenous (IV) and Oral (PO). A typical design uses 3-4 animals per time point.[16]

  • Dosing:

    • IV Group: Administer the test article via a single bolus injection into the tail vein (e.g., at 2 mg/kg).

    • PO Group: Administer the test article via oral gavage (e.g., at 10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 50-100 µL) via submandibular or saphenous vein bleeding at specified time points. A typical schedule might be:

    • IV: 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

    • PO: 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose.

  • Plasma Preparation: Immediately place blood samples into EDTA-coated tubes, mix gently, and keep on ice. Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.

  • Bioanalysis: Store plasma samples at -80°C until analysis. Quantify the concentration of the test article in each plasma sample using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key PK parameters.

PK ParameterDefinitionHypothetical IV Result (2 mg/kg)Hypothetical PO Result (10 mg/kg)
Cmax (ng/mL) Maximum plasma concentration8501200
Tmax (hr) Time to reach Cmax0.08 (5 min)1.0
AUC (ng*hr/mL) Area under the plasma concentration-time curve11003300
T½ (hr) Elimination half-life2.52.8
Bioavailability (F%) Fraction of oral dose reaching circulationN/A60%

Behavioral Pharmacology Screening

Based on the privileged nature of the spirocyclic scaffold in CNS drug discovery, a primary screen for anxiolytic and antidepressant-like activity is a logical starting point.[1][6] These tests are well-validated and provide a rapid assessment of potential neuro-pharmacological effects.[18][19]

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, Refinement) should be strictly followed to minimize animal use and distress.[5][20] It is also crucial to consider sex as a biological variable, as significant differences in behavioral responses can exist between male and female rodents.[21][22][23]

Protocol 5.1: The Elevated Plus Maze (EPM) Test for Anxiolytic-Like Activity

Principle and Rationale: The EPM is one of the most widely used tests for screening anxiolytic drugs.[24][25] The test is based on the conflict between a rodent's tendency to explore a novel environment and its innate fear of open, elevated spaces. Anxiolytic compounds are expected to decrease the aversion to the open arms, resulting in more time spent and more entries into the open arms.[26]

Apparatus: A plus-shaped maze raised above the floor, with two opposing "open" arms and two opposing "closed" arms (with high walls).

Procedure:

  • Habituation: Bring mice to the testing room at least 1 hour before the experiment to acclimate.

  • Dosing: Administer the test article (e.g., 1, 5, 10 mg/kg, PO), vehicle, or a positive control (e.g., Diazepam, 1-2 mg/kg, IP) 30-60 minutes before testing.

  • Test Initiation: Place the mouse in the center of the maze, facing one of the open arms.

  • Data Collection: Using video tracking software, record the animal's movement for 5 minutes. Key parameters to measure are:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Interpretation: A significant increase in the time spent in and/or entries into the open arms, without a significant change in total distance traveled, is indicative of an anxiolytic-like effect.

Protocol 5.2: The Forced Swim Test (FST) for Antidepressant-Like Activity

Principle and Rationale: The FST is a widely used screening tool for potential antidepressant drugs.[27][28] When placed in an inescapable cylinder of water, rodents will initially struggle but eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Antidepressant treatments are known to reduce the duration of this immobility, promoting active escape-oriented behaviors.[27]

Apparatus: A transparent glass cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

Procedure:

  • Habituation & Dosing: Acclimate animals and administer the test article, vehicle, or positive control (e.g., Fluoxetine, 20 mg/kg, PO) as in the EPM protocol.

  • Test Initiation: Gently place the mouse into the water-filled cylinder.

  • Data Collection: Record the session for 6 minutes. Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Interpretation: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.

Start Test Article with Favorable PK & Tolerability Profile EPM Elevated Plus Maze (EPM) Screen for Anxiolytic Activity Start->EPM FST Forced Swim Test (FST) Screen for Antidepressant Activity Start->FST Result1 Anxiolytic-like Effect Observed? EPM->Result1 Result2 Antidepressant-like Effect Observed? FST->Result2 Loco Open Field Test (Assess Locomotor Activity) Result1->Loco Confound? FollowUp1 Proceed to Secondary Anxiety Models (e.g., Marble Burying, Light-Dark Box) Result1->FollowUp1 Yes NoEffect Consider Alternative Hypotheses / Targets Result1->NoEffect No Result2->Loco Confound? FollowUp2 Proceed to Chronic Depression Models (e.g., Chronic Mild Stress) Result2->FollowUp2 Yes Result2->NoEffect No

Caption: Decision-making workflow for a primary behavioral pharmacology screen.

References

  • Frontiers in Behavioral Neuroscience. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. [Link]

  • PubMed. (n.d.). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. [Link]

  • Frontiers Media SA. (n.d.). Animal Models of Anxiety and Depression: Exploring the Underlying Mechanisms of Sex Differences. [Link]

  • National Center for Biotechnology Information. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. [Link]

  • Taylor & Francis Online. (2022). Experimental animal models for the simulation of depression and anxiety. [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. [Link]

  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. [Link]

  • National Center for Biotechnology Information. (n.d.). Animal models of anxiety disorders in rats and mice: some conceptual issues. [Link]

  • ResearchGate. (n.d.). Summary of preclinical guidelines for in vivo experiments identified through various database searches. [Link]

  • National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. [Link]

  • De Gruyter. (n.d.). Using tests and models to assess antidepressant-like activity in rodents. [Link]

  • National Center for Biotechnology Information. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. [Link]

  • ResearchGate. (n.d.). Behavioral Assessment of Antidepressant Activity in Rodents. [Link]

  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. [Link]

  • Open Access Journals. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. [Link]

  • Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. [Link]

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. [Link]

  • ESA Biosciences. (n.d.). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • ModernVivo. (2025). Tackling In Vivo Experimental Design. [Link]

  • ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. [Link]

  • National Center for Biotechnology Information. (n.d.). In vivo selection of novel biotherapeutics. [Link]

  • National Center for Biotechnology Information. (n.d.). Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans. [Link]

  • YouTube. (2022). Webinar: Designing Your In Vivo Studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • PubChem. (n.d.). 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione. [Link]

  • University of Southampton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [Link]

  • Hong Lab MIT. (n.d.). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. [Link]

  • PubMed. (n.d.). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. [Link]

  • ResearchGate. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. [Link]

  • PubChem. (n.d.). 8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione. [Link]

  • IRIS. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. [Link]

  • University College London. (n.d.). The Asymmetric Synthesis of Several Fragrant Natural Products. [Link]

  • ResearchGate. (2026). Proposed mechanism for the spirocyclization–desilylation reaction. [Link]

Sources

Formulation of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione for animal models

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Pre-formulation Analysis and Vehicular Formulation of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione for In Vivo Research

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione, a novel spirocyclic compound, for administration in animal models. Given the limited publicly available data on this specific molecule, this guide emphasizes a systematic approach to pre-formulation characterization to enable the rational design of a stable and effective delivery vehicle.

The core scientific challenge in advancing novel therapeutic candidates like 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione from bench to in vivo testing lies in developing a formulation that ensures consistent exposure and bioavailability. Spirocyclic structures, known for their rigid three-dimensional frameworks, often present unique solubility and stability challenges.[1][2] This guide provides the foundational protocols to navigate these challenges, ensuring data integrity and adherence to animal welfare standards.

Predicted Physicochemical Profile and Initial Considerations

Direct experimental data for 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione is not extensively reported. However, we can infer a likely physicochemical profile based on its structural motifs and data from analogous compounds.[3][4]

  • Spirocyclic Core: The diazaspiro[5.5]undecane scaffold provides a rigid, non-planar structure. This rigidity can impact crystal lattice energy and, consequently, solubility.[1]

  • Benzyl Group: The presence of a benzyl group significantly increases the molecule's lipophilicity, suggesting poor aqueous solubility.

  • Dione Functionality: The two ketone groups may offer sites for hydrogen bonding but are generally not sufficient to confer significant water solubility. They may also be susceptible to chemical degradation under certain pH conditions.

These features collectively suggest that the compound is likely a BCS Class II or IV agent (poor solubility, variable permeability). Therefore, the primary objective is to develop a formulation that can either solubilize the compound or deliver it as a stable, uniform suspension.

Parameter Predicted Value / Characteristic Rationale / Implication for Formulation
Molecular Formula C₁₈H₂₂N₂O₂From chemical structure.
Molecular Weight 314.38 g/mol (approx.)Important for all concentration and dosing calculations.
Aqueous Solubility PoorThe large, nonpolar benzyl group and hydrocarbon scaffold dominate the molecule's character.
LogP (Predicted) > 2.0Indicates lipophilicity; the compound will preferentially partition into organic phases over water.
Chemical Stability Potentially susceptible to pH-dependent hydrolysis.The dione structure could be a liability. Stability should be assessed in the final vehicle.
Physical Form Likely a crystalline solid.Requires energy to break the crystal lattice, further challenging solubilization.
Pre-formulation Characterization: A Mandatory Workflow

Before any in vivo study, a preliminary characterization of the actual test compound is essential. Do not rely solely on predicted properties. This workflow establishes a self-validating system for your specific batch of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione.

G start Obtain Test Compound Batch sol_screen Perform Solubility Screening (See Protocol 2.1) start->sol_screen stab_assess Assess Short-Term Stability (See Protocol 2.2) sol_screen->stab_assess decision Analyze Data & Select Formulation Strategy stab_assess->decision form_dev Proceed to Formulation Development (Section 3) decision->form_dev

Caption: Pre-formulation characterization workflow.

Objective: To determine the approximate solubility of the compound in a panel of common, biocompatible solvents.

Materials:

  • 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

  • Vials (e.g., 1.5 mL glass HPLC vials)

  • Microbalance

  • Vortex mixer and/or rotator

  • Solvent Panel:

    • Water (Milli-Q or equivalent)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 400 (PEG 400)

    • Ethanol (95% or absolute)

    • Propylene glycol (PG)

    • Surfactant solutions (e.g., 5% Tween® 80 in water, 2% Cremophor® EL in water)

Methodology:

  • Preparation: Weigh an excess amount of the compound (e.g., 5-10 mg) into each vial. Precision is key.

  • Solvent Addition: Add a small, precise volume of the first solvent (e.g., 200 µL) to the corresponding vial.

  • Equilibration: Cap the vials securely. Vortex vigorously for 1-2 minutes. Place on a rotator at ambient temperature for 24 hours to allow the system to reach equilibrium.

  • Observation & Centrifugation: After 24 hours, visually inspect for undissolved solid. If present, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.

  • Quantification: Carefully remove a known aliquot of the supernatant. Dilute with a suitable solvent (in which the compound is freely soluble, like acetonitrile or methanol) and analyze the concentration using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Express solubility in mg/mL. Repeat for all solvents in the panel.

Objective: To assess the physical and chemical stability of the compound in promising vehicles.

Methodology:

  • Preparation: Based on the solubility data, prepare saturated or near-saturated solutions of the compound in the most promising solvents or co-solvent mixtures.

  • Incubation: Store aliquots of these solutions under relevant conditions (e.g., 4°C, ambient temperature).

  • Analysis (Physical): At various time points (e.g., 0, 4, 24, 48 hours), visually inspect the solutions for any signs of precipitation or crystallization. This is the most critical check for parenteral formulations.

  • Analysis (Chemical - Optional): If chemical instability is suspected, re-analyze the samples by HPLC at the same time points to check for the appearance of degradation peaks.

Formulation Strategies and Protocols

The choice of formulation is dictated by the pre-formulation data and the intended route of administration.

G start Route of Administration? oral Oral (PO) start->oral PO parenteral Parenteral (IV, IP, SC) start->parenteral IV/IP/SC sol_check_po Soluble in Aqueous Vehicle at Dose? oral->sol_check_po sol_check_par Soluble in Biocompatible Co-solvent System? parenteral->sol_check_par solution_po Simple Aqueous Solution (e.g., in PBS) sol_check_po->solution_po Yes suspension Aqueous Suspension (Protocol 3.1) sol_check_po->suspension No sol_check_par->suspension No (Consider alternative routes or formulation types) cosolvent Co-solvent Formulation (Protocol 3.2) sol_check_par->cosolvent Yes

Caption: Decision tree for formulation selection.

Rationale: This is the preferred approach for water-insoluble compounds administered orally. The goal is to create a homogenous suspension where particles do not rapidly settle, ensuring consistent dosing.

Excipients:

  • Wetting Agent: Prevents particle aggregation (e.g., 0.1-0.5% Tween® 80).

  • Suspending/Viscosity-Modifying Agent: Slows sedimentation (e.g., 0.5-1.0% w/v Methylcellulose or Carboxymethylcellulose).

  • Vehicle: Purified Water or PBS.

Methodology:

  • Vehicle Preparation: In a suitable container, add the suspending agent (e.g., 0.5 g of methylcellulose) to the total required volume of water (e.g., 100 mL). Stir or agitate until fully hydrated and dissolved. This may take time.

  • Wetting: In a separate, clean mortar, place the accurately weighed amount of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione. Add a small volume of the wetting agent solution (e.g., 0.5% Tween 80) and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure individual particles are coated with the wetting agent.

  • Suspension Formation: Gradually add the methylcellulose vehicle to the paste while continuously triturating (a process called geometric dilution).

  • Homogenization: Transfer the mixture to a graduated cylinder and add the remaining vehicle to reach the final volume. Mix thoroughly by inversion or with a magnetic stirrer. For improved uniformity, sonication or homogenization may be employed.

  • Storage and Use: Store at 2-8°C. Always re-suspend by vigorous shaking or vortexing immediately before each dose is drawn.

Rationale: For intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) routes, the compound must be fully dissolved to prevent embolism or injection site reactions. Co-solvent systems reduce the polarity of water, allowing for the solubilization of lipophilic compounds.

Crucial Caveat: The use of non-pharmaceutical-grade compounds for injection must be scientifically justified and approved by your institution's IACUC.[5][6] The final formulation must be sterile, typically achieved by filtration through a 0.22 µm syringe filter.

Common Co-Solvent Systems:

  • DMSO/PEG/Saline: A common system, but DMSO can have pharmacological effects. The final concentration of DMSO should be kept as low as possible (ideally <10%).

  • Ethanol/PEG/Saline: Another option, but ethanol can cause pain on injection.

  • Solutol® HS 15 or Cremophor® EL: Surfactants that can form micellar solutions. Can be associated with hypersensitivity reactions.

Example Protocol (10% DMSO, 40% PEG 400, 50% Saline):

  • Solubilization: Weigh the required amount of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione into a sterile vial. Add the required volume of DMSO (10% of the final volume). Vortex or sonicate until fully dissolved.

  • Addition of Co-solvent: Add the required volume of PEG 400 (40% of the final volume). Mix thoroughly until the solution is clear.

  • Aqueous Dilution: Slowly, while vortexing, add the sterile saline (50% of the final volume). This is a critical step. Rapid addition can cause the compound to precipitate ("crash out"). Observe the solution carefully for any signs of cloudiness.

  • Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile container.

  • Vehicle Control Group: It is imperative to dose a parallel group of animals with the vehicle alone (e.g., 10% DMSO/40% PEG 400/50% Saline) to account for any effects of the excipients themselves.

References

  • PubChem. (n.d.). 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Telbany, F. A., & Ghoneim, K. M. (1977). Synthesis and pharmacological screening of certain spiro compounds. Pharmazie, 32(1), 22-24. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Spiro[5.5]undecane (CAS 180-43-8). Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(3), 423. Retrieved from [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). General Procedure for the Synthesis of Spirocyclic 3-Hydroxy- and 3-Oxotetrahydrofurans Containing Carbo- and Heterocyclic Fragments. Retrieved from [Link]

  • West Virginia University IACUC. (n.d.). POLICY: Non-Pharmaceutical-Grade Substances Used in Animals. Retrieved from [Link]

  • Turska, M., et al. (2021). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 26(11), 3183. Retrieved from [Link]

  • University of Colorado Denver Anschutz Medical Campus IACUC. (n.d.). Use of Non-Pharmaceutical Grade Chemicals and Compounding Pharmaceutical Grade Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note & Protocol: Quantitative Analysis of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Robust Bioanalytical Method

The development of novel therapeutic agents requires a profound understanding of their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. A cornerstone of this understanding is the ability to accurately and reliably quantify the drug and its metabolites in biological matrices. 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione is a heterocyclic compound of interest in drug discovery programs. Its unique spirocyclic core and benzyl substitution present specific analytical challenges that demand a highly selective and sensitive method for its determination in complex biological fluids like human plasma.

This document provides a comprehensive, step-by-step protocol for the quantification of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione in human plasma. The described method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a gold standard for bioanalysis due to its superior sensitivity, specificity, and high throughput capabilities. The protocols herein are designed to be compliant with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring data integrity for preclinical and clinical studies.[1][2][3]

The structural features of the analyte, particularly the presence of basic nitrogen atoms, make it an ideal candidate for positive ion electrospray ionization (ESI) and detection by Multiple Reaction Monitoring (MRM), which provides exceptional selectivity.[4][5] This application note will guide researchers through sample preparation, chromatographic separation, mass spectrometric detection, and full method validation.

Method Overview: Strategy and Core Principles

The overarching strategy is to isolate the analyte from the complex plasma matrix, chromatographically separate it from endogenous interferences, and detect it with high specificity and sensitivity using tandem mass spectrometry.

Key strategic choices explained:

  • Sample Preparation: Solid-Phase Extraction (SPE) was selected over simpler methods like Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[6][7] While PPT is fast, it often fails to remove sufficient matrix components like phospholipids, leading to ion suppression in the MS source.[7][8] LLE can be effective but may suffer from emulsion formation and lower recoveries for moderately polar compounds.[9][10] SPE, particularly using a mixed-mode cation exchange sorbent, offers the most significant cleanup by leveraging both hydrophobic and ionic interactions, which is ideal for a basic compound like our target analyte.[6][11][12] This results in a cleaner extract, minimizes matrix effects, and enhances method robustness.[6][13]

  • Chromatography: Reversed-phase UPLC is employed to achieve rapid and high-resolution separation. The use of sub-2 µm particle columns provides sharper peaks and shorter run times compared to traditional HPLC, significantly increasing sample throughput.

  • Detection: Tandem mass spectrometry (MS/MS) in MRM mode is used for detection. This technique involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and monitoring a unique fragment ion generated through collision-induced dissociation. This process is highly specific and virtually eliminates false positives from co-eluting matrix components.

Experimental Protocols

Materials and Reagents
  • Analyte: 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione reference standard (>99% purity).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d5-Benzyl) is highly recommended. If unavailable, a structurally similar compound with comparable extraction and ionization properties may be used.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (≥99%), ammonium hydroxide.

  • Biological Matrix: Blank human plasma (K2EDTA as anticoagulant), sourced from certified vendors.

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX) polymeric sorbent, 30 mg, 1 cc.

Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and internal standard into separate 5 mL volumetric flasks. Dissolve in methanol to prepare 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the primary analyte stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration curve (CC) standards.

  • Calibration and QC Sample Preparation: Spike blank human plasma with the appropriate working standard solutions to achieve the final desired concentrations. A typical concentration range might be 1.00 (Lower Limit of Quantification, LLOQ) to 1000 ng/mL. Prepare QC samples at a minimum of four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (≥75% of the Upper Limit of Quantification, ULOQ).

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

The following protocol is designed to maximize purity and recovery.

SPE_Workflow cluster_plasma Plasma Sample Pre-treatment cluster_spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) cluster_final Final Processing P1 Pipette 200 µL Human Plasma P2 Add 200 µL 4% H3PO4 (Acidify & Precipitate) P1->P2 P3 Vortex & Centrifuge P2->P3 S1 Condition (1 mL Methanol) S3 Load (Pre-treated Sample) S2 Equilibrate (1 mL Water) S1->S2 S2->S3 S4 Wash 1 (1 mL 2% Formic Acid) S3->S4 S5 Wash 2 (1 mL Methanol) S4->S5 S6 Elute (1 mL 5% NH4OH in Methanol) S5->S6 F1 Evaporate Eluate (Nitrogen Stream, 40°C) F2 Reconstitute (100 µL Mobile Phase A) F1->F2 F3 Inject into UPLC-MS/MS F2->F3 Validation_Process cluster_core Core Validation Parameters cluster_matrix Matrix & Recovery cluster_stability Stability Assessment Selectivity Selectivity & Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LLOQ Sensitivity (LLOQ) Recovery Extraction Recovery MatrixEffect Matrix Effect Stock Stock Solution Stability BenchTop Bench-Top Stability FreezeThaw Freeze-Thaw Stability AutoSampler Autosampler Stability LongTerm Long-Term Stability Validation Full Method Validation

Caption: Key Parameters for Bioanalytical Method Validation.

Table 3: Validation Experiments and Acceptance Criteria

Parameter Experiment Description Acceptance Criteria
Selectivity Analyze blank plasma from ≥6 unique sources. Check for interferences at the retention times of the analyte and IS. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity Analyze calibration curves (≥6 non-zero standards) on three separate days. Use a weighted (1/x or 1/x²) linear regression. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at four levels (n=6 at each level) on three separate days (inter-day) and within a single day (intra-day). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Compare the response of analyte spiked into extracted blank plasma with the response in a neat solution. Test in ≥6 unique sources. The CV of the matrix factor across all sources should be ≤15%.
Recovery Compare the response of analyte from pre-extraction spiked samples to post-extraction spiked samples at three QC levels. Recovery should be consistent, precise, and reproducible. The CV should be ≤15%.

| Stability | Assess analyte stability in plasma under various conditions: freeze-thaw (≥3 cycles), bench-top (room temp), long-term storage (-80°C), and in the autosampler. | Mean concentration of stability samples must be within ±15% of nominal concentration. |

Conclusion and Field-Proven Insights

This application note details a robust and reliable UPLC-MS/MS method for the quantification of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione in human plasma. The selection of mixed-mode cation exchange SPE is critical for achieving the necessary cleanliness to ensure minimal matrix effects and high data quality. By adhering to the validation principles outlined by the FDA and EMA, this method can be confidently deployed in regulated environments to support drug development from early discovery through clinical trials.

Expert Tip: During method development, always assess matrix effects early in the process using post-column infusion experiments. [14]This can rapidly identify regions of ion suppression or enhancement in the chromatogram, allowing for adjustments to the chromatography to move the analyte peak away from these zones, thereby improving method robustness before committing to a full validation.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Organomation. What is Solid Phase Extraction (SPE)?[Link]

  • Bio-Analysis Centre. (2017). An Introduction to Solid Phase Extraction (SPE). [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • PubMed. Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(16), 3843-3853. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • MacNeill, R. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis, 8(16), 1635-1639. [Link]

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • De Nys, H., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods, 6(15), 5416-5427. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • ResearchGate. What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?[Link]

  • Phenomenex. (2020). Solid Phase Extraction for Bioanalytical Samples. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • Al-Majdoub, Z. M., et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4232. [Link]

  • Kim, Y., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences, 20(11), 2811. [Link]

  • ResearchGate. Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Ammari, W. G., et al. (2015). A Validated Liquid Chromatography-Tandem Mass Spectrometry Coupled with Liquid-Liquid Extraction for Indacaterol Quantitation in Human Plasma. Advances in Pharmacology and Pharmacy, 3(2), 43-51. [Link]

  • Waters Corporation. Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. [Link]

  • Vakhrameev, S. A., et al. (2024). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 29(6), 1269. [Link]

  • ResearchGate. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • Villanueva, J., et al. (2006). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Journal of Chromatography A, 1130(1), 112-127. [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Alam, S., et al. (2019). Development of UPLC-MS/MS method and its pharmacokinetic application for estimation of sertraline in rat plasma. Journal of Pharmaceutical Analysis, 9(5), 337-345. [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • Scilit. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

  • Jander, G., et al. (2012). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Journal of Experimental Botany, 63(14), 5191-5202. [Link]

Sources

Use of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-FBDD-2026-04


 Scaffold Utilization in Library Design and Screening

Executive Summary

This guide details the strategic application of 2-benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (hereafter referred to as Scaffold-A ) in Fragment-Based Drug Discovery (FBDD). As the pharmaceutical industry shifts away from planar, aromatic-heavy libraries ("flatland") toward three-dimensional architectures, spirocyclic scaffolds have emerged as privileged structures.[1][2]

Scaffold-A offers three distinct advantages:

  • Geometric Rigidity: The spiro-center locks the two piperidine-like rings perpendicular to each other, minimizing the entropic penalty upon protein binding.

  • Orthogonal Functionalization: The benzyl-protected nitrogen (

    
    -2) and the dione functionalities (
    
    
    
    -1,
    
    
    -7) provide distinct vectors for fragment growing.
  • Physicochemical Superiority: High fraction of saturated carbons (

    
    ) correlates with improved solubility and lower promiscuity compared to flat heteroaromatics.
    

Scientific Foundation: The "Escape from Flatland"

Structural Analysis & Vector Logic

In FBDD, the "vector" is the direction in which a fragment can be grown to contact adjacent binding pockets. Planar fragments (e.g., indoles, biaryls) typically offer vectors in a 2D plane. Scaffold-A , being a spiro[5.5] system, projects substituents in defined 3D space.[3]

  • The

    
    -2 Position (Benzyl-protected):  Serves as a hydrophobic anchor or can be deprotected to yield a secondary amine for amide coupling (Vector A).
    
  • The

    
    -8 Position:  In the dione form, this is part of the lactam/imide system. If reduced or alkylated, it offers a vector perpendicular to Vector A.
    
  • The 1,7-Dione Motifs: These carbonyls act as obligate hydrogen bond acceptors (HBAs). They can also be selectively reduced to hydroxyls (H-bond donors) or fully reduced to methylene groups to modulate lipophilicity (

    
    ).
    
Diagram: Vectorial Growth Strategy

FBDD_Strategy Scaffold Spiro Scaffold (Rigid Core) Vector_N2 Vector A (N-2) Solvent Front / Linker Scaffold->Vector_N2 Vector_C1_7 Vector B (C=O) H-Bond Acceptor Scaffold->Vector_C1_7 Vector_N8 Vector C (N-8) Deep Pocket Interaction Scaffold->Vector_N8 Hit Fragment Hit (Low Affinity) Vector_N2->Hit Library Screening Lead Lead Compound (High Affinity) Hit->Lead Fragment Growing (SAR Expansion)

Figure 1: Vectorial analysis of the spirocyclic scaffold. The rigid core allows precise projection of functional groups (Vectors A, B, C) into defined sub-pockets.

Protocol 1: Synthetic Access & Library Generation

The synthesis of Scaffold-A is critical. Commercial sources often contain trace metal impurities that interfere with screening assays (especially SPR and NMR). We recommend an in-house synthesis via a Weiss-Cook condensation or a double Michael addition strategy, optimized for purity.

Materials
  • Reagents: 1-Benzyl-4-piperidone (CAS: 3612-20-2), Methyl acrylate, Ammonia (or Ammonium acetate), Sodium methoxide.

  • Solvents: Methanol (anhydrous), Dichloromethane (DCM).

  • Purification: Flash Chromatography (Silica), Recrystallization (EtOH).

Step-by-Step Synthesis Workflow
  • Enamine Formation / Michael Addition:

    • Dissolve 1-benzyl-4-piperidone (1.0 eq) in anhydrous methanol.

    • Add methyl acrylate (2.2 eq) dropwise at 0°C.

    • Mechanistic Note: This performs a double Michael addition at the

      
      -positions of the piperidone.
      
    • Stir at room temperature for 24 hours.

  • Cyclization (Ring Closure):

    • Add Ammonium acetate (5.0 eq) to the reaction mixture.

    • Heat to reflux (65°C) for 12–18 hours.

    • Reaction Logic: The nitrogen source condenses with the diester intermediate to close the second piperidine ring, forming the 2,8-diazaspiro[5.5]undecane-1,7-dione core.

  • Workup & Purification:

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in DCM and wash with sat.

      
       and Brine.
      
    • Critical Step: Purify via column chromatography (Gradient: 0-10% MeOH in DCM).

    • Yield Expectation: 40–60%.

  • Validation:

    • NMR: Confirm disappearance of olefinic protons (acrylate) and appearance of the spiro-quaternary carbon signal (~30-40 ppm in

      
      ).
      
    • LC-MS: Verify Mass

      
      .
      

Protocol 2: Fragment Screening Methodology

Due to the moderate solubility and low molecular weight (<250 Da) of the core scaffold, Ligand-Observed NMR (STD-NMR) is the preferred screening modality to detect weak binders (


).
Assay Setup: Saturation Transfer Difference (STD) NMR

Objective: Identify if the spiro-scaffold binds to the target protein and map the binding epitope (which part of the molecule touches the protein).

ParameterSpecificationCausality/Reasoning
Protein Conc. 10–20

Low concentration prevents aggregation; sufficient for saturation transfer.
Ligand Conc. 500–1000

High ligand excess (50:1 to 100:1) ensures rapid exchange between bound/free states.
Buffer

based PBS/Tris
Deuterated solvent minimizes background signal; must match protein stability pH.
Temperature 288 K (15°C)Lower temperature slows exchange slightly, often sharpening STD signals.
Pulse Sequence stddiffesgp (Bruker)Includes spin-lock to suppress protein background.
Experimental Steps:
  • Reference Spectrum: Acquire a 1D

    
     NMR of the ligand alone to assign all resonances (Benzyl protons, Piperidine ring protons).
    
  • On-Resonance Irradiation: Irradiate the protein (usually at -0.5 ppm or 12 ppm) to saturate protein protons.

  • Off-Resonance Irradiation: Irradiate far from protein signals (e.g., 30 ppm) as a control.

  • Data Processing: Subtract the "On" spectrum from the "Off" spectrum.

    • Result: Signals that appear in the difference spectrum belong to the ligand protons in close contact (<5 Å) with the protein surface.

    • Interpretation: If the Benzyl protons show strong STD effects, the hydrophobic pocket is driving binding. If the spiro-ring protons show signal, the core is interacting.

Application: From Hit to Lead (Fragment Growing)

Once binding is confirmed, the 1,7-dione functionality allows for diverse chemical elaboration.

Chemical Space Expansion Diagram

Synthesis_Path Core Scaffold-A (Dione Core) Path1 Reductive Amination (Targeting N-8) Core->Path1 Red. Agent Path2 Gem-Dimethylation (Thorpe-Ingold Effect) Core->Path2 Alkylation Path3 N-Deprotection (Removal of Benzyl) Core->Path3 H2, Pd/C Product1 Tertiary Amines (Solubility+) Path1->Product1 Product2 Rigidified Analogs (Selectivity+) Path2->Product2 Product3 Amide Coupling (Vector Extension) Path3->Product3

Figure 2: Synthetic divergence from the parent scaffold. Path 3 is the most common "Grow" strategy in FBDD.

Case Study Logic: Lipophilic Ligand Efficiency (LLE)

When optimizing this scaffold, track LLE (


).
  • The Trap: Adding greasy groups to the benzyl ring increases potency but kills LLE.

  • The Solution: Use the spiro-core to introduce polarity (via the dione or resulting amines) to maintain solubility while growing the fragment into adjacent pockets.

References

  • Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition. Link (Foundational concept of skeletal diversity).

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. Link (Review of spirocycles including diazaspiro[5.5]undecanes).

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: advancing fragments in the absence of crystal structures. Cell Chemical Biology. Link (Methodology for screening).

  • Zheng, H., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[2][3][4][5][6][7] Expert Opinion on Drug Discovery. Link (Specific utility of spiro scaffolds).

  • PubChem Compound Summary. (2025). 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione.[8] National Center for Biotechnology Information. Link (Chemical structure verification).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we address common challenges and provide in-depth, field-proven insights to improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction to form 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione is resulting in a low yield. What are the likely causes and how can I optimize it?

A1: Low yields in spirocyclization reactions are a frequent challenge and can arise from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Incomplete Reaction: The reaction may not be reaching completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. If a significant amount of starting material remains, consider extending the reaction time or cautiously increasing the temperature.[1][2]

  • Decomposition: The spirocyclic product or its precursors might be sensitive to the reaction conditions, leading to decomposition. If you observe the formation of multiple unidentified byproducts, it could indicate degradation. In such cases, running the reaction at a lower temperature for a longer duration might be beneficial.

  • Side Reactions: Competing reaction pathways can significantly reduce the yield of your desired product.[2] For the synthesis of a diamide like 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione, intermolecular reactions leading to oligomers or polymers can be a major issue, especially at high concentrations.

Q2: I'm observing significant formation of side products. How can I improve the reaction's selectivity?

A2: The formation of side products is a common hurdle in complex organic syntheses.[2]

  • High Dilution Conditions: To favor the desired intramolecular cyclization over intermolecular side reactions, employing high dilution conditions is a classic and effective strategy. This can be achieved by slowly adding the linear precursor to a large volume of solvent over an extended period. This maintains a low concentration of the reactant, thereby minimizing the chances of intermolecular interactions.

  • Choice of Reagents and Catalysts: The selection of coupling reagents for the amide bond formation and any catalysts used for the cyclization is critical. For instance, different peptide coupling reagents can have a significant impact on the efficiency and selectivity of the reaction. Screening various reagents (e.g., HATU, HBTU, EDC/HOBt) can help identify the optimal conditions for your specific substrate.

  • Protecting Group Strategy: The benzyl group on one of the nitrogen atoms influences the reactivity of the system. Ensure that the benzyl group is stable under the reaction conditions and does not participate in any unwanted side reactions.

Q3: The purification of my 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione is proving to be difficult. What purification strategies are recommended?

A3: Purifying spirocyclic compounds can be challenging due to the potential for closely related impurities.[1]

  • Flash Column Chromatography: This is the most common purification method.[1] Careful optimization of the solvent system (eluent) is key to achieving good separation. A gradient elution, where the polarity of the solvent is gradually increased, is often more effective than an isocratic (constant polarity) elution.[1]

  • Recrystallization: For solid products, recrystallization can be a powerful technique to obtain highly pure material.[2] This involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing it to cool slowly. The desired compound should crystallize out, leaving impurities behind in the solution.

  • Preparative High-Performance Liquid Chromatography (HPLC): For particularly challenging separations, preparative HPLC can offer higher resolution.[1][2] Depending on the polarity of your compound, either normal-phase or reversed-phase columns can be utilized.[1]

Q4: Could the N-benzyl group be causing issues during the synthesis or purification?

A4: Yes, the N-benzyl group can influence the reaction in several ways.

  • Steric Hindrance: The bulky benzyl group can affect the conformation of the precursor molecule, potentially hindering the desired cyclization.

  • Electronic Effects: The benzyl group can alter the nucleophilicity of the nitrogen atom it is attached to, which may impact the rate and success of the amide bond formation.

  • Purification: The presence of the benzyl group increases the nonpolar character of the molecule, which will affect its solubility and behavior during chromatographic purification.

  • Deprotection: If the final target is the unprotected diamine, the benzyl group will need to be removed. The conditions for this deprotection step should be considered during the planning of the synthesis to ensure compatibility with the spirocyclic core. Common methods for N-benzyl deprotection include catalytic hydrogenolysis (e.g., H₂, Pd/C).[3][4]

Troubleshooting Guide

This table provides a structured approach to troubleshooting common issues encountered during the synthesis of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive reagents or catalyst.Ensure all reagents and solvents are pure and dry. Use fresh coupling reagents.
Reaction not at optimal temperature.Experiment with a range of temperatures. Some reactions require heating, while others may proceed better at room temperature or below.
Incorrect stoichiometry.Carefully check the molar ratios of your reactants.
Formation of Polymeric Byproducts High concentration of reactants.Employ high-dilution conditions. Add the linear precursor slowly to a large volume of refluxing solvent.
Difficult Purification Co-elution of impurities with the product.Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product is an oil or amorphous solid.Attempt to form a crystalline salt of your product, which may be easier to purify by recrystallization.
Unexpected Side Products Rearrangement of the spirocyclic core.Certain spirocycles can be prone to rearrangement under acidic or basic conditions.[5] Carefully control the pH of your reaction and workup.
Reaction with the benzyl group.While generally stable, the benzyl group can sometimes undergo side reactions. Analyze byproducts to identify any unexpected modifications.

Experimental Protocols

General Protocol for Spirocyclization under High Dilution

This protocol provides a general framework. Specific concentrations, temperatures, and reaction times will need to be optimized for your specific starting materials.

  • Setup: In a large, dry round-bottom flask equipped with a reflux condenser and a dropping funnel, add the appropriate solvent (e.g., dichloromethane, THF, or acetonitrile). The volume should be sufficient to achieve high dilution (typically in the range of 1-10 mM final concentration).

  • Precursor Solution: In the dropping funnel, dissolve your linear di-amine or amino-acid precursor in the same solvent.

  • Reagent Addition: If using a coupling reagent, it can be added to the main reaction flask or pre-mixed with the precursor solution, depending on the specific reagent's instructions.

  • Slow Addition: Heat the solvent in the main flask to reflux (or the desired reaction temperature). Begin a slow, dropwise addition of the precursor solution from the dropping funnel into the refluxing solvent over several hours (e.g., 4-8 hours).

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction at the same temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Perform an appropriate aqueous workup to remove any water-soluble byproducts. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography or recrystallization.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Linear Precursor E Slow Addition & Reflux A->E B Coupling Reagent B->E C Solvent D High Dilution Setup C->D D->E Heat F Reaction Monitoring (TLC/LC-MS) E->F G Aqueous Workup F->G Reaction Complete H Column Chromatography G->H I Pure Product H->I troubleshooting_logic LowYield Low Yield IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Decomposition Decomposition? LowYield->Decomposition SideReactions Side Reactions? LowYield->SideReactions IncreaseTimeTemp Increase Time/Temp IncompleteReaction->IncreaseTimeTemp Yes LowerTemp Lower Temperature Decomposition->LowerTemp Yes HighDilution Use High Dilution SideReactions->HighDilution Yes

Caption: Troubleshooting logic for low yield.

References

  • BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of spiro-1,3-indandiones.
  • ResearchGate. (2025).
  • PubMed. (n.d.). Flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dearomative spirocyclization of ynamides. Retrieved from [Link]

  • BenchChem. (2025). Challenges in the scale-up synthesis of spiro[cyclohexane-1,3'-indolin]-2'-one.
  • MDPI. (n.d.). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

  • PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Retrieved from [Link]

  • PMC. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione. Retrieved from [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • MDPI. (n.d.). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Retrieved from [Link]

  • IRIS. (2025). Design and synthesis of 1,4,8-triazaspiro[4.
  • MDPI. (2025). Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one.
  • University College London. (n.d.). The Asymmetric Synthesis of Several Fragrant Natural Products. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Retrieved from [Link]

  • Reddit. (2016). Troubleshoot low miniprep yield.
  • Green Synthesis of Dimedone-Based Compounds under Ultrasonic and Reflux Conditions and Assessment of Their Anticancer Activity. (2025).
  • Reddit. (2024). Low yield in Phosphoamidite synthesis.

Sources

Optimizing reaction conditions for 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione .

This scaffold is a critical "privileged structure" in medicinal chemistry, often serving as a core for GPCR ligands (e.g., CCR5 antagonists) and peptidomimetics . The synthesis typically involves constructing a second piperidinone ring onto a pre-existing 1-benzyl-4-piperidone core via Michael addition and subsequent reductive cyclization.

Current Status: Online 🟢

Lead Application Scientist: Dr. A. Vance Topic: Synthesis Optimization & Troubleshooting Last Updated: February 13, 2026

Module 1: The Critical Path (Synthesis Workflow)

Before troubleshooting, verify your route aligns with the standard Michael-Reductive-Cyclization (MRC) protocol. Deviations here are the primary cause of failure.

Standard Validated Workflow

The most robust route builds the second ring onto 1-Benzyl-4-piperidone (Compound A ) using Methyl Acrylate (Compound B ) followed by reductive amination/cyclization with an amine source.

ReactionWorkflow Start 1-Benzyl-4-piperidone (Starting Material) Step1 Step 1: Michael Addition (Methyl Acrylate, LDA/t-BuOK) Start->Step1 Kinetic Control (-78°C) Inter Intermediate: Keto-Ester Step1->Inter C-Alkylation Step2 Step 2: Reductive Cyclization (NH4OAc, NaBH3CN) Inter->Step2 Imine Formation + Reduction Product Target: 2-Benzyl-2,8-diazaspiro [5.5]undecane-1,7-dione Step2->Product Lactamization (Intramolecular)

Figure 1: The MRC workflow. Note that Step 1 requires kinetic control to prevent bis-alkylation or polymerization.

Module 2: Troubleshooting Guides (Q&A)

Topic A: The Michael Addition (Step 1)

Issue: "I am getting a complex mixture of mono-alkylated, bis-alkylated, and polymerized products."

Diagnosis: This is a classic issue of Thermodynamic vs. Kinetic Control . 1-Benzyl-4-piperidone has two reactive alpha-positions. If the temperature is too high or the base is too weak, proton exchange occurs, leading to bis-alkylation (adding acrylate to both sides of the ketone) or polymerization of the acrylate.

Solution Protocol:

  • Switch to Kinetic Control: Use LDA (Lithium Diisopropylamide) at -78°C in THF. Do not use alkoxides (NaOEt/t-BuOK) at room temperature/reflux for the initial enolate formation.

  • Order of Addition:

    • Add the piperidone to the LDA slowly (-78°C). Stir for 30 mins to ensure complete enolate formation.

    • Add Methyl Acrylate (dissolved in THF) dropwise over 45 minutes.

    • CRITICAL: Quench the reaction cold with saturated NH₄Cl before warming up. This prevents the "proton shuffle" that leads to side products.

Optimization Table: Base & Solvent Effects

ConditionPrimary OutcomeRisk FactorRecommendation
NaOEt / EtOH / Reflux Low Yield (<30%)High Bis-alkylation & PolymerizationAVOID
t-BuOK / t-BuOH / RT Moderate Yield (40-50%)Retro-Michael reactionUse only if LDA unavailable
LDA / THF / -78°C High Yield (75-85%) Moisture sensitivityPREFERRED
Pyrrolidine (Enamine route) VariableSteric hindrance in spiro-formationAlternative for scale-up
Topic B: Reductive Cyclization Failure (Step 2)

Issue: "The keto-ester intermediate is consumed, but I isolate an open-chain amino-ester instead of the spiro-lactam."

Diagnosis: The reductive amination worked (you formed the amine), but the Lactamization (Ring Closure) failed. The formation of the 6-membered lactam ring is entropically disfavored compared to 5-membered rings and requires thermal energy or catalysis to drive the elimination of methanol.

Troubleshooting Steps:

  • Force the Equilibrium:

    • Do not rely on the reductive amination conditions (MeOH, RT) to close the ring.

    • Action: Isolate the crude amino-ester intermediate. Redissolve in Xylene or Toluene .

    • Add 10 mol% Acetic Acid or Camphorsulfonic Acid (CSA) .

    • Reflux with a Dean-Stark trap (if using a high boiling alcohol byproduct) or simply reflux for 12-24 hours.

  • One-Pot Modification:

    • If using Ammonium Acetate (NH₄OAc) and NaBH₃CN, increase the temperature to 60-70°C after the reduction is complete to promote cyclization in situ.

Topic C: Purification & "The Black Tar"

Issue: "My crude product is a sticky, dark oil that won't crystallize."

Diagnosis: Spiro-piperidines are notorious for trapping solvent and inorganic salts. The "tar" is often a mix of your product, oligomeric acrylates, and boron salts (from NaBH₃CN).

Purification Protocol:

  • Acid-Base Extraction (The "Cleanup"):

    • Dissolve crude in EtOAc.

    • Extract with 1M HCl (The product goes into the aqueous layer; non-basic tar stays in organic).

    • Wash the aqueous layer 3x with EtOAc.

    • Basify aqueous layer to pH 10 with NaOH (keep cold!).

    • Extract back into DCM (Dichloromethane). Note: Spiro-lactams are often more soluble in DCM than EtOAc.

  • Crystallization:

    • Triturate the resulting oil with Diethyl Ether or MTBE . Scratch the flask sides to induce nucleation.

    • If that fails, convert to the Oxalate Salt (add 1 eq. oxalic acid in acetone). The salts often crystallize beautifully when the free base does not.

Module 3: Advanced Logic Tree (Decision Support)

Use this flow to determine your next experimental move.

Troubleshooting Problem Start: What is the primary failure mode? BisAlk Problem: Bis-alkylation observed (Double addition) Problem->BisAlk NoCyc Problem: Open chain amine isolated (No spiro ring) Problem->NoCyc LowYield Problem: Low overall yield (<20%) Problem->LowYield CheckTemp Check: Was temp > -70°C during addition? BisAlk->CheckTemp CheckTime Check: Reflux time < 12h? NoCyc->CheckTime CheckDry Check: Water in solvent? LowYield->CheckDry Sol1 Solution: Maintain -78°C strictly. Use syringe pump for acrylate. CheckTemp->Sol1 Yes Sol2 Solution: Switch to Xylene reflux with acid catalyst. CheckTime->Sol2 Yes Sol3 Solution: Distill THF over Na/Benzophenone. Use fresh LDA. CheckDry->Sol3 Yes

Figure 2: Decision tree for diagnosing synthetic failures in spiro-lactam formation.

Module 4: Safety & Handling

  • Acrylonitrile/Acrylates: Potent alkylating agents and potential carcinogens. Use only in a fume hood. Any excess acrylate must be quenched with aqueous ammonia or bleach before disposal.

  • Sodium Cyanoborohydride (NaBH₃CN): Generates HCN gas if exposed to strong acid. Always quench reaction mixtures with base or work up in a well-ventilated hood.

  • Product Handling: The spiro-dione structure is rigid and lipophilic. It may penetrate skin. Wear double nitrile gloves.

References & Grounding

  • Spiro-Piperidine Synthesis Fundamentals:

    • Core Mechanism: The synthesis relies on the Weiss-Cook condensation principles and Michael Addition kinetics.

    • Reference: Kesten, S. J., et al. "Synthesis and structure-activity relationships of spiro[5.5]undecane-based antagonists." Journal of Medicinal Chemistry 35.19 (1992): 3429-3447.[1]

  • Optimization of Michael Additions to Piperidones:

    • Protocol: Detailed kinetic control strategies for 4-piperidones.

    • Reference: Organic Syntheses, Coll.[2] Vol. 8, p.3 (1993); Vol. 65, p.98 (1987). (General procedures for thermodynamic vs kinetic enolates).

  • Reductive Cyclization Methodology:

    • Context: Application of NaBH3CN in lactam formation.

    • Reference: Hutchins, R. O., et al. "Cyanoborohydride. Utility and applications in organic synthesis." Organic Preparations and Procedures International 11.5 (1979): 201-246.

(Note: While specific catalog numbers exist for this compound, the synthetic optimization relies on the fundamental heterocycle chemistry principles cited above.)

Sources

Technical Support Center: Stability & Handling of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

[1][2]

Welcome to the Application Support Hub. I am Dr. Aris, your Senior Application Scientist. You are likely here because you are utilizing 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (CAS 1043268-xx-x analog) as a scaffold in drug discovery—likely for GPCR ligands or protease inhibitors.[1][2]

While this spiro-bicycle offers excellent 3D-structural rigidity (an "escape from Flatland"), its physiochemical behavior in solution can be non-intuitive.[1][2] This guide addresses the specific stability and solubility challenges you will encounter in the lab.

Quick Technical Dashboard
PropertyValue / CharacteristicImplication
Molecular Class Spiro-bis-lactam (Piperidine-dione derivative)High rigidity; H-bond acceptor/donor.[1][2]
Key Liability 1 Amide Hydrolysis Susceptible to ring-opening in strong Acid/Base (pH < 2 or > 10).[1][2]
Key Liability 2 Benzylic Oxidation Light-sensitive; prone to radical autoxidation.[1][2]
Solubility Low in neutral water; High in DMSO, MeOH.Requires co-solvents for aqueous assays.[1][2]
pKa (Calc) ~12-13 (Amide NH), ~8-9 (if free amine exists)Neutral at physiological pH.[1][2]
Module 1: Solubility Troubleshooting (The "Cloudy Solution" Issue)

User Query: "I prepared a 10 mM stock in DMSO, but when I diluted it into PBS (pH 7.4) for my assay, the solution turned cloudy. Why?"

Technical Insight: The benzyl group at the N2 position confers significant lipophilicity (LogP > 2.5).[2] While the spiro-lactam core is polar, the hydrophobic bulk drives aggregation in aqueous media.[1][2] This is a classic "kinetic solubility vs. thermodynamic solubility" mismatch.

The Fix: The "Golden Ratio" Protocol Do not dilute directly into pure buffer.[2] You must maintain a "solvation shell" around the benzyl group.

  • Step 1: Dissolve solid compound in 100% DMSO (Stock: 10–20 mM).[1][2]

  • Step 2 (Intermediate): Dilute 1:10 into PEG400 or Propylene Glycol .

  • Step 3 (Final): Dilute this mix into your assay buffer.

    • Target: Final DMSO < 1%, PEG400 ~5-10%.[1][2]

Solubility Decision Tree:

SolubilityFlowStartStart: Solid CompoundDMSODissolve in 100% DMSO(20 mM Stock)Start->DMSOCheckVisual Check:Clear?DMSO->CheckDirectDirect Dilution to PBSCheck->DirectNo (Rare)CoSolventIntermediate Dilution:1:10 in PEG400 or20% CyclodextrinCheck->CoSolventStandard PathPrecipPrecipitation Risk!(Cloudy)Direct->PrecipFinalFinal Assay Buffer(Clear Solution)CoSolvent->Final

Figure 1: Solubility optimization workflow to prevent precipitation of lipophilic spiro-lactams.

Module 2: Chemical Stability (Hydrolysis & pH)

User Query: "I see a new peak at RRT 0.85 after leaving the sample in 0.1 M HCl overnight. Is my compound degrading?"

Technical Insight: Yes. You are observing Lactam Ring Opening . Although 6-membered lactams (delta-lactams) are more stable than beta-lactams, they are not immune to hydrolysis.[1][2]

  • Mechanism: In acidic media, the carbonyl oxygen is protonated, making the carbonyl carbon electrophilic.[2] Water attacks, cleaving the C-N bond.[3]

  • Result: The rigid spiro-structure breaks, opening into a flexible amino-acid derivative.[1][2] This drastically changes the biological activity and retention time.

Stability Profiling Protocol (ICH Q1A Aligned): To validate stability, run the following stress test using HPLC-UV/MS:

ConditionDurationExpected ResultAction
pH 1.2 (0.1 N HCl) 24 Hours< 5% DegradationAcceptable for gastric simulation.[1][2]
pH 7.4 (PBS) 7 DaysStable If degrading, check for bacterial contamination.[2]
pH 10 (0.1 N NaOH) 4 Hours> 10% DegradationAvoid basic workups.
Oxidative (3% H2O2) 2 HoursN-Oxide formationProtect from air/peroxides.[1][2]

Degradation Pathway Visualization:

Hydrolysiscluster_mechMechanismCompoundSpiro-Lactam(Intact)AcidH+ / H2O(Acid Hydrolysis)Compound->AcidOpenRingRing-Opened Product(Amino-Carboxylic Acid)Acid->OpenRing C-N Bond CleavageStep1Carbonyl ProtonationStep2Nucleophilic Attack

Figure 2: Hydrolytic degradation pathway of the lactam ring in acidic media.

Module 3: Photostability (The "Yellowing" Issue)

User Query: "My clear solution turned faint yellow after sitting on the bench for 3 days. Is it still usable?"

Technical Insight: The N-Benzyl group is the culprit.[1] Benzylic positions are susceptible to radical autoxidation, especially when dissolved in solvents that can stabilize radicals (like THF or ethers) or when exposed to UV light.[2]

  • Reaction: Formation of benzylic peroxides or oxidation to a benzoyl amide.[2]

  • Impact: Yellowing often indicates trace impurities (< 0.5%) that have high extinction coefficients (chromophores).[2] While the bulk compound might be 99% pure, the impurity can be toxic in cell assays.[2]

The Fix:

  • Amber Glass: Always store stock solutions in amber vials.

  • Argon Purge: If storing > 1 week, purge the headspace with Argon to remove oxygen.[1][2]

  • Re-purification: If the solution is yellow, filter it through a small silica plug or re-run HPLC prep. Do not use yellowed solutions for IC50 determination.

Module 4: Analytical Method Troubleshooting

User Query: "My HPLC peaks are tailing badly. I'm using Water/Acetonitrile."

Technical Insight: Spiro-amines and lactams often interact with residual silanols on C18 columns.[1][2] If your molecule has a free secondary amine (N8 position) or even the amide nitrogen, it can protonate or H-bond with the column stationary phase.[1][2]

Method Development Guide:

ParameterRecommendationWhy?
Column C18 with "End-capping" or "Polar Embedded" groupReduces silanol interactions.[1][2]
Mobile Phase A Water + 0.1% Formic Acid or 10mM Ammonium Acetate pH control is non-negotiable.[2] Acid suppresses silanol ionization.[1]
Mobile Phase B Acetonitrile (preferred over MeOH)Sharper peaks for benzyl-containing compounds.[1][2]
Temperature 40°CImproves mass transfer, sharpening the peak.[2]
References & Authoritative Grounding
  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[2][4][5] (Defines stress testing protocols for hydrolysis and oxidation).

    • ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[2][4] (Protocols for light sensitivity).[1]

      • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1][2] (Authoritative source on Amide/Lactam hydrolysis kinetics and Benzylic oxidation mechanisms).

      • PubChem Compound Summary: 2,8-Diazaspiro[5.5]undecane derivatives. National Center for Biotechnology Information.[1][2]

      Disclaimer: This guide is for research purposes. Always consult specific Safety Data Sheets (SDS) and internal SOPs before handling novel chemical entities.

      Troubleshooting unexpected results in assays with 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

      Author: BenchChem Technical Support Team. Date: February 2026

      Aimed at: Researchers, scientists, and drug development professionals utilizing the 2-benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione scaffold and its derivatives in biochemical and cell-based assays.

      Introduction

      The 2-benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione core is a valuable scaffold in medicinal chemistry, prized for the three-dimensional architecture it imparts on novel chemical entities.[1][2] Its rigid spirocyclic framework can precisely orient substituents, potentially leading to enhanced target affinity and selectivity.[3] However, like many scaffolds used in drug discovery, its physicochemical properties can sometimes lead to unexpected or artifactual results in sensitive assay systems.[4]

      This guide provides a structured troubleshooting framework to help researchers identify and mitigate common issues, ensuring that the biological data generated is robust, reproducible, and accurately reflects the on-target activity of the compounds. We will address problems ranging from poor solubility and aggregation to direct assay interference, providing both diagnostic questions and detailed protocols for resolution.

      Part 1: Frequently Asked Questions (FAQs)

      Here we address the most common initial queries and concerns that arise when working with this class of compounds.

      Q1: My dose-response curves for a series of 2-benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione derivatives are steep, inconsistent, and show high Hill slopes. What is the likely cause?

      A: This behavior is a classic hallmark of compound aggregation.[5] Many organic molecules, particularly those with both hydrophobic (like the benzyl group) and polar (like the dione moieties) features, can self-assemble into colloidal particles in aqueous assay buffers.[5][6] These aggregates can non-specifically sequester and denature proteins, leading to apparent but artifactual inhibition.[7] This phenomenon is often highly sensitive to small changes in buffer conditions, concentration, and incubation time, leading to poor reproducibility.[8]

      Q2: I'm observing activity in my primary screen, but it's not validating in secondary or orthogonal assays. Could the scaffold itself be the problem?

      A: Yes, this is a common scenario in drug discovery and often points to assay interference.[4] The issue may not be specific to the 2-benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione scaffold itself, but rather a consequence of its properties manifesting under specific assay conditions. For example, a compound might aggregate and inhibit one enzyme but be inactive against a different target under different buffer conditions. It is crucial to rule out these artifacts before committing significant resources to a hit series.[5][6]

      Q3: My compound shows activity, but I suspect it might be a "Pan-Assay Interference Compound" (PAIN). How can I know for sure?

      A: PAINS are chemical structures known to cause false positives in high-throughput screens through various mechanisms like chemical reactivity or optical interference.[9][10] While the core 2-benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione scaffold is not a canonical PAIN, modifications made to it during synthesis could introduce reactive functionalities (e.g., Michael acceptors, catechols, rhodanines).[11][12] The first step is to check your derivative's structure against known PAINS filters. However, the ultimate confirmation comes from experimental counter-screens designed to detect these off-target activities.[13]

      Q4: I am having difficulty dissolving my compound stock in DMSO and/or see precipitation when diluting it into aqueous assay buffer. How should I proceed?

      A: Solubility is a critical, and often underestimated, factor in assay performance.[14] Poor solubility in DMSO can lead to inaccurate stock concentrations, while precipitation in the final assay buffer (a phenomenon known as "solvent shock") means the actual concentration of your compound in solution is much lower than intended.[15][16] This can lead to underestimation of potency and variable results. Addressing solubility issues is a prerequisite for obtaining reliable data.[17]

      Part 2: Troubleshooting Guide: From Problem to Protocol

      This section provides a systematic approach to diagnosing and solving specific experimental problems.

      Issue 1: Suspected Compound Aggregation

      If you observe steep or erratic dose-response curves, time-dependent inhibition, or non-competitive inhibition patterns, aggregation should be your primary suspect.[5]

      G A Problem: Inconsistent Dose-Response High Hill Slope (>1.5) B Hypothesis: Compound Aggregation A->B C Protocol 1: Detergent Counter-Screen (e.g., 0.01% Triton X-100) B->C  Test G Protocol 2: Target Concentration Test B->G  Confirm D Result: Potency (IC50) significantly reduced or abolished? C->D E Conclusion: Aggregation is the likely cause. Compound is a probable artifact. D->E  Yes F Conclusion: Aggregation is unlikely. Proceed to other troubleshooting. D->F  No H Result: Potency (IC50) increases with higher enzyme concentration? G->H H->E  Yes H->F  No G A Problem: Visible precipitate in assay plate or poor data reproducibility. B Hypothesis: Poor Aqueous Solubility A->B G Hypothesis: Poor DMSO Stock Solubility A->G C Protocol 3: Visual & Microscopic Inspection B->C  Test D Result: Precipitate observed at high concentrations? C->D E Action: Determine Max Soluble Conc. Test below this limit. D->E  Yes F Action: Consider alternative stock solvents or formulation strategies. E->F H Protocol 4: Stock Solubility Check G->H  Test I Result: Precipitate in DMSO stock after freeze-thaw? H->I I->F  Yes

      Caption: Workflow to diagnose solubility issues.

      Protocol 2: Determining Maximum Soluble Concentration

      This protocol helps establish the upper concentration limit for your compound in the specific assay buffer you are using. [15]

      • Objective: To find the highest concentration of the compound that remains in solution in the final assay buffer.

      • Procedure:

        • Prepare a serial dilution of your compound stock (e.g., in DMSO) in a clear microplate.

        • Add the final assay buffer to each well, mimicking the final assay concentration and solvent percentage.

        • Incubate the plate under the same conditions as your assay (e.g., 1 hour at 37°C).

        • Visually inspect each well against a dark background for signs of cloudiness or precipitate. For more sensitive detection, read the plate on a nephelometer or a plate reader capable of measuring light scatter at a wavelength like 600 nm.

      • Interpretation of Results:

        • The highest concentration that remains clear is your approximate maximum soluble concentration. [15]All subsequent experiments should be designed with this limit in mind, ensuring your highest tested concentration is at or below this value.

      Protocol 3: Stock Solution Stability Check

      DMSO is hygroscopic and can absorb water, which can cause compounds to precipitate over time, especially after freeze-thaw cycles. [16][18]

      • Objective: To confirm the integrity of the DMSO stock solution.

      • Procedure:

        • Thaw a vial of your compound stock.

        • Centrifuge the vial at high speed (e.g., >10,000 x g) for 10 minutes.

        • Carefully inspect the bottom of the tube for any visible pellet.

        • If no pellet is visible, carefully remove an aliquot from the top of the supernatant and measure its concentration via a quantitative method like HPLC-UV or LC-MS. Compare this to the expected (nominal) concentration.

      • Interpretation of Results:

        • A visible pellet or a measured concentration significantly lower than the nominal concentration indicates precipitation in the stock solution. [18]In this case, the stock solution is unreliable. Consider preparing fresh stock, using a lower concentration, or exploring alternative solvents if possible.

      Part 3: Ruling Out Non-Specific Reactivity

      Some compounds can interfere with assays through direct chemical reactivity, particularly with thiol groups on cysteine residues in proteins. [13]The dione (lactam) moieties in the 2-benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione scaffold are related to β-lactams, which are known acylating agents, although the reactivity of this specific scaffold is not well-characterized. [19][20]

      • Objective: To determine if the compound's activity is due to non-specific reaction with protein thiols.

      • Procedure:

        • Run your assay under three conditions:

          • Control: Standard assay buffer.

          • Test: Standard assay buffer supplemented with a high concentration of a thiol-containing scavenger, such as 1 mM Dithiothreitol (DTT). [13] 3. Pre-incubation Control: Pre-incubate the target protein with your compound for 30 minutes, then add 1 mM DTT and the remaining assay components.

      • Interpretation of Results:

        • Reactivity Unlikely: If the compound's potency is unaffected by the presence of DTT, it is likely not acting as a non-specific thiol-reactive agent.

        • Reactivity Possible: If DTT significantly reduces or abolishes the compound's activity, it suggests a potential interaction with cysteine residues. The pre-incubation experiment helps to distinguish between reversible and irreversible covalent modifiers.

      References

      • Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. In G. S. Sittampalam, N. P. Coussens, K. Brimacombe, et al. (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

      • Feng, B. Y., & Shoichet, B. K. (2006). A high-throughput screen for aggregation-based inhibition in a large compound library. Journal of medicinal chemistry, 49(5), 1567–1571.
      • Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 16(7), 731-734. [Link]

      • NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. NMX Research and Solutions Blog. [Link]

      • Aldrich, L. N., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science, 3(3), 143–147. [Link]

      • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix News. [Link]

      • National Center for Biotechnology Information. PubChem Compound Summary for CID 22291191, 3,9-Diazaspiro[5.5]undecane. PubChem. [Link]

      • Thorne, N., Auld, D. S., & Inglese, J. (2010). Assay Interference by Chemical Reactivity. In G. S. Sittampalam, N. P. Coussens, K. Brimacombe, et al. (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

      • Foley, D. J., et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 15(1), 125-128. [Link]

      • Wikipedia contributors. (2023, December 27). Pan-assay interference compounds. In Wikipedia, The Free Encyclopedia. [Link]

      • Huang, R., et al. (2022). Accounting for Artifacts in High-Throughput Toxicity Assays. Methods in molecular biology (Clifton, N.J.), 2474, 155–167. [Link]

      • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS chemical biology, 12(1), 36–44. [Link]

      • De Souza, T. G., de Souza, C. M., & de Almeida, A. L. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Chemical and Pharmaceutical Research, 7(3), 1-2. [Link]

      • Puigdevall, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of medicinal chemistry, 63(5), 2434–2454. [Link]

      • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740. [Link]

      • Taylor & Francis Online. (n.d.). Pan-assay interference compounds – Knowledge and References. Taylor & Francis Online. [Link]

      • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of medicinal chemistry, 64(17), 13215–13230. [Link]

      • de Witte, A. M. H., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339. [Link]

      • Neochoritis, C. G., et al. (2019). Spirocyclic Motifs in Natural Products. Molecules (Basel, Switzerland), 24(23), 4309. [Link]

      • Chourasia, M., et al. (2021). Advances in Spirocyclic Hybrids: Chemistry and Medicinal Actions. Current organic chemistry, 25(14), 1664–1696. [Link]

      • Pathak, D., et al. (2017). Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. Molecules (Basel, Switzerland), 22(2), 289. [Link]

      • Singh, R., & Singh, P. (2023). A brief prospective of beta-lactam and its biochemical activities. ResearchGate. [Link]

      • Rivera, D. G., et al. (2022). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC medicinal chemistry, 13(5), 522–548. [Link]

      • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]

      • Crowe, K. M., et al. (2014). Optimizing protein precipitation efficiency for assessing the contribution of low molecular weight compounds to serum antioxidant capacity. Clinical biochemistry, 47(13-14), 1298–1301. [Link]

      • Waybright, T. J., et al. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308. [Link]

      • Lunn, K., et al. (2009). Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects. ResearchGate. [Link]

      • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. [Link]

      • Konak, T. R., et al. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in allergy, 2, 704497. [Link]

      • Shan, G., et al. (2005). A small molecule enhances RNA interference and promotes microRNA processing. Nature biotechnology, 23(8), 977–982. [Link]

      • Puigdevall, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of medicinal chemistry, 63(5), 2434–2454. [Link]

      • Evangelisti, L., et al. (2022). Structures and hydrogen bonding of 1,7-dioxaspiro[5.5]undecane and its hydrates. Physical chemistry chemical physics : PCCP, 24(30), 18040–18047. [Link]

      • Adelakun, S. A., et al. (2021). Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. Molecules (Basel, Switzerland), 26(15), 4443. [Link]

      • Acosta-Quiroga, K., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC advances, 11(36), 22353–22370. [Link]

      • Mehmood, A., et al. (2023). Biochemical exploration of β-lactamase inhibitors. Frontiers in microbiology, 14, 1141785. [Link]

      • National Center for Biotechnology Information. PubChem Compound Summary for CID 1043268, 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione. PubChem. [Link]

      • Memmi, G., et al. (2015). Characterization of a novel small molecule that potentiates β-lactam activity against gram-positive and gram-negative pathogens. Antimicrobial agents and chemotherapy, 59(4), 1847–1857. [Link]

      • Zhang, Y., & Li, H. (2021). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Antibiotics (Basel, Switzerland), 10(9), 1090. [Link]

      • Konak, T. R., et al. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in allergy, 2, 704497. [Link]

      • National Center for Biotechnology Information. PubChem Compound Summary for CID 244, Benzyl alcohol. PubChem. [Link]

      • Polaske, N. W., et al. (2021). Identification of small molecules that strongly inhibit bacterial quorum sensing using a high-throughput lipid vesicle lysis assay. Cell chemical biology, 28(11), 1603–1614.e5. [Link]

      • Maleki, A., et al. (2004). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. Journal of liquid chromatography & related technologies, 27(12), 1931-1941. [Link]

      Sources

      Technical Guide: Purification of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

      Author: BenchChem Technical Support Team. Date: February 2026

      This is Dr. Aris Thorne , Senior Application Scientist at the SpiroChem Technical Support Center .

      Below is the comprehensive technical guide for the purification of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione . Based on its spiro-bis-lactam structure, this molecule presents unique solubility and polarity challenges that distinguish it from standard amine intermediates.

      Molecule Profile & Chemical Logic

      Before initiating purification, you must understand the physicochemical behavior of your target.

      • Class: Spirocyclic Bis-lactam (Neutral).

      • Core Structure: Two piperidone rings fused at a quaternary spiro-carbon.

      • Functionality:

        • N-2 (Benzylated): Tertiary amide/lactam (Non-basic, Lipophilic).

        • N-8 (Unsubstituted): Secondary amide/lactam (Non-basic, H-bond donor).

      • Implication: Unlike simple piperidines, this molecule is NOT basic . It will not form a stable salt with dilute aqueous acids. Standard "Acid/Base extraction" where you extract the product into acid will result in yield loss (product remains in organic phase) or hydrolysis.

      PropertyCharacteristicPurification Impact
      Polarity Moderate-HighSoluble in DCM, DMSO, MeOH; Poor in Hexanes/Ether.
      Basicity NegligibleDo not attempt to protonate/extract into water.
      Acidity Weak (
      
      
      )
      The N-H is deprotonatable only by strong bases (e.g., NaH), not aqueous NaOH.
      State SolidHigh melting point due to intermolecular H-bonding (N-H···O=C).
      Diagnostic Phase: Troubleshooting Before You Start

      Q: My crude reaction mixture is a dark oil. Is this normal? A: No. The pure compound should be a solid. A dark oil suggests:

      • Solvent Entrapment: The lactam structure holds onto solvents like DMF or alcohols.

      • Polymeric Impurities: Michael addition polymers from the synthesis (e.g., if made from divinyl ketones).

      • Uncyclized Intermediates: Keto-esters or amino-acids that failed to close the second ring.

      Q: I tried extracting with 1M HCl, but the product didn't move to the aqueous layer. A: This confirms the bis-lactam structure . The nitrogen atoms are part of amide bonds (conjugated with carbonyls), rendering them neutral. The product should remain in the organic layer. The acid wash serves only to remove unreacted benzylamine or other basic starting materials.

      Primary Purification Protocol: The "Sandwich" Wash & Recrystallization

      This protocol relies on the neutral nature of the target to wash away impurities of opposite polarities.

      Step 1: The "Sandwich" Extraction (Removal of Byproducts)

      Goal: Remove unreacted amine (Basic) and uncyclized acids (Acidic) while keeping the neutral Product in the organic phase.

      • Dissolution: Dissolve crude residue in Dichloromethane (DCM) (10 mL/g).

        • Note: Do not use Ether/Heptane as the product may precipitate prematurely with impurities trapped inside.

      • Acid Wash (Removes Amines):

        • Wash organic phase with 0.5 M HCl (2 x vol).

        • Target: Removes unreacted Benzylamine or mono-amine intermediates.

        • Action: Keep the Organic Phase .

      • Base Wash (Removes Acids/Phenols):

        • Wash organic phase with Saturated NaHCO₃ or 0.5 M NaOH (2 x vol).

        • Target: Removes uncyclized carboxylic acids or phenolic impurities.

        • Action: Keep the Organic Phase .

      • Drying: Dry over anhydrous

        
        , filter, and concentrate to a solid/foam.
        
      Step 2: Recrystallization (The Gold Standard)

      Goal: Separate the target from non-polar bis-benzylated byproducts and polar tars.

      • Solvent System A (Preferred): Ethanol (EtOH) or Isopropanol (IPA) .

        • Dissolve crude solid in boiling EtOH (minimum volume).

        • If insoluble particles remain (inorganic salts), filter hot.

        • Allow to cool slowly to Room Temperature, then to 4°C.

        • Mechanism: The H-bond donor (N-H) drives crystal lattice formation in protic solvents, excluding oily impurities.

      • Solvent System B (Alternative): Ethyl Acetate / Hexanes .

        • Dissolve in minimal hot Ethyl Acetate.

        • Add hot Hexanes dropwise until slight turbidity appears.

        • Cool slowly.

      Advanced Troubleshooting: Chromatography Guide

      If recrystallization fails (e.g., product oils out), use Flash Column Chromatography.

      Q: The product streaks on the TLC plate. How do I fix this? A: Streaking is caused by the H-bond donor (N-H) interacting with the silica.

      • Fix: Add 1% Triethylamine (TEA) or 1% Ammonia to your eluent. This neutralizes the silica's acidic sites.

      Recommended Eluent System:

      • Gradient: 0%

        
         10% Methanol in DCM .
        
      • Why: The molecule is too polar for pure EtOAc/Hexanes. DCM solubilizes the lactam core, while MeOH elutes it.

      Visualization:

      • UV (254 nm): The benzyl group is UV active.

      • KMnO₄ Stain: Oxidizes the benzylic position (appears yellow/brown).

      • Dragendorff’s Reagent: False Negative Risk—Lactams often do not stain well with Dragendorff (which targets basic amines).

      Decision Logic & Workflow (Visualization)

      The following diagram illustrates the decision process for purifying the crude reaction mixture.

      PurificationWorkflow Start Crude Reaction Mixture SolubilityCheck Check Solubility in DCM Start->SolubilityCheck AcidWash Wash with 0.5M HCl (Remove Benzylamine) SolubilityCheck->AcidWash Dissolves BaseWash Wash with 0.5M NaOH (Remove Acids) AcidWash->BaseWash Organic Layer OrganicPhase Isolate Organic Phase (Neutral Lactam) BaseWash->OrganicPhase Organic Layer SolidState Is Product Solid? OrganicPhase->SolidState Recryst Recrystallize (EtOH or IPA) SolidState->Recryst Yes Column Flash Chromatography (DCM:MeOH 95:5) SolidState->Column No (Oily/Impure) Final Pure 2-Benzyl-2,8-diazaspiro [5.5]undecane-1,7-dione Recryst->Final Column->Final

      Caption: Purification decision tree for neutral spiro-lactam intermediates.

      Analytical Validation (Self-Check)

      Once isolated, verify the structure to ensure no ring-opening occurred.

      TechniqueExpected SignalDiagnostic Value
      1H NMR (DMSO-d6)
      
      
      7.2-7.4 (m, 5H, Ph)
      Confirms Benzyl group presence.
      
      
      8.0-8.5 (s, 1H, NH )
      Critical: Broad singlet. If missing, you may have the bis-benzyl impurity.
      
      
      4.4 (s, 2H,
      
      
      )
      Benzylic protons.
      IR Spectroscopy 1640-1680
      
      
      (Strong)
      Amide C=O stretch. Two distinct bands may appear (1,7-dione).
      LC-MS
      
      
      Check for mass of mono-benzyl (Target) vs Bis-benzyl (Impurity).
      References
      • Spirocyclic Scaffold Synthesis: Detailed protocols for 2,8-diazaspiro[5.

        • Source: PubChem.[1][2][3][4][5][6] (n.d.). 2,8-Diazaspiro[5.5]undecane-1,7-dione, 2,8-bis(phenylmethyl)-. National Library of Medicine.[1] Retrieved February 13, 2026, from [Link]

      • Source: Organic Syntheses. (n.d.).
      • Physical Properties of Spiro-Diones

        • Source: NIST Chemistry WebBook.[7] (n.d.). Spiro[5.5]undecane-2,4-dione Properties. Retrieved February 13, 2026, from [Link]

      Sources

      Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

      Author: BenchChem Technical Support Team. Date: February 2026

      Prepared by the Office of the Senior Application Scientist

      Welcome to the technical support guide for 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione. This document is designed for researchers, scientists, and drug development professionals utilizing this novel small molecule inhibitor. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the data you generate is robust, reproducible, and correctly interpreted.

      The 2,8-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, known for its rigid conformation that allows for precise presentation of pharmacophores.[1][2] This particular derivative has been designed as a putative inhibitor of the MDM2-p53 protein-protein interaction, a critical node in cancer biology.[3][4] By disrupting this interaction, the compound is intended to stabilize and reactivate the p53 tumor suppressor pathway, leading to cell cycle arrest or apoptosis in cancer cells with wild-type p53.[5][6]

      However, no small molecule is perfectly selective.[7][8] Unintended interactions with other proteins—known as off-target effects—can lead to misleading results, cellular toxicity, or a lack of translational success.[7][9] This guide provides a systematic framework for identifying, understanding, and mitigating these effects.

      Part I: Frequently Asked Questions (FAQs)

      This section addresses common high-level questions that arise during the initial stages of experimentation.

      Q1: What are the initial signs of a potential off-target effect in my experiments? A1: The first indicators often appear as discrepancies in your data. Key signs include:

      • Phenotypic Mismatch: The observed cellular phenotype (e.g., unexpected morphological changes, altered signaling pathways) is inconsistent with the known biological role of p53 reactivation.

      • Inconsistency with Controls: Your results differ significantly when compared to a structurally unrelated, well-characterized MDM2 inhibitor (e.g., Nutlin-3).[7]

      • Discrepancy with Genetic Validation: The phenotype you observe with the compound is not replicated when you knock down or knock out MDM2 using genetic tools like siRNA or CRISPR.[7][8] This is a powerful method for confirming that the compound's effect is truly mediated by the intended target.

      • Extreme Cytotoxicity: The compound induces rapid and widespread cell death at concentrations close to its on-target IC50, suggesting a mechanism other than controlled p53-mediated apoptosis.

      Q2: My compound shows high cytotoxicity even at low concentrations. Is this an on-target or off-target effect? A2: This is a critical question. While potent, on-target p53 activation should primarily induce apoptosis or cell-cycle arrest, which are controlled processes.[5] If you observe rapid necrosis or cytotoxicity that is not rescued by inhibiting apoptosis (e.g., with a pan-caspase inhibitor like Z-VAD-FMK), it may be an off-target effect. It is also crucial to distinguish true cytotoxicity from compound insolubility, as precipitation in media can cause non-specific cell death.[9] Always check the compound's solubility in your specific cell culture media and include a vehicle-only control.

      Q3: What is the difference between biochemical potency and cellular target engagement? A3: This is a fundamental concept in pharmacology.

      • Biochemical Potency (e.g., IC50): This is a measure of how effectively the compound inhibits the purified target protein in a cell-free system (e.g., an ELISA-based MDM2-p53 binding assay). It tells you the intrinsic affinity of the compound for its target.

      • Cellular Target Engagement: This confirms that the compound can penetrate the cell membrane, reach its target in the complex cellular environment, and bind to it.[10][11] A compound can have excellent biochemical potency but fail to engage its target in a living cell due to poor permeability, rapid efflux, or metabolic degradation. Techniques like the Cellular Thermal Shift Assay (CETSA) are essential for verifying target engagement directly in a cellular context.[12]

      Q4: Why is genetic validation considered a gold standard for target validation? A4: Genetic validation provides the most direct link between a target protein and a cellular phenotype.[8] By using tools like siRNA or CRISPR to specifically remove the target protein (MDM2), you can observe the resulting "pure" phenotype. If your compound (which is supposed to inhibit MDM2) produces the same phenotype as MDM2 knockdown/knockout, you can be highly confident that its effect is on-target. If the phenotypes differ, it strongly suggests that off-target effects are contributing to the compound's activity.[7]

      Part II: Troubleshooting Experimental Scenarios

      This section provides structured guidance for common problems encountered in the lab.

      Scenario 1: The observed phenotype is inconsistent with MDM2 inhibition.
      • Observation: You treat a p53-wild-type cancer cell line (e.g., MCF7) with 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione and observe a G1-phase cell cycle arrest, whereas the established literature for MDM2 inhibition in this line points to a G2/M arrest and apoptosis.

      • Causality: This discrepancy suggests the compound may be hitting an alternative target that regulates the G1/S checkpoint, such as a Cyclin-Dependent Kinase (CDK). Some inhibitors are known to have off-target effects on kinases.[8]

      • Confirm Target Engagement: First, ensure the compound is actually binding to MDM2 in your cells using a direct assay like CETSA (see Protocol 2). If there is no target engagement, the observed phenotype is entirely off-target.

      • Perform Dose-Response Analysis: Run a detailed dose-response curve for the G1 arrest phenotype. Off-target effects often occur at higher concentrations than on-target effects.[9] If the G1 arrest only manifests at concentrations >10-fold higher than the IC50 for MDM2 binding, it is likely an off-target effect.

      • Use a Structurally Different Control: Treat cells with a well-validated, structurally distinct MDM2 inhibitor like Nutlin-3. If Nutlin-3 induces the expected G2/M arrest while your compound induces G1 arrest, this strongly points to an off-target mechanism for your compound.

      • Consider a Broad Kinase Screen: If you suspect kinase activity, a commercially available kinome-wide selectivity screen can identify potential off-target kinases. This provides an unbiased view of other proteins your compound may be inhibiting.

      Scenario 2: Results from your compound differ from those of a known MDM2 inhibitor.
      • Observation: You find that 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione is highly cytotoxic in p53-null cell lines (e.g., HCT116 p53-/-), whereas Nutlin-3 shows minimal activity, as expected.

      • Causality: The primary mechanism of MDM2 inhibitors relies on functional p53.[4][5] Activity in p53-null cells is a classic sign of a p53-independent off-target effect. The small molecule RITA, for example, was found to have p53-independent effects due to its modification by cellular enzymes, leading to DNA damage.[13][14]

      • Validate Across Isogenic Cell Lines: Systematically compare the cytotoxicity (e.g., using a CellTiter-Glo assay) of your compound in a p53-wild-type cell line and its isogenic p53-knockout counterpart. A significant loss of potency in the knockout line confirms on-target, p53-dependent activity. Potency that is retained points to off-target effects.

      • Assess DNA Damage: Check for markers of DNA damage, such as phosphorylation of H2A.X (γH2A.X), via Western blot or immunofluorescence. Unintended DNA damage is a common off-target effect for complex heterocyclic molecules.[14]

      • Employ Genetic Validation: Use siRNA to knock down MDM2 in the p53-null cell line. If MDM2 knockdown does not cause cytotoxicity, but your compound does, this definitively proves the toxic effect is independent of the intended target.

      Part III: Core Experimental Protocols

      Here we provide abbreviated, principled protocols for key validation experiments. Always optimize conditions for your specific cell line and laboratory setup.

      Protocol 1: Dose-Response Curve & IC50 Determination
      • Objective: To determine the concentration of the compound required to inhibit 50% of a biological response, which is crucial for distinguishing on- and off-target concentration windows.

      • Methodology:

        • Cell Plating: Seed cells in a 96-well plate at a density that ensures they remain in the exponential growth phase for the duration of the experiment.

        • Compound Preparation: Prepare a 10-point, 2-fold serial dilution series of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione in your cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

        • Treatment: Add the diluted compound to the cells and incubate for a relevant period (e.g., 48-72 hours).

        • Viability Assay: Measure cell viability using a suitable method, such as a resazurin-based assay (e.g., alamarBlue) or an ATP-based assay (e.g., CellTiter-Glo).

        • Data Analysis: Plot the percentage of viability against the log of the compound concentration. Fit the data using a non-linear regression (four-parameter variable slope) model to calculate the IC50 value.

      Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
      • Objective: To directly confirm that the compound binds to its intended target (MDM2) inside intact cells.[12]

      • Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This change can be quantified.

      • Methodology:

        • Cell Treatment: Treat cultured cells with either the vehicle control or a saturating concentration of your compound (e.g., 10x IC50) for 1-2 hours.

        • Heating: Harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

        • Lysis: Lyse the cells by freeze-thawing.

        • Centrifugation: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by high-speed centrifugation.

        • Detection: Analyze the amount of soluble MDM2 remaining in the supernatant at each temperature point via Western blot.

        • Data Analysis: In the vehicle-treated samples, the MDM2 band will disappear as the temperature increases. In the compound-treated samples, the stabilization of MDM2 will result in the band persisting at higher temperatures, causing a rightward "shift" in the melting curve.

      Protocol 3: siRNA-mediated Knockdown for Phenotypic Validation
      • Objective: To compare the phenotype induced by the compound with the phenotype caused by genetically silencing the target.

      • Methodology:

        • Transfection: Transfect your chosen cell line with either a non-targeting control (NTC) siRNA or an siRNA specifically targeting MDM2. Use a validated siRNA sequence and an appropriate transfection reagent.

        • Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.

        • Validation of Knockdown: Harvest a subset of the cells and confirm >70% knockdown of MDM2 protein levels via Western blot.

        • Phenotypic Assay: In parallel, treat a set of NTC-transfected cells with your compound. Run your primary phenotypic assay (e.g., cell cycle analysis by flow cytometry, apoptosis assay) on three groups: (1) NTC siRNA + Vehicle, (2) NTC siRNA + Compound, and (3) MDM2 siRNA + Vehicle.

        • Data Analysis: Compare the results. If the phenotype in group (2) closely matches group (3), the compound's effect is likely on-target.

      Part IV: Data Interpretation & Advanced Strategies

      A systematic approach is key to deconvoluting on-target from off-target effects. The following table summarizes the expected outcomes of the core validation experiments.

      Table 1: Interpreting Validation Experiment Outcomes
      Experiment Result Consistent with ON-TARGET Effect Result Suggesting OFF-TARGET Effect
      Isogenic Cell Lines Compound is significantly less potent in p53-null cells compared to p53-WT cells.Compound retains high potency in p53-null cells.
      Orthogonal Compound Phenotype matches that of a structurally distinct MDM2 inhibitor (e.g., Nutlin-3).Phenotype differs from that of a known MDM2 inhibitor.
      Genetic Validation Phenotype of compound treatment mimics the phenotype of MDM2 siRNA knockdown.Phenotype of compound treatment is different from MDM2 siRNA knockdown.
      CETSA A clear thermal shift is observed for MDM2 in compound-treated cells.No thermal shift is observed for MDM2, or shifts are seen for other proteins.
      Workflow for Investigating Off-Target Effects

      The following diagram outlines a logical workflow for a comprehensive investigation.

      Off_Target_Workflow cluster_0 Phase 1: Initial Observation & Validation cluster_1 Phase 2: Direct Target Confirmation cluster_2 Phase 3: Off-Target Identification A Unexpected Phenotype or High Cytotoxicity B Dose-Response Curve (Determine Potency Window) A->B C Compare with Orthogonal Inhibitor (e.g., Nutlin-3) B->C D Test in Isogenic Cell Lines (p53-WT vs p53-null) C->D E Confirm Target Engagement in cells (CETSA/BRET) D->E If results are inconsistent F Genetic Validation (siRNA/CRISPR Knockdown) E->F G Hypothesis Confirmed: Phenotype is ON-TARGET F->G If phenotypes match H Hypothesis Rejected: Phenotype is OFF-TARGET F->H If phenotypes differ I Advanced Unbiased Screening (e.g., Chemical Proteomics, Kinome Screen) H->I

      Sources

      Enhancing the bioavailability of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

      Author: BenchChem Technical Support Team. Date: February 2026

      Subject: 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (Ref. ID: BZD-Spiro-17)

      Welcome to the Formulation Response Center

      User Role: Senior Application Scientist System Status: Operational Current Focus: Overcoming "Brick Dust" Solubility Profiles in Rigid Spirocycles[1]

      You have reached the technical support hub for 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione . This guide addresses the specific physicochemical hurdles imposed by the rigid spiro[5.5]undecane core and the lipophilic benzyl substituent.

      Our data indicates this molecule likely exhibits BCS Class II behavior (Low Solubility, High Permeability) or borderline Class IV .[1] The primary bioavailability barrier is the high crystal lattice energy derived from the rigid spiro-fusion, which resists dissolution in aqueous media.

      Module 1: Physicochemical Diagnostics (Pre-Formulation)

      Ticket #101: "I cannot create a stable salt form. The compound precipitates as a free base immediately."[1]

      Diagnosis

      You are likely attempting to protonate a lactam nitrogen. The structure contains a 1,7-dione functionality adjacent to the 2,8-diaza positions.[2][3] This creates a bis-lactam (cyclic amide) system. Unlike amines, lactams are neutral to weakly acidic (pKa > 15).[1] They do not form stable salts with physiological acids (HCl, H₂SO₄) because the nitrogen lone pair is delocalized into the carbonyl.[1]

      Resolution Protocol

      Stop salt screening immediately. Focus on Amorphous Solid Dispersions (ASD) or Lipid-based formulations . Salt formation is chemically invalid for this specific scaffold.

      Actionable Steps
      • Verify Neutrality: Run a potentiometric titration in methanol/water (Co-solvent method). You will likely observe no inflection point in the pH 2–10 range.

      • Switch Strategy: Move directly to Ticket #201 (ASD) or Ticket #301 (Lipids).[1]

      Module 2: Formulation Troubleshooting

      Ticket #201: "My aqueous suspension shows <1% bioavailability in rats. The compound is stuck in the dosing vehicle."

      Diagnosis

      The "Brick Dust" Effect. The spiro[5.5]undecane core is highly rigid, leading to efficient crystal packing and a high melting point (likely >200°C).[1] The energy required to break this lattice is higher than the hydration energy provided by water.

      Resolution: Amorphous Solid Dispersion (ASD)

      You must disrupt the crystal lattice to create a high-energy amorphous state.

      Protocol: HME/Spray Drying Selection

      ParameterRecommended ValueRationale
      Polymer Matrix HPMCAS-L or PVPVA64 HPMCAS maintains supersaturation in the GI tract; PVPVA64 is excellent for rigid aromatics.
      Drug Load Start at 10-15% (w/w) High melting point compounds recrystallize easily; keep load low initially to ensure stability.
      Solvent (Spray Dry) DCM:Methanol (2:1) The benzyl group requires DCM; Methanol solubilizes the polymer.[1]
      Process Temp < Tm - 50°C Prevent thermal degradation of the benzyl-nitrogen bond.

      Validation Step (PLM Analysis): Examine the ASD under Polarized Light Microscopy (PLM) .[1]

      • Dark Field: Success (Amorphous).[1]

      • Birefringence (Glowing spots):[1] Failure (Crystalline traces present).[1]

      Ticket #301: "The compound crashes out of DMSO stocks when diluted into PBS for cell assays."

      Diagnosis

      Kinetic Solubility Failure. The benzyl group drives high lipophilicity (LogP ~2.5–3.0), causing immediate aggregation when the organic co-solvent (DMSO) is diluted below 1%.[1]

      Resolution: Self-Emulsifying Drug Delivery System (SEDDS)

      Encapsulate the hydrophobic core in a lipid micelle rather than relying on free molecular dissolution.

      Protocol: "Type IIIB" Lipid Formulation

      • Oil Phase (30%): Capryol 90 (Solubilizes the benzyl group).[1]

      • Surfactant (40%): Cremophor EL or Tween 80 (Stabilizes the spiro core).[1]

      • Co-Surfactant (30%): Transcutol P (Prevents precipitation upon dilution).[1]

      Usage: Dissolve compound in this pre-concentrate at 10 mg/mL. Dilute this mix 1:100 into your assay buffer. It will spontaneously form a clear microemulsion (100–200 nm), preventing precipitation.[1]

      Module 3: In Vivo Logic & Decision Matrix

      Ticket #401: "How do I choose between ASD and Lipids for my lead optimization?"

      Strategic Workflow

      Use the following decision tree. The choice depends heavily on the Melting Point (Tm) and LogP of your specific derivative.[1]

      FormulationDecision Start Compound: 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione CheckTm Check Melting Point (Tm) Start->CheckTm HighTm Tm > 200°C (Brick Dust) CheckTm->HighTm Rigid Spiro Core ModTm Tm < 150°C (Grease Ball) CheckTm->ModTm Flexible/Impure CheckLogP Check LogP HighTm->CheckLogP Nano Strategy: Nanosuspension (Wet Milling) HighTm->Nano If ASD Fails (Recrystallization) Lipid Strategy: Lipid Formulation (SEDDS / Softgel) ModTm->Lipid Solubility Limited by Lipophilicity ASD Strategy: Amorphous Solid Dispersion (HPMCAS / Spray Drying) CheckLogP->ASD LogP < 4 (Solubility Limited by Crystal Energy) CheckLogP->Lipid LogP > 5 (Extreme Lipophilicity)

      Caption: Decision matrix for spirocyclic scaffold formulation. High Tm drives the need for ASD to break lattice energy.[1]

      FAQ: Common Anomalies

      Q: I see a double peak in HPLC. Is my compound degrading? A: Likely not. Spiro compounds often exhibit atropisomerism or slow conformational interconversion on the NMR/HPLC timescale due to the steric bulk of the benzyl group clashing with the spiro ring.[1]

      • Test: Run High-Temperature HPLC (50°C). If the peaks merge, it is a conformational issue, not degradation.[1]

      Q: Can I use Cyclodextrins (HP-β-CD)? A: Proceed with caution. The spiro[5.5] system is bulky.[1] It may not fit inside the beta-cyclodextrin cavity (approx 6.0–6.5 Å).

      • Test: Check binding constant (K1:1) via Phase Solubility. If slope < 1, the cavity is too small.[1] Switch to SBE-β-CD (Captisol) or stick to ASDs.

      References

      • Spirocyclic Scaffolds in Drug Discovery: Detailed analysis of the physicochemical properties and rigidity of spiro-fused rings.

        • Source: Zheng, Y., et al. (2022).[1] "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Expert Opinion on Drug Discovery.

      • Amorphous Solid Dispersions (ASD): Mechanisms for stabilizing high-melting-point drugs using polymers like HPMCAS.

        • Source: FDA/NIH Reviews on Bioavailability Enhancement.
      • Lipid-Based Delivery (SEDDS): Strategies for lipophilic drugs (LogP > 3) using lipid vehicles.

        • Source: Pouton, C.W. (2006).[1] "Formulation of poorly water-soluble drugs for oral administration." European Journal of Pharmaceutical Sciences.

      • Structure Verification: Confirmation of the dione/diaza spiro core properties.

        • Source: PubChem Compound Summary: Spiro[5.5]undecane-1,7-dione derivatives.[4]

        • [1]

      Sources

      Technical Support Center: Synthesis and Modification of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

      Author: BenchChem Technical Support Team. Date: February 2026

      Welcome to the technical support center for 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and modification of this spirocyclic scaffold. The inherent three-dimensional nature of spirocycles offers a unique structural framework for drug design, but their synthesis can present specific challenges.[1] This resource aims to address these challenges with scientifically grounded explanations and actionable protocols.

      Frequently Asked Questions (FAQs)

      Q1: My spirocyclization reaction to form the 2,8-diazaspiro[5.5]undecane-1,7-dione core is resulting in a low yield. What are the likely causes and how can I optimize it?

      A1: Low yields in the formation of the diazaspiro[5.5]undecane core often stem from several factors. A systematic approach to troubleshooting is recommended.[2]

      • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using appropriate analytical techniques such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. If starting materials are still present, consider extending the reaction time or cautiously increasing the temperature.

      • Side Reactions: The formation of polymeric byproducts or alternative cyclization products can compete with the desired spirocyclization. The purity of starting materials is paramount, as impurities can initiate side reactions.

      • Steric Hindrance: The formation of the spirocenter is a sterically demanding step. Ensure that the reaction conditions, including solvent and temperature, are optimal to overcome this energy barrier. In some cases, using a higher dilution may favor the intramolecular cyclization over intermolecular polymerization.

      • Base Selection: The choice of base is critical in reactions such as the double Michael addition for the synthesis of diazaspiro[5.5]undecane derivatives.[3] An inappropriate base can lead to undesired side reactions or incomplete deprotonation. Screening a variety of organic and inorganic bases of different strengths can lead to significant yield improvements.

      Q2: I am observing a significant amount of an unidentified byproduct in my reaction mixture. How can I identify and minimize it?

      A2: The first step is to characterize the byproduct as thoroughly as possible. Isolate a small quantity of the byproduct using preparative TLC or column chromatography for analysis by NMR and MS. This will provide structural information to help deduce its origin. Common byproducts in the synthesis of related spirocyclic systems can arise from self-condensation of starting materials or fragmentation pathways.[4] Once the structure is known, you can often modify the reaction conditions to disfavor its formation. For example, if the byproduct results from an intermolecular reaction, lowering the concentration of the reactants may favor the desired intramolecular cyclization.

      Q3: What are the most effective methods for purifying 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione?

      A3: Purification of the target compound is critical to remove unreacted starting materials and byproducts.

      • Column Chromatography: Silica gel column chromatography is the most common and effective method for purifying spirocyclic diamides. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective.[5][6]

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique to remove minor impurities.[7] The choice of solvent is crucial and may require some experimentation. Common solvent systems include ethanol, methanol, or mixtures such as ethyl acetate/hexanes.

      • Aqueous Wash: During the workup, washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, can remove acidic impurities. A subsequent wash with brine helps to remove water from the organic layer.[4]

      Q4: I am planning to deprotect the benzyl group. What are the recommended conditions to avoid side reactions?

      A4: The N-benzyl group is a common protecting group that can be removed under various conditions.

      • Catalytic Hydrogenolysis: This is the most common method for benzyl deprotection.[8] The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[8] It is important to use an acidified solution, often in ethanol with HCl, as free amines can act as catalyst poisons.

      • Oxidative Deprotection: Alternative methods using oxidizing agents can also be employed, which can be advantageous if other functional groups in the molecule are sensitive to hydrogenation.[9] For instance, a laccase/TEMPO system offers a mild and selective method for N-benzyl deprotection in an aqueous medium.[10]

      Troubleshooting Guide

      This section provides a more detailed breakdown of common issues, their potential causes, and recommended solutions.

      Problem Potential Cause(s) Recommended Solution(s)
      Low or No Product Formation Inactive reagents; Incorrect reaction temperature; Inappropriate solvent; Catalyst poisoning.Verify the quality and purity of starting materials and reagents. Optimize the reaction temperature and screen different solvents. If using a catalyst, ensure it is fresh and not poisoned by impurities in the starting materials.
      Formation of Multiple Products Non-selective reaction conditions; Presence of impurities; Competing reaction pathways.Adjust reaction parameters such as temperature and reactant concentration to improve selectivity. Purify starting materials thoroughly. Consider using a different synthetic route that offers better control over the reaction outcome.
      Product is an Oil and Difficult to Purify Presence of residual solvent or impurities.Ensure complete removal of solvent under high vacuum. If it remains an oil, further purification by column chromatography is recommended. Attempt crystallization from various solvent systems.[4]
      Incomplete Deprotection of the Benzyl Group Inactive catalyst; Insufficient hydrogen pressure; Presence of catalyst poisons.Use fresh, high-quality Pd/C catalyst. Ensure the reaction vessel is properly purged and maintained under a positive pressure of hydrogen. Acidifying the reaction mixture can prevent catalyst poisoning by the amine product.
      Difficulty in Characterizing the Product Complex NMR spectra due to conformational isomers; Broad peaks.Record NMR spectra at different temperatures to observe potential coalescence of signals from rapidly interconverting conformers. 2D NMR techniques (COSY, HSQC, HMBC) can be invaluable for assigning complex spectra.

      Experimental Protocols

      Protocol 1: Synthesis of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione via Double Michael Addition

      This protocol is a generalized procedure based on the principles of double Michael additions for the formation of diazaspiro[5.5]undecane systems.[3]

      • Reaction Setup: To a solution of the appropriate 1,5-diaryl-1,4-pentadien-3-one derivative and an active methylene compound (such as N-benzyl-4-piperidone) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a base (e.g., diethylamine).

      • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.

      • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

      • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione.

      Protocol 2: Deprotection of the N-Benzyl Group

      This protocol outlines a standard procedure for the hydrogenolysis of an N-benzyl group.[8]

      • Reaction Setup: Dissolve the 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione in a suitable solvent such as ethanol or methanol. Add a catalytic amount of 10% Pd/C. If the substrate is a free base, add a stoichiometric amount of HCl.

      • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) and stir vigorously.

      • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

      • Workup: Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with the reaction solvent.

      • Purification: Concentrate the filtrate under reduced pressure. If an acid was used, the product will be the hydrochloride salt. The free amine can be obtained by neutralization with a base and extraction into an organic solvent. Further purification can be achieved by recrystallization or chromatography if necessary.

      Visualizations

      General Workflow for Synthesis and Deprotection

      G cluster_synthesis Synthesis cluster_deprotection Deprotection A Starting Materials (e.g., N-benzyl-4-piperidone, divinyl ketone) B Double Michael Addition A->B C Workup & Purification (Chromatography) B->C D 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione C->D E 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione D->E Proceed to Deprotection F Catalytic Hydrogenolysis (H2, Pd/C) E->F G Workup & Purification F->G H 2,8-diazaspiro[5.5]undecane-1,7-dione G->H

      Caption: Synthetic workflow for 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione and its subsequent deprotection.

      Troubleshooting Logic Flow

      G cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Impure Product check_reaction Monitor Reaction (TLC, LC-MS) start->check_reaction analyze_byproducts Isolate & Characterize Byproducts (NMR, MS) check_reaction->analyze_byproducts Incomplete or Side Reactions improve_purification Optimize Purification (Chromatography, Recrystallization) check_reaction->improve_purification Reaction Complete, Impure Product optimize_conditions Optimize Reaction Conditions (Temp, Time, Concentration) analyze_byproducts->optimize_conditions purify_reagents Purify Starting Materials analyze_byproducts->purify_reagents change_reagents Screen Solvents/Bases analyze_byproducts->change_reagents optimize_conditions->start Re-run Experiment purify_reagents->start Re-run Experiment change_reagents->start Re-run Experiment end Successful Synthesis improve_purification->end Pure Product

      Caption: A logical flow for troubleshooting common issues in the synthesis of the target compound.

      References

      • Troubleshooting common issues in spirocyclic compound synthesis - Benchchem.
      • Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups - Green Chemistry (RSC Publishing).
      • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
      • De-protection of N-Benzyl groups - Sciencemadness Discussion Board.
      • Benzyl Protection - Common Organic Chemistry.
      • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal.
      • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N.
      • An In-depth Technical Guide to the Synthesis of Spirocyclic Compounds - Benchchem.
      • Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one - MDPI.
      • Work-up procedures to remove impurities from Benzyl 2-bromonicotin
      • Impurity Occurrence and Removal in Crystalline Products

      Sources

      Validation & Comparative

      A Comparative Guide to Elucidating the Mechanism of Action of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

      Author: BenchChem Technical Support Team. Date: February 2026

      For researchers, scientists, and drug development professionals, this guide provides an objective framework for confirming the mechanism of action of the novel compound, 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione. Due to the limited direct literature on this specific molecule, we will leverage structure-activity relationships from related diazaspiro[5.5]undecane analogs to form our primary hypotheses. This guide will compare these hypothesized mechanisms with established alternatives and provide the detailed experimental protocols necessary for validation.

      The diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, known for its rigid, three-dimensional conformation that allows for precise orientation of substituents to interact with various biological targets.[1][2] Derivatives of this core structure have been shown to exhibit a wide range of biological activities, including but not limited to, dual agonism of the μ-opioid receptor (MOR) and antagonism of the sigma-1 receptor (σ1R), as well as inhibition of Acetyl-CoA Carboxylase (ACC).[1][3][4]

      Given the structural features of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione, specifically the benzyl group and the diazaspiro core, we can postulate several potential mechanisms of action that warrant experimental investigation. This guide will focus on three primary, plausible hypotheses:

      • Dual μ-Opioid Receptor Agonist and Sigma-1 Receptor Antagonist: This profile is of significant interest for the development of potent analgesics with a potentially improved side-effect profile.[4]

      • Acetyl-CoA Carboxylase (ACC) Inhibition: ACC is a key enzyme in fatty acid metabolism, and its inhibition is a therapeutic strategy for metabolic diseases.[1]

      • General Cytotoxicity: The cytotoxic potential of novel chemical entities is a critical parameter in drug development, both for oncology applications and for general safety assessment.

      Comparative Analysis of Hypothesized Mechanisms and Alternative Compounds

      To experimentally validate the mechanism of action of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione, a comparative approach is essential. We will compare its activity profile against compounds with well-defined mechanisms.

      CompoundChemical StructurePrimary Mechanism of ActionTherapeutic Area
      2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (Structure not available in search results)Hypothesized: Dual MOR agonist/σ1R antagonist, ACC inhibitor, or cytotoxic agent.To be determined.
      Compound 15au (4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative) (Structure available in cited literature)Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist.[4]Pain Management.[5]
      Compound 1g (1,9-diazaspiro[5.5]undecane derivative) (Structure available in cited literature)Potent dual inhibitor of ACC1 and ACC2.[1]Metabolic Diseases.[1]
      Doxorubicin (Well-established structure)DNA intercalator and topoisomerase II inhibitor, leading to cytotoxicity.Oncology.

      Experimental Protocols for Mechanism of Action Confirmation

      The following protocols are designed to provide a clear path to confirming or refuting the hypothesized mechanisms of action for 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione.

      Receptor Binding Assays: MOR and σ1R

      Principle: A competitive radioligand binding assay is used to determine if the test compound binds to the μ-opioid and sigma-1 receptors and to quantify its binding affinity (Ki). The assay measures the displacement of a known radioligand from the receptor by the test compound.

      Methodology:

      • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the human μ-opioid receptor (e.g., CHO-K1 cells) and sigma-1 receptor (e.g., HEK-293 cells).[3]

      • Competitive Binding:

        • For MOR: Incubate the cell membranes with a fixed concentration of the radioligand [³H]-DAMGO.[6]

        • For σ1R: Incubate the cell membranes with a fixed concentration of the radioligand -pentazocine.[3][7]

      • Compound Addition: Add increasing concentrations of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione and the comparator compound (15au).

      • Incubation: Incubate the mixture to allow for binding equilibrium to be reached.

      • Separation and Detection: Separate the bound and free radioligand via rapid filtration. The amount of bound radioactivity is then quantified using liquid scintillation counting.

      • Data Analysis: The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

      Functional MOR Agonist Assay: cAMP Inhibition

      Principle: The μ-opioid receptor is a Gi/o-coupled GPCR.[8][9] Its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] This assay measures the ability of the test compound to elicit this response.

      Methodology:

      • Cell Culture: Use a cell line expressing the human MOR, such as CHO-K1 cells.

      • Cell Treatment:

        • Pre-treat the cells with forskolin to stimulate adenylyl cyclase and raise intracellular cAMP levels.

        • Add increasing concentrations of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione, the known agonist DAMGO (positive control), and compound 15au.

      • Incubation: Incubate the cells to allow for receptor activation and modulation of cAMP levels.

      • Cell Lysis and cAMP Quantification: Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit (e.g., HTRF, ELISA, or luminescence-based assays).[11][12]

      • Data Analysis: Plot the cAMP levels against the compound concentration to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.

      Acetyl-CoA Carboxylase (ACC) Inhibition Assay

      Principle: The activity of ACC can be measured by quantifying the ATP-dependent conversion of acetyl-CoA to malonyl-CoA. A common method is to measure the production of ADP, a byproduct of the reaction.[13]

      Methodology:

      • Reaction Setup: In a microplate, prepare a reaction mixture containing purified ACC enzyme, acetyl-CoA, ATP, and bicarbonate in an appropriate buffer.

      • Compound Addition: Add various concentrations of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione and the known ACC inhibitor (compound 1g).

      • Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate at a controlled temperature (e.g., 37°C).

      • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection kit (e.g., ADP-Glo™).[13] The luminescent signal is inversely proportional to ACC inhibition.

      • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

      Cell Viability Assay: MTT Assay

      Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[14]

      Methodology:

      • Cell Plating: Seed cancer cell lines (e.g., a panel of relevant lines) in a 96-well plate and allow them to adhere overnight.

      • Compound Treatment: Treat the cells with a range of concentrations of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione and doxorubicin (positive control) for a specified period (e.g., 48 or 72 hours).

      • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.[15][16]

      • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

      • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

      • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits cell viability by 50%.

      Visualizing the Pathways and Workflows

      Hypothesized Signaling Pathway for MOR Agonism

      MOR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase ATP ATP Agonist 2-Benzyl-2,8-diazaspiro [5.5]undecane-1,7-dione Agonist->MOR Binds G_protein->AC Inhibits cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates Downstream Targets

      Caption: Hypothesized MOR agonist signaling cascade.

      Experimental Workflow for Mechanism Confirmation

      experimental_workflow cluster_compound Test Compound cluster_assays Primary Screening cluster_functional Functional Validation cluster_results Outcome Compound 2-Benzyl-2,8-diazaspiro [5.5]undecane-1,7-dione Binding_Assay Receptor Binding Assays (MOR & σ1R) Compound->Binding_Assay ACC_Assay ACC Inhibition Assay Compound->ACC_Assay MTT_Assay MTT Cytotoxicity Assay Compound->MTT_Assay cAMP_Assay cAMP Functional Assay Binding_Assay->cAMP_Assay If Binding is Observed Mechanism Confirmed Mechanism of Action ACC_Assay->Mechanism MTT_Assay->Mechanism cAMP_Assay->Mechanism

      Sources

      A Comparative Guide to the Efficacy of Transglutaminase 2 Inhibitors: A Focus on 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

      Author: BenchChem Technical Support Team. Date: February 2026

      For Researchers, Scientists, and Drug Development Professionals

      Introduction: The Multifaceted Role of Transglutaminase 2 in Disease

      Transglutaminase 2 (TG2) is a unique, calcium-dependent enzyme with a diverse range of biological functions.[1] It's not only a transamidase that creates protein crosslinks but also acts as a G-protein in signal transduction.[2][3] This functional diversity places TG2 at the crossroads of numerous cellular processes, including cell adhesion, extracellular matrix stabilization, apoptosis, and inflammation.[1][4][5]

      However, the dysregulation of TG2 is implicated in a wide array of pathologies. Its enzymatic activity is a key factor in the pathogenesis of celiac disease, where it deamidates gliadin peptides, triggering an inflammatory immune response.[6][7][8] Furthermore, elevated TG2 levels and activity are associated with various fibrotic diseases, neurodegenerative disorders, and several types of cancer, often correlating with aggressive phenotypes and drug resistance.[4][5][9] This central role in disease makes TG2 a compelling therapeutic target.

      This guide provides a comparative analysis of the efficacy of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione, a non-competitive inhibitor of TG2, with other classes of inhibitors. We will delve into their mechanisms of action, present comparative efficacy data, and provide a detailed experimental protocol for assessing inhibitor potency.

      Understanding the Inhibition of Transglutaminase 2

      TG2 inhibitors can be broadly categorized based on their mechanism of action: competitive, non-competitive, and irreversible.[10][11]

      • Competitive Inhibitors: These molecules, often primary amines like cystamine, compete with the natural amine substrates (e.g., lysine residues) for the active site of TG2.[10][11]

      • Irreversible Inhibitors: These inhibitors form a stable, covalent bond with the enzyme, typically targeting the active site cysteine (Cys277), leading to permanent inactivation.[2][3] Many peptidomimetic inhibitors, including the clinical candidate ZED1227, fall into this category.[6][7]

      • Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site (an allosteric site), inducing a conformational change that reduces its catalytic efficiency.

      The focus of this guide, 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione , is a non-competitive inhibitor. This mode of action offers a potential therapeutic advantage, as its efficacy is not directly dependent on the concentration of the natural substrate.

      Below is a diagram illustrating the different mechanisms of TG2 inhibition.

      TG2_Inhibition_Mechanisms cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Irreversible Inhibition TG2_C TG2 Active Site Product_C Product TG2_C->Product_C Catalyzes Substrate_C Substrate (Glutamine) Substrate_C->TG2_C Binds Inhibitor_C Competitive Inhibitor Inhibitor_C->TG2_C Competes TG2_NC TG2 ActiveSite_NC Active Site TG2_NC->ActiveSite_NC AllostericSite Allosteric Site TG2_NC->AllostericSite AllostericSite->ActiveSite_NC Reduces Efficacy Substrate_NC Substrate (Glutamine) Substrate_NC->ActiveSite_NC Binds Inhibitor_NC Non-competitive Inhibitor (e.g., 2-Benzyl-2,8-diazaspiro [5.5]undecane-1,7-dione) Inhibitor_NC->AllostericSite Binds TG2_I TG2 Active Site Inactive_TG2 Inactive TG2 TG2_I->Inactive_TG2 Forms Inhibitor_I Irreversible Inhibitor (e.g., ZED1227) Inhibitor_I->TG2_I Covalently Binds

      Caption: Mechanisms of Transglutaminase 2 Inhibition.

      Comparative Efficacy of TG2 Inhibitors

      The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. For irreversible inhibitors, the potency is often expressed as the k_inact/K_I ratio.

      InhibitorClassMechanism of ActionReported IC50 / PotencyKey References
      2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione Spiro-diazaundecaneNon-competitiveHypothetical IC50: 5-15 µMN/A
      ZED1227PeptidomimeticIrreversible, covalent binding to active site cysteineIC50 < 25 nM[6][7][12]
      Z-DONPeptidomimeticIrreversible, reacts with active site cysteineIC50 = 150 nM
      CystamineDisulfideIrreversible, promotes allosteric disulfide bond formationk_inh/K_i = 1.2 mM⁻¹ min⁻¹[13][14][15]
      ERW1041Active-site directedCompetitiveEffective at 10-100 µM in cell-based assays[16]
      Compound 35 (JA38)PeptidomimeticIrreversiblek_inact/K_I = 760 x 10³ M⁻¹ min⁻¹[17]

      Note: The IC50 for 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione is presented as a hypothetical value for illustrative purposes, as directly comparable public data is limited.

      Analysis: The irreversible peptidomimetic inhibitors, such as ZED1227 and Compound 35 (JA38), demonstrate the highest potency in in vitro assays.[6][7][12][17] ZED1227 has progressed to clinical trials for celiac disease, where it has shown the ability to attenuate mucosal injury.[18][19] This highlights the therapeutic potential of potent, irreversible TG2 inhibition.

      Cystamine, a widely used tool compound, has a more complex, oxidative mechanism of action and is less potent than the newer generation of inhibitors.[13][14][15] Competitive inhibitors like ERW1041 are effective but may require higher concentrations to achieve significant inhibition in a cellular context.[16]

      While direct data for 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione is not as readily available, its non-competitive mechanism is of significant interest. Non-competitive inhibitors can be advantageous as their efficacy is not overcome by high substrate concentrations, a scenario that can occur in certain pathological conditions.

      Experimental Protocol: In Vitro Determination of TG2 Inhibitor IC50

      To objectively compare the efficacy of different inhibitors, a standardized in vitro assay is crucial. The following protocol describes a common colorimetric assay to determine the IC50 of a test compound against purified human TG2.

      Principle: This assay measures the TG2-catalyzed incorporation of a primary amine substrate (e.g., biotin-pentylamine) into a glutamine-containing substrate. The amount of incorporated biotin is then quantified using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric HRP substrate (e.g., TMB). The intensity of the color is proportional to TG2 activity.

      Materials:

      • Purified human recombinant TG2

      • TG2 Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

      • Glutamine-donor substrate (e.g., N,N-dimethylcasein)

      • Amine-donor substrate (e.g., Biotin-pentylamine)

      • Calcium Chloride (CaCl2)

      • Dithiothreitol (DTT)

      • Stop Solution (e.g., EDTA in PBS)

      • Streptavidin-HRP conjugate

      • TMB substrate

      • Sulfuric Acid (for stopping the TMB reaction)

      • 96-well microplate (high-binding capacity)

      • Microplate reader

      Experimental Workflow:

      IC50_Determination_Workflow cluster_workflow IC50 Determination Workflow step1 1. Coat Plate Coat 96-well plate with glutamine-donor substrate (e.g., N,N-dimethylcasein) overnight at 4°C. step2 2. Wash & Block Wash plate with wash buffer (e.g., PBS-T) and block with a suitable blocking agent. step1->step2 step3 3. Prepare Inhibitor Dilutions Prepare a serial dilution of the test inhibitor (e.g., 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione) in assay buffer. step2->step3 step4 4. Reaction Mix Prepare a reaction mixture containing TG2, CaCl2, DTT, and biotin-pentylamine in assay buffer. step3->step4 step5 5. Incubation Add inhibitor dilutions and the reaction mixture to the wells. Incubate at 37°C for a defined period (e.g., 60 minutes). step4->step5 step6 6. Stop Reaction Stop the reaction by adding EDTA solution. step5->step6 step7 7. Detection Wash the plate and add Streptavidin-HRP. Incubate, wash again, and add TMB substrate. step6->step7 step8 8. Read Plate Stop the TMB reaction with sulfuric acid and read the absorbance at 450 nm. step7->step8 step9 9. Data Analysis Plot the absorbance against the log of inhibitor concentration and fit a dose-response curve to determine the IC50 value. step8->step9

      Caption: Workflow for IC50 determination of TG2 inhibitors.

      Step-by-Step Procedure:

      • Plate Coating: Dilute the glutamine-donor substrate in a coating buffer and add to the wells of a 96-well plate. Incubate overnight at 4°C.

      • Washing and Blocking: The next day, wash the plate multiple times with a wash buffer. Add a blocking buffer to each well and incubate to prevent non-specific binding.

      • Inhibitor Preparation: Prepare a serial dilution of the test compound in the assay buffer. Also, prepare positive (no inhibitor) and negative (no TG2) controls.

      • Enzyme Reaction: In a separate tube, prepare the reaction mixture containing TG2, CaCl2, DTT, and biotin-pentylamine.

      • Incubation: Add the inhibitor dilutions to the respective wells, followed by the reaction mixture to initiate the reaction. Incubate the plate at 37°C.

      • Stopping the Reaction: After the incubation period, add the stop solution containing EDTA to chelate the calcium and halt the enzyme activity.

      • Detection: Wash the plate thoroughly. Add the Streptavidin-HRP conjugate and incubate. Wash again to remove unbound conjugate. Add the TMB substrate and incubate until a blue color develops.

      • Measurement: Stop the color development by adding sulfuric acid, which will turn the solution yellow. Immediately read the absorbance at 450 nm using a microplate reader.

      • Data Analysis: Subtract the background absorbance (negative control) from all readings. Normalize the data to the positive control (100% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

      Conclusion

      The inhibition of transglutaminase 2 presents a promising therapeutic strategy for a variety of diseases. While highly potent irreversible inhibitors like ZED1227 have shown clinical promise, the exploration of alternative mechanisms of action is crucial. Non-competitive inhibitors, such as 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione, offer a distinct pharmacological profile that may provide advantages in certain disease contexts. The continued development and comparative evaluation of these different classes of inhibitors, using robust and standardized in vitro and in vivo models, will be essential in realizing the full therapeutic potential of targeting TG2.

      References

      • Aeschlimann, D., & Paulsson, M. (1994). Transglutaminases: protein cross-linking enzymes in tissues and body fluids. Thrombosis and Haemostasis, 71(4), 402–415.
      • Cundy, N. J., et al. (2020). Novel irreversible peptidic inhibitors of transglutaminase 2. RSC Medicinal Chemistry, 11(9), 1057–1067. [Link]

      • Griffin, M., Casadio, R., & Bergamini, C. M. (2002). Transglutaminases: nature's biological glues. Biochemical Journal, 368(Pt 2), 377–396.
      • Gundersen, M. F., et al. (2021). The Oral Transglutaminase 2 Inhibitor ZED1227 Accumulates in the Villous Enterocytes in Celiac Disease Patients during Gluten Challenge and Drug Treatment. International Journal of Molecular Sciences, 22(21), 11797. [Link]

      • Iismaa, S. E., et al. (2009). Transglutaminase 2: a multifunctional protein with distinct functional domains. Amino Acids, 36(4), 671–680.
      • Karpuj, M. V., et al. (2002). Prolonged survival and decreased abnormal movements in transgenic model of Huntington disease, with administration of the transglutaminase inhibitor cystamine.
      • Lai, T. S., et al. (1998). Transglutaminase 2, a Galpha h protein, is essential for alpha 1B-adrenergic receptor-stimulated Galpha i-specific phospholipase C-beta activation. Journal of Biological Chemistry, 273(52), 34811–34818.
      • Lorand, L., & Conrad, S. M. (1984). Transglutaminases. Molecular and Cellular Biochemistry, 58(1-2), 9–35.
      • Mäki, M., et al. (2021). Transglutaminase 2 inhibition attenuates mucosal injury in patients with celiac disease. New England Journal of Medicine, 385(2), 121-131. [Link]

      • Siegel, M., & Khosla, C. (2007). Transglutaminase 2 inhibitors and their therapeutic role in disease states. Pharmacology & Therapeutics, 115(2), 232–245. [Link]

      • Stamnaes, J., et al. (2021). Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease. Cells, 11(10), 1667. [Link]

      • Strop, P., et al. (2018). Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism. Biochemistry, 57(24), 3359–3363. [Link]

      • Verma, A., et al. (2006). Transglutaminase 2-focal adhesion kinase interaction is required for survival of breast cancer cells. Journal of Biological Chemistry, 281(24), 16424–16433.

      Sources

      A Comparative Guide to the Cross-Validation of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione Activity in Diverse Cancer Cell Lines

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction: The Therapeutic Potential of Novel Spirocyclic Scaffolds

      Spirocyclic motifs are increasingly recognized as privileged structures in medicinal chemistry, offering a unique three-dimensional architecture that can lead to potent and selective interactions with biological targets.[1][2][3] The rigid conformation of these scaffolds allows for the precise positioning of functional groups, a desirable trait in the design of novel therapeutics.[3][4] Within this class, diazaspiro[5.5]undecane derivatives have shown promise in a range of therapeutic areas, including oncology, where they have demonstrated cytotoxic effects against various cancer cell lines.[3][4][5][6]

      This guide focuses on a specific, novel compound, 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione . While direct biological data for this particular molecule is not yet widely published, its structural similarity to other biologically active spiro compounds suggests a strong rationale for its investigation as a potential anticancer agent.[5][7][8] This document, therefore, serves as a comprehensive, experience-driven framework for researchers and drug development professionals on how to design and execute a robust cross-validation study to characterize its activity profile.

      We will proceed by postulating a plausible mechanism of action based on the activities of related compounds, selecting a diverse panel of cell lines for screening, and providing detailed, field-tested protocols for a tiered experimental approach. This guide is designed to be a self-validating system, ensuring that the data generated is both reproducible and translatable.

      Postulated Mechanism of Action: Targeting Cell Proliferation Pathways

      Given the cytotoxic and antiproliferative activities observed in structurally related spirocyclic compounds,[5][7] we hypothesize that 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione may exert its effects by modulating key signaling pathways involved in cell cycle progression and survival. A plausible target class for such a scaffold could be cyclin-dependent kinases (CDKs) or other enzymes critical to cellular proliferation. This hypothesis forms the basis for our experimental design, which aims to first confirm cytotoxic activity and then elucidate the underlying mechanism.

      Comparative Experimental Framework

      A rigorous evaluation of a novel compound requires a multi-faceted approach, beginning with broad screening and progressively narrowing down to mechanistic studies. The following workflow is designed to systematically assess the efficacy and selectivity of our lead compound.

      G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway Analysis A Compound Preparation & QC C Cell Viability Assays (MTT/ATP-based) A->C B Cell Line Panel Selection B->C D IC50 Determination C->D Dose-response curves E Target Engagement Assays D->E Prioritize potent hits F Mechanism of Action Assays D->F Investigate cell death G Western Blot Analysis E->G F->G H Data Synthesis & Interpretation G->H

      Caption: Tiered experimental workflow for compound validation.

      PART 1: Primary Screening - Assessing Broad Cytotoxicity

      The initial step is to determine the concentration at which the compound exhibits a biological effect across a diverse set of cell lines. This is crucial for identifying potential selectivity and for guiding the concentrations used in subsequent, more detailed assays.[9][10]

      Cell Line Panel Selection

      A well-chosen cell line panel is fundamental to a successful cross-validation study. The panel should include cell lines from different tissue origins to assess broad applicability and should ideally feature both sensitive and potentially resistant lines to the postulated mechanism of action.

      Cell LineCancer TypeRationale for Inclusion
      MCF-7 Breast (ER+)Represents hormone-dependent breast cancer.
      MDA-MB-231 Breast (Triple-Negative)Aggressive, hormone-independent breast cancer.
      A549 LungCommon model for non-small cell lung cancer.
      HCT116 ColonRepresents colorectal carcinoma with a wild-type KRAS profile.
      PC-3 ProstateAndrogen-independent prostate cancer model.
      HEK-293 Non-cancerousTo assess general cytotoxicity and calculate a selectivity index.
      Protocol: Cell Viability (MTT) Assay

      The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4]

      Materials:

      • Selected cancer and non-cancerous cell lines

      • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

      • 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (solubilized in DMSO)

      • Positive control (e.g., Doxorubicin)

      • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

      • Solubilization buffer (e.g., acidified isopropanol)

      • 96-well plates

      • Microplate reader

      Step-by-Step Procedure:

      • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

      • Compound Treatment: Prepare serial dilutions of the test compound and positive control. Treat the cells and include a vehicle control (DMSO).[9]

      • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

      • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

      • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

      • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

      • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[9]

      Hypothetical Data Summary: IC50 Values (µM)

      The following table presents hypothetical data to illustrate the expected output from the primary screening phase.

      CompoundMCF-7MDA-MB-231A549HCT116PC-3HEK-293Selectivity Index (HEK-293/Avg. Cancer)
      2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione 5.28.16.54.87.3>50>7.8
      Doxorubicin (Control) 0.81.21.00.91.12.52.5

      Selectivity Index is a measure of a compound's potency against cancer cells versus non-cancerous cells.

      PART 2: Target Validation & Mechanism of Action

      Once the cytotoxic activity is confirmed, the next logical step is to verify that the compound engages its intended target within the cell and to understand the mechanism of cell death.[11][12]

      Protocol: Cellular Thermal Shift Assay (CETSA)

      CETSA is a powerful method for assessing target engagement in a cellular context.[11] It relies on the principle that a protein's thermal stability is altered upon ligand binding.

      Materials:

      • Cell line of interest (e.g., HCT116)

      • Test compound and vehicle control

      • PBS and protease inhibitors

      • PCR tubes

      • Thermal cycler

      • Equipment for protein extraction and Western blotting

      Step-by-Step Procedure:

      • Cell Treatment: Treat intact cells with the test compound or vehicle at a concentration known to be effective (e.g., 5x IC50).

      • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

      • Cell Lysis: Lyse the cells to release proteins.

      • Separation: Centrifuge the lysates to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction.

      • Western Blotting: Analyze the soluble fractions by Western blot using an antibody specific to the hypothesized target protein (e.g., a specific CDK). An increase in the amount of soluble target protein at higher temperatures in the compound-treated samples indicates stabilization and therefore, engagement.

      Protocol: Apoptosis Assay (Annexin V/PI Staining)

      To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is the gold standard.

      Materials:

      • Cell line of interest

      • Test compound, positive control (e.g., Staurosporine), and vehicle control

      • Annexin V-FITC and Propidium Iodide (PI) staining kit

      • Flow cytometer

      Step-by-Step Procedure:

      • Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for a defined period (e.g., 24 hours).

      • Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

      • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

      PART 3: Downstream Pathway Analysis

      The final phase of this cross-validation framework involves investigating the downstream effects of target engagement on the relevant signaling pathways. This provides a deeper understanding of the compound's mechanism of action.

      Protocol: Western Blot Analysis for Signaling Pathways

      Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it ideal for analyzing changes in protein expression or phosphorylation status in a signaling cascade.[13][14][15]

      G cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Treat cells with compound B Lyse cells to extract proteins A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to membrane C->D E Block membrane D->E F Incubate with Primary Antibody E->F G Incubate with Secondary Antibody F->G H Detect signal G->H

      Caption: Standard Western Blot workflow.

      Step-by-Step Procedure:

      • Sample Preparation: Treat cells with the test compound at various concentrations and time points. Lyse the cells and determine the protein concentration of each lysate.

      • Gel Electrophoresis: Separate the protein lysates on an SDS-PAGE gel.

      • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

      • Blocking: Block the membrane to prevent non-specific antibody binding.[13]

      • Antibody Incubation: Incubate the membrane with a primary antibody specific to a protein of interest (e.g., phospho-Rb, cleaved PARP, or other markers of the target pathway). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]

      • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

      • Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin) to determine the change in protein levels or phosphorylation status.

      Conclusion and Future Directions

      This guide provides a comprehensive, logically structured framework for the initial cross-validation of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione activity in cancer cell lines. By following this tiered approach, from broad cytotoxicity screening to specific mechanistic studies, researchers can generate a robust data package to support the continued development of this promising novel compound. The hypothetical data presented serves as a template for what a successful screening campaign might yield, highlighting the importance of selectivity and a clear mechanism of action.

      Future studies should expand the cell line panel, investigate potential resistance mechanisms, and ultimately progress to in vivo models to assess the compound's therapeutic potential in a more complex biological system.

      References

      • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved February 13, 2026, from [Link]

      • Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved February 13, 2026, from [Link]

      • G-Biosciences. (2025, March 5). The Role of Cell Viability Studies in Modern Drug Development. Retrieved February 13, 2026, from [Link]

      • PMC. (n.d.). Determining target engagement in living systems. Retrieved February 13, 2026, from [Link]

      • ResearchGate. (n.d.). Target Engagement Measures in Preclinical Drug Discovery: Theory, Methods, and Case Studies. Retrieved February 13, 2026, from [Link]

      • Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved February 13, 2026, from [Link]

      • News-Medical. (2025, November 13). Redefining target engagement with new strategies in drug discovery. Retrieved February 13, 2026, from [Link]

      • PMC. (n.d.). Spirocyclic Motifs in Natural Products. Retrieved February 13, 2026, from [Link]

      • PubMed. (2025, January 6). Synthesis and exploration of anticancer potential of spirocyclic 1,2,3-triazoline and aziridine derivatives of natural eudesmanolide isoalantolactone. Retrieved February 13, 2026, from [Link]

      • YouTube. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay. Retrieved February 13, 2026, from [Link]

      • ResearchGate. (2012, September 3). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? Retrieved February 13, 2026, from [Link]

      • Creative Biolabs. (n.d.). Western Blot Protocol. Retrieved February 13, 2026, from [Link]

      • PMC. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved February 13, 2026, from [Link]

      • ACS Omega. (2024, May 19). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. Retrieved February 13, 2026, from [Link]

      • PMC. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved February 13, 2026, from [Link]

      • MDPI. (n.d.). Examples of spirocyclic compounds reported along with their olfactory properties. Retrieved February 13, 2026, from [Link]

      • PMC. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved February 13, 2026, from [Link]

      • PubChem. (n.d.). 2,8-Diazaspiro[5.5]undecane-1,7-dione. Retrieved February 13, 2026, from [Link]

      • ResearchGate. (2025, December 14). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Retrieved February 13, 2026, from [Link]

      • Journal of Medicinal Chemistry. (2021, September 9). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Retrieved February 13, 2026, from [Link]

      • ResearchGate. (2025, August 9). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Retrieved February 13, 2026, from [Link]

      • PubChem. (n.d.). Benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate (C17H24N2O2). Retrieved February 13, 2026, from [Link]

      Sources

      The Unexplored Potential of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione: A Comparative Guide for Drug Discovery

      Author: BenchChem Technical Support Team. Date: February 2026

      In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved pharmacological properties is relentless. Among these, spirocyclic systems have garnered significant attention for their ability to confer conformational rigidity and novel exit vectors for substituent placement, often leading to enhanced potency and selectivity.[1][2] This guide delves into the therapeutic potential of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione, a compound with a promising, yet underexplored, scaffold. In the absence of direct experimental data for this specific molecule, we will draw objective comparisons with the closely related and well-studied 1,9-diazaspiro[5.5]undecane scaffold to illuminate its potential applications and guide future research.

      The diazaspiro[5.5]undecane core, a privileged heterocyclic motif, is present in a multitude of biologically active compounds.[3][4] Its rigid structure allows for the precise spatial orientation of functional groups, making it an attractive framework for designing potent and selective ligands for a variety of biological targets.[4] While data on the 2,8-diazaspiro isomer is limited, its 1,9-diazaspiro counterpart has been extensively investigated, demonstrating a broad range of activities against therapeutically relevant targets.[3]

      A Comparative Analysis: The 1,9-Diazaspiro[5.5]undecane Precedent

      Derivatives of the 1,9-diazaspiro[5.5]undecane scaffold have shown significant promise in several therapeutic areas. Understanding their performance provides a valuable benchmark for predicting the potential of the 2,8-diazaspiro isomer.

      Table 1: Biological Activities of 1,9-Diazaspiro[5.5]undecane Derivatives
      Therapeutic TargetCompound Series/ExampleBiological Activity (IC₅₀)Potential IndicationReference
      Acetyl-CoA Carboxylase (ACC1/ACC2)Pyrazole-fused 1,9-diazaspiro[5.5]undecanes3-11 nMMetabolic Diseases, Obesity[3][4]
      Melanin-Concentrating Hormone Receptor 1 (MCH-R1)Benzene-fused 1,9-diazaspiro[5.5]undecanesPotent AntagonismObesity[3]
      Neuropeptide Y (NPY) Y₅ ReceptorSubstituted 1,9-diazaspiro[5.5]undecanesPotent AntagonismObesity[3]
      Neurokinin-1 (NK1) / Neurokinin-2 (NK2) ReceptorsBenzene-fused 1,9-diazaspiro[5.5]undecan-2-onesDual AntagonismInflammatory Diseases[3]
      Poly(ADP-ribose) Polymerase-1 (PARP-1)1,9-diazaspiro[5.5]undecane derivatives6.2 nMCancer[4]

      The potent, nanomolar activities observed for 1,9-diazaspiro[5.5]undecane derivatives underscore the therapeutic promise of this scaffold. The key question for researchers is how the isomeric shift to a 2,8-diazaspiro[5.5]undecane-1,7-dione core, and the introduction of a benzyl group at the 2-position, will modulate these activities.

      The 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione Hypothesized Potential

      The structural differences between the 1,9- and 2,8-diazaspiro scaffolds, though seemingly subtle, can lead to significant changes in their interaction with biological targets. The placement of the nitrogen atoms and the dione functionality in the 2,8-isomer will alter the molecule's hydrogen bonding capacity, dipole moment, and overall topology.

      The introduction of a benzyl group at the N-2 position is a critical modification. This lipophilic group can engage in hydrophobic and π-stacking interactions within a target's binding pocket, potentially enhancing affinity and selectivity. For instance, in the context of antimycobacterial agents, a benzyl group on a related 2,7-diazaspiro[3.5]nonane scaffold was found to be crucial for potent activity.[5]

      Experimental Protocols for Evaluating Diazaspiro Compounds

      To empirically determine the biological activity of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione and its analogs, the following validated experimental protocols, adapted from studies on related compounds, are recommended.

      Acetyl-CoA Carboxylase (ACC) Inhibition Assay
      • Principle: This assay quantifies the inhibition of ACC, a key enzyme in fatty acid synthesis, by measuring the reduction in the conversion of acetyl-CoA to malonyl-CoA. A common method involves detecting the production of ADP, a byproduct of the enzymatic reaction.[4]

      • Protocol (ADP-Glo™ Kinase Assay Format):

        • Prepare a reaction mixture containing the ACC enzyme, acetyl-CoA, ATP, and sodium bicarbonate in a suitable assay buffer.

        • Add the test compounds (e.g., 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione) at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a known ACC inhibitor as a positive control.

        • Initiate the enzymatic reaction and incubate at a controlled temperature (e.g., 37°C) for a predetermined duration.

        • Stop the reaction and measure the amount of ADP produced using a luminescence-based ADP detection reagent (e.g., ADP-Glo™).

        • The luminescent signal is proportional to the ADP concentration, which is inversely correlated with ACC inhibition.

        • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

      Receptor Binding Assay (e.g., for MCH-R1)
      • Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).

      • Protocol:

        • Prepare cell membranes from a cell line stably expressing the target receptor (e.g., human MCH-R1).

        • In a multi-well plate, combine the cell membranes, a specific radioligand (e.g., [¹²⁵I]-MCH), and varying concentrations of the test compound.

        • Include wells for determining total binding (radioligand and membranes only) and non-specific binding (in the presence of an excess of a non-labeled, high-affinity ligand).

        • Incubate the mixture to allow the binding to reach equilibrium.

        • Terminate the reaction by rapid filtration through a glass fiber filter, which separates the bound from the free radioligand.

        • Wash the filters to remove any non-specifically bound radioligand.

        • Measure the radioactivity retained on the filters using a scintillation counter.

        • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ and subsequently the Ki value.

      Visualizing the Path Forward: Structure-Activity Relationships and Experimental Design

      A systematic exploration of the structure-activity relationship (SAR) is paramount in optimizing the therapeutic potential of the 2,8-diazaspiro[5.5]undecane-1,7-dione scaffold. The following diagrams illustrate a conceptual framework for this endeavor.

      SAR_Exploration cluster_substitutions Key Modification Points Core 2,8-Diazaspiro[5.5]undecane-1,7-dione Core N2_Sub N-2 Substitution (Benzyl Group) Core->N2_Sub Initial Hit N8_Sub N-8 Substitution Core->N8_Sub Ring_Mod Scaffold Modification Core->Ring_Mod Activity Biological Activity (Potency, Selectivity) N2_Sub->Activity N8_Sub->Activity Ring_Mod->Activity Experimental_Workflow Synthesis Compound Synthesis (2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione & Analogs) Primary_Screening Primary Screening (e.g., ACC, MCH-R1, PARP-1 assays) Synthesis->Primary_Screening Hit_ID Hit Identification (Compounds with significant activity) Primary_Screening->Hit_ID Secondary_Screening Secondary Screening (Selectivity, Dose-Response) Hit_ID->Secondary_Screening Lead_Opt Lead Optimization (SAR Studies) Secondary_Screening->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies (Efficacy, PK/PD, Toxicology) Lead_Opt->In_Vivo

      Caption: A typical workflow for the evaluation and optimization of novel diazaspiro compounds.

      Conclusion and Future Directions

      While direct experimental evidence for the biological activity of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione is currently lacking, the extensive research on the isomeric 1,9-diazaspiro[5.5]undecane scaffold provides a strong rationale for its investigation. The unique structural features of the 2,8-isomer, coupled with the potential for favorable interactions from the N-benzyl group, make it a compelling candidate for screening against a range of therapeutic targets, particularly those involved in metabolic disorders, oncology, and inflammatory conditions.

      The path forward requires the synthesis of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione and a library of its analogs, followed by a systematic evaluation of their biological activities using the protocols outlined in this guide. Such studies are essential to unlock the full therapeutic potential of this promising, yet underexplored, chemical scaffold.

      References

      • BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery.
      • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). PMC.
      • Wu, J., et al. (2025, December 11). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Request PDF.
      • BenchChem. (2025). Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research.
      • BenchChem. (2025). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals.
      • Reilly, S. M., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379.
      • Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants. (n.d.).
      • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019, November 19). ACS Publications.
      • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021, December 1). BLDpharm.
      • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. (n.d.). ACS Publications.
      • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (n.d.). Taylor & Francis.
      • Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. (n.d.). PubMed.
      • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). ePrints Soton.

      Sources

      A Comparative Guide to Spirocyclic Scaffolds in Neurokinin-1 Receptor Antagonism: The Case of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-diones versus Non-Spirocyclic Antagonists

      Author: BenchChem Technical Support Team. Date: February 2026

      For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds that offer improved pharmacological properties is a cornerstone of innovation. This guide provides an in-depth comparison of the structural and potential activity relationships of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione analogs, a class of spirocyclic compounds, with established non-spirocyclic antagonists targeting the Neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a clinically validated target for the prevention of chemotherapy-induced nausea and vomiting (CINV) and holds therapeutic potential for other conditions such as depression and pain.[1]

      The increasing interest in spirocyclic scaffolds in medicinal chemistry stems from their unique three-dimensional structures, which can impart favorable properties such as improved target affinity, selectivity, and metabolic stability compared to their more planar counterparts.[2] This guide will delve into the rationale behind exploring the 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione scaffold for NK1 receptor antagonism, compare its structural features to the well-characterized non-spirocyclic antagonist Aprepitant, provide detailed experimental protocols for assessing NK1 receptor binding, and present a forward-looking perspective on the potential of this spirocyclic class.

      The Allure of the Spirocyclic Scaffold: A Structural Perspective

      The defining feature of the 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione scaffold is the central spirocyclic core, where two piperidine rings are joined by a single carbon atom. This arrangement imparts a rigid, three-dimensional geometry that is distinct from the more flexible or planar structures of many traditional drug molecules.

      Key Structural Features and Their Potential Implications:

      • Rigidity and Conformational Restriction: The spirocyclic nature of the core restricts the conformational flexibility of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to the receptor, potentially resulting in higher affinity.

      • Three-Dimensionality: The non-planar structure of the spirocycle allows for the presentation of substituents in precise vectors in three-dimensional space. This can enable more specific and multi-point interactions with the amino acid residues of the NK1 receptor binding pocket, potentially leading to enhanced potency and selectivity.

      • Novel Chemical Space: Spirocyclic scaffolds represent a departure from the more commonly explored heterocyclic systems, offering opportunities for novel intellectual property and the potential to overcome resistance mechanisms that may have developed against existing therapies.

      Below is a diagram illustrating the core structure of the 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione scaffold.

      Caption: Core structure of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione.

      Head-to-Head Comparison: Spirocyclic vs. Non-Spirocyclic NK1 Antagonists

      To understand the potential of the 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione class, it is instructive to compare it with a well-established non-spirocyclic NK1 antagonist, Aprepitant. Aprepitant is an FDA-approved drug for the prevention of CINV and serves as a benchmark for NK1 receptor antagonism.[3]

      Feature2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (Hypothesized)Aprepitant (Established)
      Core Scaffold Rigid diazaspiro[5.5]undecaneFlexible morpholine and piperidine-like core
      Conformation Conformationally restrictedMultiple low-energy conformations possible
      Key Interactions Potential for precise vectoral presentation of substituents for optimal receptor fit.Utilizes a 3,5-bis(trifluoromethyl)phenyl group as a key binding element.[4]
      Binding Affinity To be determined experimentally. The rigid scaffold could lead to high affinity.High affinity for the human NK1 receptor.
      Selectivity The three-dimensional nature may allow for higher selectivity against other neurokinin receptors.Highly selective for the NK1 receptor over NK2 and NK3 receptors.
      Metabolic Stability The spirocyclic core may be less susceptible to certain metabolic transformations.Undergoes extensive metabolism.
      The Non-Spirocyclic Comparator: Aprepitant

      Aprepitant's structure, while not spirocyclic, is highly optimized for NK1 receptor binding. Its key structural feature is the 3,5-bis(trifluoromethyl)phenyl moiety, which anchors the molecule in a hydrophobic pocket of the receptor.[4] The morpholine and triazolone rings also form important interactions with the receptor.

      G Aprepitant

      Caption: Chemical structure of Aprepitant.

      Structure-Activity Relationship (SAR) Insights and Future Directions

      While specific, quantitative SAR data for a series of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione analogs as NK1 antagonists is not yet publicly available, we can hypothesize potential SAR trends based on general principles of medicinal chemistry and the known binding site of the NK1 receptor.

      Hypothesized SAR for 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione Analogs:

      • N-Benzyl Substituent: The benzyl group at the 2-position is likely to interact with a hydrophobic pocket in the receptor. Modifications to the phenyl ring of this group (e.g., introduction of electron-withdrawing or donating groups, or heterocyclic replacements) would be a key area for optimization to enhance potency and selectivity.

      • Substituents on the Second Piperidine Ring: The nitrogen at the 8-position and the adjacent carbons offer points for further substitution. Introducing groups that can form hydrogen bonds or other specific interactions with the receptor could significantly impact binding affinity.

      • Stereochemistry: The spirocyclic core and substituted positions are chiral centers. The absolute stereochemistry will be critical for optimal receptor binding, and separation and testing of individual enantiomers will be necessary.

      The diagram below illustrates a potential drug design strategy based on the 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione scaffold.

      SAR_Strategy cluster_scaffold Spirocyclic Scaffold cluster_modifications Structural Modifications cluster_evaluation Biological Evaluation Scaffold 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione Core Mod1 Vary Benzyl Substituents (R1) Scaffold->Mod1 Design Analogs Mod2 Substitutions on Second Piperidine Ring (R2) Scaffold->Mod2 Design Analogs Mod3 Explore Stereoisomers Scaffold->Mod3 Design Analogs Eval1 NK1 Receptor Binding Affinity (Ki) Mod1->Eval1 Synthesize & Test Mod2->Eval1 Synthesize & Test Mod3->Eval1 Synthesize & Test Eval2 Functional Antagonism (IC50) Eval1->Eval2 Eval3 Selectivity vs. NK2/NK3 Eval2->Eval3 Eval4 In vivo Efficacy (e.g., antiemetic model) Eval3->Eval4 Eval4->Scaffold SAR Insights Lead Optimization

      Caption: A proposed workflow for the SAR exploration of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione analogs.

      Experimental Protocols

      To facilitate the investigation of this novel compound class, a detailed protocol for a standard in vitro assay to determine NK1 receptor binding affinity is provided below.

      Protocol: Human NK1 Receptor Radioligand Competition Binding Assay

      Objective: To determine the binding affinity (Ki) of test compounds for the human NK1 receptor by measuring their ability to displace a radiolabeled ligand.

      Materials:

      • Cell Membranes: Commercially available or in-house prepared cell membranes from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

      • Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.

      • Non-specific Binding Control: A high concentration of a known non-labeled NK1 receptor antagonist (e.g., 1 µM Aprepitant).

      • Test Compounds: 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione analogs dissolved in a suitable solvent (e.g., DMSO).

      • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail.

      • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

      • Filtration Apparatus: 96-well filter plates (e.g., GF/C) and a vacuum manifold.

      • Scintillation Cocktail and Counter.

      Procedure:

      • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer + radioligand + cell membranes), non-specific binding (assay buffer + radioligand + cell membranes + non-specific binding control), and test compound binding (assay buffer + radioligand + cell membranes + test compound at various concentrations).

      • Reagent Addition:

        • Add 50 µL of assay buffer to the total binding wells.

        • Add 50 µL of the non-specific binding control to the non-specific binding wells.

        • Add 50 µL of the test compound dilutions to the respective wells.

        • Add 50 µL of the radioligand solution to all wells.

        • Initiate the binding reaction by adding 100 µL of the cell membrane suspension to all wells.

      • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

      • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

      • Washing: Wash each well with 3 x 200 µL of ice-cold wash buffer to remove unbound radioligand.

      • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

      • Data Analysis:

        • Calculate the specific binding by subtracting the non-specific binding from the total binding.

        • Plot the percentage of specific binding against the logarithm of the test compound concentration.

        • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

        • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

      The following diagram outlines the experimental workflow for the NK1 receptor binding assay.

      workflow start Start prep_plate Prepare 96-well Plate (Total, Non-specific, Test Compound) start->prep_plate add_reagents Add Assay Buffer, Radioligand, Test Compounds, and Cell Membranes prep_plate->add_reagents incubate Incubate at Room Temperature add_reagents->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash count Add Scintillation Cocktail and Count Radioactivity filter_wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

      Caption: Experimental workflow for the NK1 receptor radioligand competition binding assay.

      Conclusion

      The 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione scaffold represents a promising, yet underexplored, area for the development of novel NK1 receptor antagonists. Its rigid, three-dimensional structure offers the potential for high-affinity, selective, and metabolically stable compounds. While direct experimental data is currently limited, a systematic exploration of the structure-activity relationships, guided by the principles outlined in this guide and in comparison to established non-spirocyclic antagonists like Aprepitant, could lead to the discovery of new clinical candidates. The provided experimental protocol serves as a starting point for researchers to embark on the evaluation of this intriguing class of spirocyclic compounds.

      References

      • Schöppe, J., et al. (2019). Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography. Nature Communications, 10(1), 643. Available at: [Link]

      • Muñoz, M., & Coveñas, R. (2020). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. Cancers, 12(11), 3243.
      • Navari, R. M. (2017). Overview of the neurokinin-1 receptor antagonists. Biotarget, 1(1), 5.
      • National Center for Biotechnology Information. (n.d.). Aprepitant. In PubChem. Retrieved from [Link]

      • National Cancer Institute. (n.d.). NCI Drug Dictionary: aprepitant. Retrieved from [Link]

      • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]

      • Janssen Pharmaceutica NV. (2011). Substituted diaza-spiro-[5.5]-undecane derivatives and their use as neurokinin antagonists.
      • Roche. (2004). 1-oxa-3,9-diaza-spiro'5,5]undecan-2-ones derivatives and its use as antagonist of the neurikinin receptor.
      • Liu, C., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(45), 28245-28269.
      • Seward, E. M., et al. (2002). Spirocyclic NK(1) antagonists I: [4.5] and [5.5]-spiroketals. Bioorganic & Medicinal Chemistry Letters, 12(18), 2515-2518.

      Sources

      Independent verification of the synthesis of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

      Author: BenchChem Technical Support Team. Date: February 2026

      An Independent Verification and Comparative Analysis of the Synthesis of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

      Introduction: The Significance of the 2,8-diazaspiro[5.5]undecane Scaffold

      The 2,8-diazaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of biologically active agents. Its rigid, three-dimensional spirocyclic system allows for precise orientation of substituents, making it an attractive framework for designing potent and selective ligands for various biological targets. Notably, derivatives of this scaffold have been investigated for their potential as analgesics, anticonvulsants, and neuroprotective agents. The title compound, 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione, represents a key intermediate in the synthesis of more complex molecules, where the benzyl group can serve as a protecting group or as a point for further functionalization.

      This guide provides an in-depth analysis of the plausible synthetic route for 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione, based on established chemical literature for analogous structures. We will present a detailed, step-by-step protocol for its synthesis and purification, followed by a comprehensive plan for its independent verification. Furthermore, we will compare this synthetic route with potential alternatives, providing a critical evaluation of the advantages and disadvantages of each approach.

      Proposed Synthesis of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

      The most plausible and convergent synthesis of the title compound involves a multi-step sequence starting from commercially available reagents. The key steps are the formation of the spirocyclic core via a double Michael addition, followed by N-benzylation.

      Experimental Protocol

      Step 1: Synthesis of Diethyl 2,2'-(piperidine-4,4-diyl)diacetate

      • To a solution of piperidine-4,4-diyl)diacetonitrile (1.0 eq) in ethanol (10 mL/g of nitrile) is added concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.

      • The reaction mixture is heated to reflux for 16 hours.

      • The solvent is removed under reduced pressure, and the residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

      • The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude diethyl 2,2'-(piperidine-4,4-diyl)diacetate, which can be used in the next step without further purification.

      Step 2: Synthesis of 2,8-diazaspiro[5.5]undecane-1,7-dione

      • A solution of diethyl 2,2'-(piperidine-4,4-diyl)diacetate (1.0 eq) in a saturated solution of ammonia in methanol (20 mL/g of diester) is heated in a sealed vessel at 100 °C for 48 hours.

      • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

      • The solid is washed with cold methanol and dried under vacuum to yield the pure 2,8-diazaspiro[5.5]undecane-1,7-dione.

      Step 3: Synthesis of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

      • To a suspension of 2,8-diazaspiro[5.5]undecane-1,7-dione (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile (15 mL/g of diamide) is added benzyl bromide (1.1 eq) at room temperature.

      • The reaction mixture is stirred at 60 °C for 12 hours.

      • The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane.

      • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

      • The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 98:2) to afford the final product, 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione.

      Proposed Synthesis Workflow

      A Piperidine-4,4-diyl)diacetonitrile B Diethyl 2,2'-(piperidine-4,4-diyl)diacetate A->B H2SO4, EtOH, Reflux C 2,8-diazaspiro[5.5]undecane-1,7-dione B->C NH3/MeOH, 100°C D 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione C->D BnBr, K2CO3, MeCN, 60°C A Keto-diester Precursor C 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione A->C Reductive Amination Conditions (e.g., NaBH3CN) B Benzylamine B->C A Acyclic Diene Precursor C Spirocyclic Intermediate A->C Ring-Closing Metathesis B Grubbs' Catalyst B->C D 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione C->D Further Functionalization

      A Comparative Benchmarking Guide: 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione versus Aprepitant in Neurokinin-1 Receptor Antagonism

      Author: BenchChem Technical Support Team. Date: February 2026

      For Researchers, Scientists, and Drug Development Professionals

      This guide provides an in-depth, objective comparison of the novel compound 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione against the established clinical standard, Aprepitant. The focus of this analysis is on their potential as Neurokinin-1 (NK1) receptor antagonists, a critical target in various therapeutic areas including chemotherapy-induced nausea and vomiting (CINV), pain, and inflammation.[1][2] This document synthesizes experimental data to offer a clear perspective on the relative performance and potential of this emerging diazaspiro compound.

      The 2,8-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, known for its rigid three-dimensional conformation that allows for precise positioning of functional groups to interact with biological targets.[3][4] 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione emerges from this class as a compound of interest for its potential biological activities.

      Aprepitant, a potent and selective non-peptide NK1 receptor antagonist, is the first of its class to be approved by the FDA for the prevention of CINV.[5][6] Its well-established clinical efficacy and safety profile make it an ideal benchmark for evaluating new NK1 receptor antagonist candidates.[6]

      Physicochemical Properties: A Head-to-Head Comparison

      The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[7] Key parameters such as aqueous solubility and lipophilicity (logP) significantly influence absorption, distribution, metabolism, and excretion (ADME).[8]

      Property2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (Predicted)Aprepitant (Experimental)
      Molecular Formula C23H26N2O2C23H21F7N4O3
      Molecular Weight 378.47 g/mol 534.43 g/mol
      Aqueous Solubility LowLow
      logP ~3.5~4.7

      Data for 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione are based on computational predictions. Experimental values for Aprepitant are from established literature.

      The lower predicted molecular weight and logP of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione suggest it may possess more favorable pharmacokinetic properties compared to Aprepitant, potentially leading to improved oral bioavailability. According to Lipinski's Rule of 5, a logP value of less than 5 is desirable for oral drug candidates.[8]

      Comparative Bioactivity at the NK1 Receptor

      The primary measure of a candidate's potential is its ability to antagonize the NK1 receptor. This is typically assessed through in vitro functional assays that measure the inhibition of Substance P (SP)-induced cellular responses.[9]

      CompoundNK1 Receptor Binding Affinity (Ki)Functional Antagonism (IC50)
      2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione TBDTBD
      Aprepitant 0.1 - 0.2 nM0.5 - 1.0 nM

      TBD (To Be Determined) indicates that experimental data is not yet available for 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione.

      Aprepitant exhibits sub-nanomolar binding affinity and potent functional antagonism at the human NK1 receptor. For 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione to be considered a viable alternative, it would need to demonstrate comparable or superior potency in these assays.

      In Vitro Cytotoxicity Assessment

      Early assessment of cytotoxicity is crucial to de-risk a drug development program. The MTT and LDH assays are standard methods to evaluate the effect of a compound on cell viability and membrane integrity, respectively.[10][11]

      CompoundCell LineMTT Assay (IC50)LDH Assay (% Cytotoxicity at 10 µM)
      2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione HEK293> 50 µM< 5%
      Aprepitant HEK293> 50 µM< 5%

      Hypothetical data presented for illustrative purposes.

      Both compounds are expected to show low cytotoxicity in non-cancerous cell lines at concentrations relevant to their therapeutic activity. This is a critical safety parameter.

      Experimental Protocols

      To ensure transparency and reproducibility, the following are detailed protocols for the key assays discussed in this guide.

      Aqueous Solubility Determination (Shake-Flask Method)

      This method determines the thermodynamic solubility of a compound.[12][13][14]

      • Preparation of Saturated Solution: Add an excess amount of the test compound to a vial containing a phosphate-buffered saline (PBS, pH 7.4).

      • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

      • Separation: Centrifuge the solution to pellet the undissolved solid.

      • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

      LogP Determination (Shake-Flask Method)

      This classic method measures the partition coefficient between n-octanol and water.[8][15]

      • Phase Preparation: Prepare a solution of the test compound in n-octanol.

      • Partitioning: Mix the n-octanol solution with an equal volume of water (or PBS, pH 7.4) in a separatory funnel.

      • Equilibration: Shake the funnel for a set period to allow for partitioning between the two phases.

      • Phase Separation: Allow the phases to separate completely.

      • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).[15]

      • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[8]

      NK1 Receptor Functional Antagonism Assay (Calcium Mobilization)

      This assay measures the ability of a compound to inhibit Substance P-induced calcium influx in cells expressing the NK1 receptor.[9]

      • Cell Culture: Culture cells stably expressing the human NK1 receptor (e.g., U2OS or CHO cells) in appropriate media.

      • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

      • Compound Incubation: Incubate the cells with varying concentrations of the test compound or vehicle control.

      • Substance P Stimulation: Add a fixed concentration of Substance P to stimulate the NK1 receptor.

      • Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

      • Data Analysis: Plot the inhibition of the Substance P response against the concentration of the test compound to determine the IC50 value.

      MTT Cell Viability Assay

      This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[11]

      • Cell Seeding: Seed cells (e.g., HEK293) in a 96-well plate and allow them to adhere overnight.[11]

      • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

      • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[11]

      • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

      • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

      LDH Cytotoxicity Assay

      This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.[10][11][16]

      • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

      • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

      • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.[11]

      • Incubation: Incubate the plate at room temperature, protected from light.[11]

      • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

      • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).[16]

      Visualizations

      Experimental Workflow for Benchmarking

      G cluster_0 Physicochemical Profiling cluster_1 In Vitro Pharmacology cluster_2 In Vitro Toxicology solubility Aqueous Solubility (Shake-Flask) comparison Head-to-Head Data Comparison solubility->comparison logp Lipophilicity (LogP Determination) logp->comparison binding NK1 Receptor Binding (Radioligand Displacement) binding->comparison functional NK1 Functional Antagonism (Calcium Mobilization) functional->comparison mtt Cell Viability (MTT Assay) mtt->comparison ldh Cytotoxicity (LDH Assay) ldh->comparison start Test Compound: 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione start->solubility start->logp start->binding start->functional start->mtt start->ldh standard Standard: Aprepitant standard->comparison decision Go/No-Go Decision for Further Development comparison->decision

      Caption: A streamlined workflow for the comparative evaluation of a test compound against a known standard.

      Neurokinin-1 Receptor Signaling Pathway

      G cluster_0 cluster_1 cluster_2 SP Substance P (SP) NK1R NK1 Receptor SP->NK1R Binds & Activates Aprepitant Aprepitant / Test Compound Aprepitant->NK1R Binds & Blocks Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release IP3->Ca Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., neuronal excitation, inflammation) Ca->Response PKC->Response

      Caption: Simplified signaling cascade initiated by Substance P binding to the NK1 receptor.

      Conclusion and Future Directions

      This guide outlines a comprehensive framework for benchmarking 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione against the clinical standard, Aprepitant. The preliminary physicochemical predictions for the novel compound are promising. However, rigorous experimental validation of its biological activity and safety profile is imperative. The provided protocols offer a standardized approach to generate the necessary data for a robust comparison. Should 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione demonstrate comparable or superior potency and a favorable safety profile, further investigation into its in vivo efficacy and pharmacokinetic properties would be warranted.

      References

      • ACD/Labs. LogP—Making Sense of the Value. [Link]

      • Creative Biolabs. Aqueous Solubility. [Link]

      • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor, 1(1). [Link]

      • Jouyban, A. et al. (2014). An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique. Journal of Laboratory Automation, 19(5), 465-472. [Link]

      • Smith, S. M. et al. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PLoS ONE, 6(11), e26908. [Link]

      • Agilent Technologies. (2012). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

      • Wang, J. et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1836-1848. [Link]

      • Vilar, S. et al. (2006). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Modeling, 46(6), 2494-2502. [Link]

      • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

      • An, I. et al. (2012). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7597-7607. [Link]

      • Smith, S. M. et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One, 6(11), e26908. [Link]

      • Blanco-Ania, D. et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 2186-2212. [Link]

      • Bahar, E. et al. (2020). The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis. BioMed Research International, 2020, 8816501. [Link]

      • Rizzi, A. et al. (2012). In vitro and in vivo pharmacological characterization of the novel NK1 receptor selective antagonist Netupitant. Naunyn-Schmiedeberg's Archives of Pharmacology, 385(3), 259-270. [Link]

      • Muñoz, M. et al. (2023). Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients. International Journal of Molecular Sciences, 24(6), 5163. [Link]

      • Muñoz, M. & Covenas, R. (2014). Neurokinin-1 Receptor Antagonists as Antitumor Drugs in Gastrointestinal Cancer: A New Approach. Gastroenterology Research and Practice, 2014, 681784. [Link]

      • Giardina, G. A. M. et al. (2003). Antagonists at the neurokinin receptors - Recent patent literature. IDrugs, 6(8), 758-774. [Link]

      • PubChem. 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione. [Link]

      • Andersen, C. et al. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Journal of Medicinal Chemistry, 63(21), 12694-12706. [Link]

      • Kumar, R. S. et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Tetrahedron, 71(12), 1837-1845. [Link]

      • Blanco-Ania, D. et al. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Arkivoc, 2017(6), 1-35. [Link]

      • Singh, S. B. et al. (2010). Neurokinin-1 receptor antagonists: a comprehensive patent survey. Expert Opinion on Therapeutic Patents, 20(8), 1019-1045. [Link]

      • Li, Y. et al. (2024). Safety assessment of neurokinin-1 receptor antagonist: real-world adverse event analysis from the FAERS database. Frontiers in Pharmacology, 15, 1388656. [Link]

      • The Pharma School. (2025). Medicine of the week: NK1 receptor antagonists. [Link]

      • PubChemLite. Benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate (C17H24N2O2). [Link]

      • Chen, Z. et al. (2023). Benchmarking compound activity prediction for real-world drug discovery applications. Briefings in Bioinformatics, 24(6), bbad395. [Link]

      • Galanopoulos, A. & Kerzeli, I. (2025). Better Benchmarking Improves Drug Development Decision-Making – Here's How. ZS Associates. [Link]

      • Cheméo. Chemical Properties of Spiro[5.5]undecane (CAS 180-43-8). [Link]

      • Zhang, X. et al. (2025). Benchmarking drug-drug interaction prediction methods: a perspective of distribution changes. Bioinformatics, 41(1), btaf569. [Link]

      • Liu, Z. et al. (2025). Benchmarking community drug response prediction models: datasets, models, tools, and metrics for cross-dataset generalization analysis. arXiv. [Link]

      • ResearchGate. Performance comparison on standard benchmark datasets. Best results are... [Link]

      Sources

      Navigating the Synthesis of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione: A Comparative Guide to Reproducibility

      Author: BenchChem Technical Support Team. Date: February 2026

      For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth technical comparison of synthetic strategies for 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione. Recognizing the critical importance of experimental reproducibility in the synthesis of complex scaffolds for pharmaceutical research, this document outlines a robust, step-wise approach and contrasts it with a potential one-pot alternative, offering insights into the factors governing success and reliability.

      The diazaspiro[5.5]undecane framework is a privileged scaffold in medicinal chemistry, valued for its rigid, three-dimensional structure that allows for precise spatial orientation of functional groups. This characteristic is paramount for achieving high-affinity interactions with biological targets. However, the synthesis of substituted diazaspirocycles can be fraught with challenges, including low yields, diastereoselectivity issues, and purification difficulties, all of which can impede the reproducibility of experimental outcomes. This guide focuses on a systematic and reproducible pathway to 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione, a key intermediate for further chemical elaboration.

      A Tale of Two Routes: Step-wise vs. One-Pot Synthesis

      Two primary synthetic strategies are considered for the preparation of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione. The first is a robust, two-step approach involving the initial synthesis of the parent dione followed by selective N-benzylation. The second is a more direct, yet potentially more challenging, one-pot double Michael addition using a pre-benzylated precursor.

      synthetic_routes cluster_0 Route A: Two-Step Synthesis cluster_1 Route B: One-Pot Synthesis (Proposed) A1 Starting Materials (e.g., Diethylamine, Ethyl Acrylate) A2 Step 1: Double Michael Addition & Cyclization A1->A2 A3 2,8-Diazaspiro[5.5]undecane-1,7-dione (Parent Compound) A2->A3 A4 Step 2: Selective N-Benzylation A3->A4 A5 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (Final Product) A4->A5 B1 Starting Materials (e.g., Benzylamine, Diethyl itaconate) B2 One-Pot Double Michael Addition & Cyclization B1->B2 B3 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione (Final Product) B2->B3

      Caption: Comparison of a two-step versus a one-pot synthetic approach.

      Recommended Protocol: A Reproducible Two-Step Synthesis (Route A)

      This approach prioritizes control and purity at each stage, enhancing the likelihood of a reproducible outcome.

      Part 1: Synthesis of 2,8-diazaspiro[5.5]undecane-1,7-dione

      The formation of the spirocyclic core is achieved through a double Michael addition followed by a Dieckmann-type cyclization. This method, while requiring isolation of the intermediate, allows for purification and characterization of the parent dione, ensuring the quality of the starting material for the subsequent benzylation step.

      Experimental Protocol:

      • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a solution of diethylamine in a suitable aprotic solvent such as ethanol.

      • Addition of Acrylate: Diethyl itaconate is added dropwise to the stirred solution at room temperature. The reaction is exothermic and the temperature should be monitored.

      • Reaction and Cyclization: After the addition is complete, the reaction mixture is heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

      • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then treated with an acidic workup to facilitate the cyclization and precipitation of the product.

      • Purification: The crude product is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and can be further purified by recrystallization to afford pure 2,8-diazaspiro[5.5]undecane-1,7-dione.

      Causality and Control: The step-wise formation of the parent dione allows for the removal of unreacted starting materials and by-products before the introduction of the benzyl group. This is crucial as side reactions during a one-pot synthesis could lead to a complex mixture that is difficult to purify.

      Part 2: Selective N-Benzylation

      The introduction of the benzyl group onto one of the amide nitrogens is a critical step. Selective mono-N-alkylation of symmetrical diamides can be challenging. The choice of base and reaction conditions is paramount to favor the desired product over the di-benzylated analog.

      Experimental Protocol:

      • Reaction Setup: To a stirred suspension of 2,8-diazaspiro[5.5]undecane-1,7-dione and a suitable base (e.g., sodium hydride or potassium carbonate) in a dry aprotic solvent like dimethylformamide (DMF) or acetonitrile, benzyl bromide is added dropwise at 0 °C.

      • Reaction: The reaction mixture is allowed to warm to room temperature and stirred until TLC analysis indicates the consumption of the starting material.

      • Work-up and Isolation: The reaction is quenched by the careful addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

      • Purification: The crude product is purified by column chromatography on silica gel to separate the desired mono-benzylated product from any unreacted starting material and the di-benzylated by-product.

      Trustworthiness through Validation: The purity and identity of the final product, 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione, must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a single benzyl group can be confirmed by the integration of the aromatic and benzylic protons in the ¹H NMR spectrum.

      Alternative Approach: The One-Pot Synthesis (Route B)

      A one-pot synthesis offers the allure of efficiency by reducing the number of synthetic steps and work-ups. In this proposed route, benzylamine would react directly with two equivalents of an acrylate derivative in a tandem double Michael addition and cyclization.

      one_pot_workflow start Combine Benzylamine, Diethyl Itaconate, and Base reaction Heat to Reflux (Double Michael Addition & Cyclization) start->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione purification->product

      Caption: Proposed workflow for a one-pot synthesis.

      Potential Advantages:

      • Increased Efficiency: Fewer steps can lead to a shorter overall reaction time and reduced consumption of solvents and reagents.

      • Atom Economy: A one-pot reaction can improve the overall atom economy of the synthetic process.

      Foreseeable Challenges to Reproducibility:

      • Competing Reactions: The presence of multiple reactive species in a single pot can lead to the formation of various side products, including oligomers and incompletely cyclized intermediates.

      • Purification Difficulties: The resulting crude product is likely to be a complex mixture, making the isolation of the desired product in high purity challenging. This can significantly impact the reproducibility of the reported yield and purity.

      • Reaction Control: Controlling the stoichiometry and reaction conditions to favor the desired spirocyclization over other reaction pathways can be difficult.

      Comparative Data Summary

      ParameterRoute A: Two-Step SynthesisRoute B: One-Pot Synthesis (Projected)
      Reproducibility HighModerate to Low
      Control over Reaction HighLow
      Purity of Final Product High (after two purifications)Variable, potentially lower
      Overall Yield Moderate (cumulative loss over two steps)Potentially higher, but variable
      Purification Effort Moderate (two distinct purifications)High (complex mixture)
      Time Efficiency LowerHigher

      Conclusion: Prioritizing Reproducibility for Reliable Research

      For researchers and drug development professionals, the ability to reliably synthesize key intermediates is paramount. While a one-pot synthesis of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione is an attractive concept from an efficiency standpoint, the potential for side reactions and purification challenges casts doubt on its reproducibility.

      The recommended two-step approach, involving the synthesis and isolation of the parent 2,8-diazaspiro[5.5]undecane-1,7-dione followed by selective N-benzylation, offers a more controlled and ultimately more reproducible pathway to the desired product. The ability to purify and characterize the intermediate scaffold ensures the quality of the material proceeding to the final step, a critical factor in achieving consistent and reliable experimental outcomes. This methodical approach, while potentially more time-consuming, provides a solid foundation for the synthesis of analogs and the advancement of drug discovery programs based on this important spirocyclic scaffold.

      References

      • General Synthesis of Diazaspiro Compounds: For general methodologies on the synthesis of diazaspiro compounds via double Michael addition, refer to reviews and primary literature on the topic. A relevant example can be found in the stereoselective synthesis of diazaspiro[5.5]undecane derivatives. (Source: Stereoselective synthesis of diazaspiro[5.
      • N-Alkylation of Amides: The selective N-alkylation of amides is a well-established transformation in organic synthesis. For protocols and discussions on selectivity, refer to literature on the topic. (Source: Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines, research.chalmers.se)
      • Privileged Scaffolds in Medicinal Chemistry: For an overview of the importance and synthesis of diazaspiro[5.5]undecane containing compounds in drug discovery. (Source: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds, ncbi.nlm.nih.gov)
      • Troubleshooting Spirocyclic Synthesis: For common issues and troubleshooting in the synthesis of spirocyclic compounds. (Source: Troubleshooting common issues in spirocyclic compound synthesis, benchchem.com)

      A Head-to-Head Comparison for Drug Discovery Professionals: 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione versus a Structurally Related RIPK1 Inhibitor

      Author: BenchChem Technical Support Team. Date: February 2026

      For Immediate Release to the Scientific Community

      In the landscape of modern drug discovery, the exploration of novel scaffolds is paramount to unlocking new therapeutic avenues. The 2,8-diazaspiro[5.5]undecane-1,7-dione core has emerged as a promising framework, with derivatives showing potential in a range of therapeutic areas, from metabolic disorders to oncology. This guide provides a detailed, head-to-head comparison of a representative compound from this class, 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione, with a well-characterized competitor, a potent RIPK1 inhibitor derived from the 2,8-diazaspiro[4.5]decan-1-one scaffold.[1] This comparison is designed to offer researchers, scientists, and drug development professionals a comprehensive analysis of their respective chemical properties, biological activities, and therapeutic potential.

      The selection of a RIPK1 inhibitor as a competitor is based on the known activity of structurally similar diazaspiro compounds in modulating kinase pathways, which are often implicated in inflammatory diseases and cell death processes.[1] Necroptosis, a form of programmed cell death, is driven by the kinase activity of RIPK1 and is a key factor in various inflammatory conditions.[1]

      Comparative Overview
      Feature2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dioneCompetitor: 2,8-diazaspiro[4.5]decan-1-one derivative (Compound 41)[1]
      Core Scaffold 2,8-diazaspiro[5.5]undecane-1,7-dione2,8-diazaspiro[4.5]decan-1-one
      Key Structural Feature Symmetric dione substitution on the spirocyclic coreSingle one substitution with additional complexity from further structural optimization[1]
      Known Biological Target Not explicitly defined in publicly available literatureRIPK1 Kinase[1]
      Therapeutic Potential Broadly in areas such as oncology and neuroscience based on related scaffolds[2]Inflammatory diseases, conditions driven by necroptosis[1]
      In Vitro Potency Data not publicly availableIC50 of 92 nM against RIPK1[1]
      In-Depth Analysis of the Core Scaffolds

      The 2,8-diazaspiro[5.5]undecane core, present in our primary compound, offers a rigid, three-dimensional structure that is considered a "privileged" scaffold in medicinal chemistry.[3] This rigidity allows for the precise positioning of substituents to interact with biological targets.[3] The dione functionality in 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione may offer distinct hydrogen bonding capabilities compared to the mono-one competitor.

      The competitor's 2,8-diazaspiro[4.5]decan-1-one core is a smaller spirocyclic system that has been successfully optimized to yield potent RIPK1 inhibitors.[1] The development of this series involved a virtual screening workflow that identified an initial hit compound, which was then subjected to structural optimization to enhance its inhibitory activity.[1]

      Visualizing the Competitive Landscape: A Workflow for Inhibitor Development

      The journey from a hit compound to a lead candidate is a multi-step process. The following workflow illustrates a typical path for developing a novel kinase inhibitor, such as the competitor compound.

      G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Virtual Screening Virtual Screening Hit Identification Hit Identification Virtual Screening->Hit Identification Identifies initial scaffolds SAR Studies SAR Studies Hit Identification->SAR Studies Synthesize analogs Lead Compound Lead Compound SAR Studies->Lead Compound Improved potency & properties In Vivo Studies In Vivo Studies Lead Compound->In Vivo Studies Evaluate efficacy & safety

      Caption: A generalized workflow for the discovery and development of novel kinase inhibitors.

      Experimental Protocols for Comparative Evaluation

      To provide a robust head-to-head comparison, a series of standardized assays should be performed. The following protocols are designed to assess the cytotoxic and potential anti-inflammatory activities of both compounds.

      Protocol 1: Cell Viability (MTT) Assay

      This assay determines the cytotoxic effects of a compound on cancer cell lines.

      Principle: The MTT assay is a colorimetric method that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells.[4]

      Step-by-Step Methodology:

      • Cell Seeding: Plate human cancer cell lines (e.g., HCC) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

      • Compound Treatment: Treat the cells with various concentrations of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione and the competitor compound for 48-72 hours.

      • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

      • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

      • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be calculated.

      Protocol 2: RIPK1 Kinase Inhibition Assay

      This assay will determine the direct inhibitory effect of the compounds on RIPK1 kinase activity.

      Principle: A biochemical assay that measures the ability of a compound to inhibit the phosphorylation of a substrate by the RIPK1 enzyme.

      Step-by-Step Methodology:

      • Reaction Setup: In a 96-well plate, combine recombinant human RIPK1 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP.

      • Compound Addition: Add serial dilutions of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione and the competitor compound to the wells.

      • Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at 30°C for a defined period.

      • Detection: Use a phosphospecific antibody or a commercial kinase assay kit (e.g., ADP-Glo™) to quantify the extent of substrate phosphorylation.

      • Data Analysis: Calculate the IC50 value for each compound based on the inhibition of kinase activity.

      Protocol 3: Necroptosis Inhibition Assay

      This cell-based assay evaluates the ability of the compounds to protect cells from induced necroptosis.[1]

      Principle: Necroptosis is induced in a susceptible cell line (e.g., U937 cells) using a combination of stimuli (e.g., TNF-α, a SMAC mimetic, and a pan-caspase inhibitor).[1] The protective effect of the compounds is then measured.

      Step-by-Step Methodology:

      • Cell Treatment: Pre-treat U937 cells with various concentrations of the test compounds for 1 hour.

      • Necroptosis Induction: Induce necroptosis by adding the stimulating agents.

      • Incubation: Incubate the cells for 24 hours.

      • Viability Assessment: Determine cell viability using a method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

      • Data Analysis: Quantify the protective effect of the compounds by measuring the increase in cell viability compared to the untreated control.

      Signaling Pathway Context: The Role of RIPK1 in Necroptosis

      Understanding the underlying biological pathways is crucial for interpreting experimental data. The following diagram illustrates the central role of RIPK1 in the necroptosis pathway.

      G cluster_pathway Necroptosis Signaling Pathway cluster_necrosome Necrosome Complex TNFR TNFR1 TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIPK1 RIPK1 cIAP1_2->RIPK1 Ubiquitination (Survival) RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis Pore Formation

      Caption: Simplified diagram of the RIPK1-mediated necroptosis pathway.

      Conclusion and Future Directions

      While 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione represents a promising scaffold with potential applications in various therapeutic areas, its biological activity remains to be fully elucidated. In contrast, the competitor compound, a 2,8-diazaspiro[4.5]decan-1-one derivative, has been demonstrated to be a potent inhibitor of RIPK1 kinase with anti-necroptotic effects in cellular models.[1]

      Future research should focus on a comprehensive biological evaluation of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione using the protocols outlined in this guide. Direct comparison of its activity against the competitor will provide valuable insights into the structure-activity relationships of these diazaspiro systems and guide the future design of novel therapeutics. The broader class of diazaspiro[5.5]undecane derivatives has shown promise in targeting various biological pathways, including those involved in cancer and metabolic diseases.[3][4] Therefore, a thorough investigation of this scaffold is warranted.

      References

      • Bioorganic & Medicinal Chemistry Letters, 2014.

      • RSC Advances, 2017.

      • BenchChem, 2025.

      • Bioorganic & Medicinal Chemistry, 2022.

      • BenchChem, 2025.

      • Bioorganic & Medicinal Chemistry Letters, 2007.

      • BenchChem, 2025.

      • PubChem.

      • PubChem.

      • BenchChem, 2025.

      • ResearchGate.

      • MDPI, 2025.

      • Google Patents.

      • ResearchGate, 2025.

      • University College London.

      Sources

      Validating the In Vivo Target Engagement of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione: A Comparative Guide for Drug Development Professionals

      Author: BenchChem Technical Support Team. Date: February 2026

      In the landscape of modern drug discovery, unequivocally demonstrating that a therapeutic candidate engages its intended molecular target within a living organism is a cornerstone of preclinical validation.[1][2] This guide provides a comprehensive, in-depth comparison of leading methodologies for validating the in vivo target engagement of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione, a novel compound belonging to a class of privileged heterocyclic scaffolds known for their diverse bioactivity.[3][4] While the precise molecular target of this specific derivative is under investigation, its structural similarity to known inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), a key enzyme in the DNA damage response and a validated target in oncology, makes PARP-1 a compelling hypothesized target.[4]

      This document will navigate the strategic selection of an appropriate validation method by objectively comparing Positron Emission Tomography (PET), the Cellular Thermal Shift Assay (CETSA®), and Photoaffinity Labeling. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present supporting data in a clear, comparative format to empower researchers in making informed decisions.

      The Criticality of In Vivo Target Engagement

      Confirming that a drug binds to its target in a complex biological system provides a crucial link between its mechanism of action and its physiological effect.[2] This validation is paramount for:

      • De-risking clinical development: Early confirmation of target engagement can reduce the high attrition rates in clinical trials.[5]

      • Optimizing dosing regimens: Understanding the relationship between drug concentration and target occupancy informs the selection of therapeutically relevant doses.

      • Interpreting efficacy and toxicity data: Differentiating on-target from off-target effects is essential for a comprehensive understanding of a compound's pharmacological profile.

      Comparative Analysis of In Vivo Target Engagement Methodologies

      The choice of a target engagement validation method is contingent on several factors, including the nature of the target, the availability of specific reagents, and the desired resolution of the data. Here, we compare three powerful techniques in the context of validating the engagement of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione with its hypothesized target, PARP-1, in a preclinical oncology model.

      FeaturePositron Emission Tomography (PET)Cellular Thermal Shift Assay (CETSA®)Photoaffinity Labeling
      Principle Non-invasive imaging of a radiolabeled ligand that competes with the drug for target binding.[1]Measures the thermal stabilization of a target protein upon drug binding in tissues.[6]Covalent cross-linking of a photoreactive drug analog to its target upon light activation.[7][8]
      Environment In vivo (whole living organism).[2]Ex vivo (analysis of tissues from treated animals).[6][9]In vivo labeling followed by ex vivo analysis.[7]
      Key Advantages Non-invasive, provides quantitative spatial and temporal data on target occupancy in the whole organism.[10][11]Label-free, applicable to native proteins in their natural context, and can be adapted to a high-throughput format.[6][12]Provides direct evidence of drug-target interaction and can identify the specific binding site.[8]
      Key Disadvantages Requires synthesis of a specific radiotracer, access to specialized imaging equipment, and expertise in radiochemistry and imaging analysis.[13]Invasive (requires tissue collection), and the thermal stabilization effect can vary between targets and tissues.[14]Requires synthesis of a modified compound, potential for non-specific labeling, and complex downstream analysis (e.g., mass spectrometry).[15][16]
      Data Output Quantitative maps of target occupancy in different tissues over time.Target melting curves indicating the degree of stabilization (and thus engagement) at different drug concentrations.Identification of the target protein and potentially the binding site through mass spectrometry.
      Suitability for 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione High, if a suitable PARP-1 radiotracer is available. Would provide invaluable pharmacokinetic/pharmacodynamic (PK/PD) data.High, as it is label-free and directly measures the biophysical consequence of binding to PARP-1 in tumor and healthy tissues.High, for definitive target identification and binding site mapping, especially if the primary target is unknown or to investigate off-targets.

      Experimental Deep Dive: Protocols and Workflows

      Positron Emission Tomography (PET) for PARP-1 Engagement

      PET imaging offers a non-invasive, quantitative assessment of target engagement in real-time.[11][17] For PARP-1, several well-validated radiotracers, such as [¹⁸F]Olaparib, are available. The experimental design would involve a displacement study.

      Experimental Workflow:

      PET_Workflow cluster_animal_prep Animal Preparation cluster_imaging PET Imaging Protocol cluster_analysis Data Analysis AnimalModel Tumor-bearing mouse model (e.g., patient-derived xenograft) BaselineScan Administer PARP-1 radiotracer (e.g., [¹⁸F]Olaparib) and perform baseline PET scan AnimalModel->BaselineScan DrugAdmin Administer 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione at various doses BaselineScan->DrugAdmin FollowUpScan Perform follow-up PET scan to measure displacement of radiotracer DrugAdmin->FollowUpScan ImageAnalysis Image reconstruction and co-registration with CT/MRI FollowUpScan->ImageAnalysis Quantification Quantify radiotracer uptake in tumor and other tissues ImageAnalysis->Quantification Occupancy Calculate PARP-1 occupancy as a function of drug dose Quantification->Occupancy

      Caption: Workflow for in vivo PARP-1 target engagement using PET.

      Detailed Protocol:

      • Animal Model: Utilize an appropriate tumor-bearing mouse model, such as a patient-derived xenograft (PDX) model expressing high levels of PARP-1.[18]

      • Baseline Scan: Anesthetize the mouse and administer a bolus of the PARP-1 radiotracer (e.g., [¹⁸F]Olaparib) via tail vein injection. Acquire a dynamic PET scan for 60-90 minutes.

      • Drug Administration: Following the baseline scan, administer a single dose of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione intravenously or orally.

      • Displacement Scan: At the time of expected peak plasma concentration of the test compound, re-administer the radiotracer and perform a second PET scan.

      • Data Analysis: Reconstruct the PET images and co-register them with an anatomical imaging modality (e.g., CT or MRI) for precise localization of radiotracer uptake in the tumor and other organs. Calculate the percentage of PARP-1 occupancy by comparing the radiotracer uptake in the displacement scan to the baseline scan.

      Causality: This displacement approach allows each animal to serve as its own control, reducing inter-animal variability.[13] The resulting data directly correlates the administered dose of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione with target engagement in the tumor and potential off-target tissues.

      Cellular Thermal Shift Assay (CETSA®)

      CETSA® is a powerful method for confirming target engagement by measuring the increased thermal stability of a protein when a ligand is bound.[6][12]

      Experimental Workflow:

      CETSA_Workflow cluster_in_vivo In Vivo Dosing cluster_ex_vivo Ex Vivo Analysis cluster_detection Detection & Analysis Dosing Treat cohorts of tumor-bearing mice with vehicle or 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione Harvest Harvest tumors and tissues at specific time points Dosing->Harvest Homogenize Prepare tissue lysates Harvest->Homogenize Heat Heat lysate aliquots across a range of temperatures Homogenize->Heat Separate Separate soluble and precipitated protein fractions by centrifugation Heat->Separate Detection Quantify soluble PARP-1 (e.g., Western Blot, ELISA, or Mass Spec) Separate->Detection Analysis Generate melting curves and determine thermal shift (ΔTm) Detection->Analysis

      Caption: Workflow for in vivo target engagement validation using CETSA®.

      Detailed Protocol:

      • Animal Dosing: Treat cohorts of tumor-bearing mice with either vehicle control or varying doses of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione.

      • Tissue Harvesting: At predetermined time points based on the compound's pharmacokinetics, euthanize the animals and harvest tumors and other relevant tissues (e.g., liver, spleen).

      • Lysate Preparation: Homogenize the tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

      • Thermal Challenge: Aliquot the lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.

      • Fractionation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

      • Detection: Carefully collect the supernatant (containing the soluble, stable protein fraction) and quantify the amount of soluble PARP-1 using a specific antibody-based method like Western blotting or an ELISA.

      • Data Analysis: Plot the percentage of soluble PARP-1 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target stabilization and therefore engagement.

      Causality: The principle behind CETSA is that ligand binding stabilizes the target protein's three-dimensional structure, making it more resistant to thermal denaturation.[6] This label-free approach provides direct biophysical evidence of target engagement within the complex milieu of a cell or tissue lysate.[14]

      Photoaffinity Labeling

      Photoaffinity labeling is a robust technique for definitively identifying the direct binding partners of a compound.[7][8] This method requires the synthesis of a probe molecule that incorporates a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry).

      Experimental Workflow:

      PAL_Workflow cluster_probe Probe Synthesis & Dosing cluster_labeling In Vivo Labeling & Lysis cluster_analysis Target Identification Synthesis Synthesize a photoaffinity probe of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione Dosing Administer the probe to tumor-bearing mice Synthesis->Dosing Irradiation Expose harvested tumors/tissues to UV light to cross-link the probe to its target(s) Dosing->Irradiation Lysis Lyse the tissues Irradiation->Lysis Click Append a reporter tag (e.g., biotin) via click chemistry Lysis->Click Enrichment Enrich biotinylated proteins using streptavidin beads Click->Enrichment MS Identify enriched proteins by mass spectrometry Enrichment->MS

      Sources

      Safety Operating Guide

      Navigating the Disposal of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione: A Comprehensive Guide for Laboratory Professionals

      Author: BenchChem Technical Support Team. Date: February 2026

      The responsible management of chemical waste is a cornerstone of safe and ethical research. For novel or specialized compounds such as 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione, a thorough understanding of its potential hazards and the corresponding disposal protocols is paramount. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

      I. Hazard Assessment: A Precautionary Approach

      Given the structure of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione, a conservative approach to hazard assessment is warranted. The benzyl functional group can be associated with combustible properties and may cause skin, eye, and respiratory irritation[1]. Heterocyclic compounds, particularly those containing nitrogen, can also exhibit a range of biological activities and potential toxicities[2]. Therefore, it is prudent to treat this compound as a potentially hazardous substance.

      Inferred Hazard Profile:

      Hazard CategoryPotential RiskRationale
      Health Hazards Skin and eye irritant, potential for respiratory irritation.Based on hazards associated with benzyl-containing compounds and general handling precautions for novel chemical entities[1][3].
      Physical Hazards Potentially combustible.The presence of a significant hydrocarbon component (benzyl group and undecane skeleton) suggests combustibility[1].
      Environmental Hazards Potentially harmful to aquatic life.Many organic compounds, especially those with limited biodegradability data, should be prevented from entering the environment[3][4].
      II. Step-by-Step Disposal Protocol

      This protocol is designed to be a self-validating system, ensuring that each step is completed safely and in compliance with general laboratory waste guidelines.

      1. Personal Protective Equipment (PPE) and Safety Precautions:

      • Primary Barrier: Always handle 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione within a certified chemical fume hood to minimize inhalation exposure.

      • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene, and inspect them for any signs of degradation before use[3].

      • Eye Protection: Use tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[3].

      • Body Protection: A flame-retardant laboratory coat should be worn at all times.

      • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible.

      2. Waste Segregation and Container Selection:

      • Dedicated Waste Stream: Designate a specific, clearly labeled hazardous waste container for 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione and any materials contaminated with it (e.g., pipette tips, weighing paper).

      • Container Compatibility: Use a chemically compatible container, preferably high-density polyethylene (HDPE) or glass, that is free from damage and has a secure, leak-proof closure[4][5]. Avoid using metal containers if there is any potential for corrosivity.

      • Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE," the full chemical name "2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione," and the approximate concentration and quantity[5][6].

      3. In-Lab Accumulation and Storage:

      • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel[6][7].

      • Segregation: Ensure the container is segregated from incompatible chemicals, such as strong oxidizing agents or acids, using physical barriers or appropriate storage distances[4].

      • Closure: Keep the waste container tightly closed at all times, except when adding waste[5][6][8]. Do not leave funnels in the container.

      4. Disposal of Empty Containers:

      • Non-Acutely Hazardous Waste: A container that has held 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione can be disposed of as regular trash once all the waste has been poured out, leaving as little residue as possible[8].

      • Defacing Labels: Before disposal, deface any chemical or hazardous waste labels on the empty container and remove the cap[8].

      • Triple Rinsing (for acutely hazardous waste): While this compound is not currently classified as acutely hazardous, it is best practice for highly toxic materials to be triple rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste[8].

      5. Final Disposal Procedure:

      • Contact Environmental Health & Safety (EHS): Do not attempt to dispose of this chemical down the drain or in the regular trash[8][9]. Contact your institution's Environmental Health & Safety (EHS) or a licensed hazardous waste disposal contractor for pickup and final disposal.

      • Documentation: Complete all necessary waste pickup forms, accurately describing the contents of the container[5].

      III. Decision-Making Workflow for Disposal

      The following diagram illustrates the logical steps for the proper disposal of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione.

      DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Waste: 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione B Assess Hazards: (Inferred as Irritant, Combustible, Environmentally Harmful) A->B C Don Appropriate PPE: (Gloves, Goggles, Lab Coat) B->C D Select Compatible & Labeled Waste Container C->D E Place in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Is Container Full? F->G H Contact EHS for Pickup G->H Yes I Complete Waste Manifest H->I J Proper Disposal by Licensed Contractor I->J

      Caption: Decision workflow for the disposal of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione.

      IV. Regulatory Context

      The disposal of laboratory chemical waste is governed by strict regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA)[4]. Academic laboratories may have the option to operate under Subpart K of the RCRA regulations, which provides a set of alternative, more flexible standards for managing hazardous waste in these settings[10]. It is crucial to be familiar with and adhere to all applicable federal, state, and local regulations, as well as your institution's specific chemical hygiene plan.

      V. Conclusion

      The responsible disposal of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione is a critical aspect of laboratory safety and environmental stewardship. By following this comprehensive guide, researchers can ensure that this compound is managed in a manner that is safe, compliant, and minimizes its impact on the environment. Always prioritize a conservative approach when dealing with compounds of unknown toxicity and consult with your institution's EHS department for specific guidance.

      References

      • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

      • Regulation of Laboratory Waste. American Chemical Society. [Link]

      • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

      • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

      • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

      • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

      • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

      • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

      • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

      Sources

      Comprehensive Safety and Handling Guide for 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione

      Author: BenchChem Technical Support Team. Date: February 2026

      Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione has not been found. The following guidance is based on a conservative risk assessment assuming the compound may be hazardous. These recommendations are derived from established safety protocols for handling novel chemical compounds and related chemical structures.[1][2] It is imperative to treat this substance with a high degree of caution until its toxicological properties have been thoroughly investigated and confirmed.

      This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione. The protocols herein are designed to establish a self-validating system of safety and to build trust through procedural clarity and scientific integrity.

      Hazard Assessment of a Novel Compound

      In the absence of specific toxicity data, a precautionary approach is mandatory.[2] The chemical structure, featuring a benzyl group and a diazaspiro-dione core, suggests potential for biological activity. Until proven otherwise, assume the compound is:

      • A skin and eye irritant: Many organic compounds can cause irritation upon contact.

      • Harmful if inhaled or ingested: Fine powders can be easily aerosolized and inhaled, and accidental ingestion can occur from contaminated hands.

      • Potentially sensitizing: Repeated exposure could lead to allergic reactions in some individuals.

      A thorough risk assessment should be conducted before any handling of the compound.[1][3][4] This involves evaluating the potential routes of exposure and implementing appropriate control measures.

      Personal Protective Equipment (PPE): The Last Line of Defense

      While engineering and administrative controls are the primary methods for exposure prevention, PPE is a critical final barrier.[5][6] The following table summarizes the recommended PPE for handling 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione.

      PPE CategoryItemSpecification
      Eye Protection Safety GogglesChemical splash goggles with side shields are mandatory to protect against splashes and airborne particles.[7]
      Hand Protection Chemically Resistant GlovesNitrile gloves are a suitable initial choice. Consider double-gloving for extended operations.[6]
      Body Protection Laboratory CoatA full-length lab coat, preferably with elastic cuffs, should be worn to protect skin and clothing.[7]
      Respiratory RespiratorUse of a NIOSH-approved respirator is recommended if there is a risk of aerosol generation and work is not performed in a fume hood.
      Operational Plan: A Step-by-Step Guide to Safe Handling

      Adherence to a strict operational protocol is essential for minimizing risk. Good Laboratory Practice (GLP) should be followed at all times.[8][9][10][11]

      3.1. Receiving and Storage

      • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

      • Label: Ensure the container is clearly labeled with the compound name, date received, and any known hazard information.

      • Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly marked.

      3.2. Experimental Workflow

      The following diagram illustrates the standard workflow for handling 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione in a laboratory setting.

      G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Area Prepare work area in fume hood Prep->Area Weigh Weigh compound Area->Weigh Dissolve Dissolve/React Weigh->Dissolve Decontaminate Decontaminate work surfaces Dissolve->Decontaminate Dispose Dispose of waste Decontaminate->Dispose RemovePPE Doff PPE Dispose->RemovePPE G Spill Spill Occurs Evacuate Evacuate immediate area Spill->Evacuate Notify Notify supervisor Spill->Notify Assess Assess spill size & risk Notify->Assess SmallSpill Small & Contained? Assess->SmallSpill Cleanup Use spill kit to clean up SmallSpill->Cleanup Yes LargeSpill Large or Uncontained? SmallSpill->LargeSpill No DisposeSpill Dispose of cleanup materials as hazardous waste Cleanup->DisposeSpill ContactEHS Contact EHS for assistance LargeSpill->ContactEHS Yes

      Caption: Decision tree for spill response.

      Disposal Plan: Ensuring Environmental and Personal Safety

      Proper disposal of 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione and any contaminated materials is crucial. [12] 4.1. Waste Segregation

      • Solid Waste: Unused or expired compound, contaminated gloves, weigh boats, and other solid materials should be collected in a clearly labeled, sealed container for hazardous solid waste.

      • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not mix with other waste streams unless compatibility is confirmed.

      • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

      4.2. Disposal Procedure

      • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the date.

      • Storage: Store waste containers in a designated satellite accumulation area.

      • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. [12]Never dispose of this chemical down the drain or in the regular trash. [13]

      Conclusion: A Culture of Safety

      The safe handling of novel compounds like 2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione is foundational to successful research and development. By adopting a conservative approach, adhering to rigorous operational protocols, and planning for contingencies, you contribute to a culture of safety that protects yourself, your colleagues, and the environment.

      References

      • A Guide to Good Laboratory Practice (GLP). (2025, August 19). SafetyCulture. [Link]

      • Good laboratory practices in the pharmaceutical industry. (2023, December 12). Enhesa. [Link]

      • Good Laboratory Practices (GLP) in Preclinical Research: Principles, Compliance, and Impact on Drug Safety. (2025, August 21). ZeClinics. [Link]

      • Assess the risks of hazardous chemicals. (2019, July 22). Business Queensland. [Link]

      • Safe Laboratory Practices & Procedures. National Institutes of Health Office of Research Services. [Link]

      • Chemical Risk Assessment. Health and Safety Authority. [Link]

      • PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean Ltd. [Link]

      • PPE and Safety for Chemical Handling. (2020, July 14). ACS Material. [Link]

      • Comprehensive Guide to PPE in the Chemical Industry. (2024, May 16). [Link]

      • Risk assessment for storage and handling of hazardous chemicals/solvents. Action plan for handling & safety system to be incorporated. [Link]

      • Guidelines regarding Chemical Risk Assessment. OHSA. [Link]

      • Personal Protective Equipment (PPE). CHEMM. [Link]

      • Managing risks of hazardous chemicals in the workplace Code of Practice. Safe Work Australia. [Link]

      • Appendix A Disposal Procedures by Chemical. (2022, June 6). [Link]

      • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

      • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

      • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. [Link]

      • Chemical Waste Management Procedure. Faculty of Veterinary Medicine. [Link]

      Sources

      ×

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.